4-(3-Fluorophenyl)but-3-enoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(3-fluorophenyl)but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1-5,7H,6H2,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMPQUMKZCYVKU-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279972 | |
| Record name | (3E)-4-(3-Fluorophenyl)-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127404-67-5 | |
| Record name | (3E)-4-(3-Fluorophenyl)-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127404-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3E)-4-(3-Fluorophenyl)-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 4-(3-Fluorophenyl)but-3-enoic Acid
Abstract
This technical guide provides an in-depth analysis of robust and efficient synthetic strategies for obtaining 4-(3-fluorophenyl)but-3-enoic acid, a valuable fluorinated building block in medicinal chemistry and materials science. We move beyond simple procedural lists to explore the mechanistic underpinnings and strategic rationale for selecting a particular synthetic route. The Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel-Doebner condensation are presented as primary methods, valued for their high stereoselectivity and operational efficiency. The Reformatsky reaction is also detailed as a viable alternative. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate reproducible, scalable synthesis.
Introduction: The Significance of Fluorinated Cinnamic Acid Analogs
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity. The target molecule, this compound, belongs to the class of substituted cinnamic acids. These structures are not only prevalent in natural products but also serve as crucial intermediates for pharmaceuticals, polymers, and fragrances.[1][2] The combination of the α,β-unsaturated carboxylic acid moiety—a versatile handle for further chemical modification—and the metabolically robust 3-fluorophenyl group makes this compound a highly desirable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of the most reliable methods for its synthesis.
Overview of Primary Synthetic Strategies
The synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes is a well-established transformation in organic chemistry. For the specific synthesis of this compound, several named reactions are applicable. The choice of method often depends on factors such as desired stereochemistry, substrate tolerance, scalability, and ease of purification. We will focus on three highly effective and field-proven methodologies.
Caption: Fig 1. Key Synthetic Pathways from 3-Fluorobenzaldehyde.
In-Depth Analysis of Recommended Synthetic Routes
The Horner-Wadsworth-Emmons (HWE) Reaction: The Gold Standard for (E)-Selectivity
The Horner-Wadsworth-Emmons (HWE) reaction is a superior modification of the Wittig reaction for synthesizing α,β-unsaturated esters.[3] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its phosphonium ylide counterpart.[3] The key advantages are the excellent stereocontrol, typically yielding the thermodynamically favored (E)-alkene, and the facile removal of the water-soluble dialkylphosphate byproduct.[3][4]
Mechanistic Rationale:
The reaction proceeds via the deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) to form a phosphonate carbanion. This nucleophile then attacks the carbonyl carbon of 3-fluorobenzaldehyde. The resulting intermediate collapses through an oxaphosphetane to form the alkene and a phosphate salt. The stereochemical outcome is dictated by the formation of the more stable anti-periplanar transition state, which leads to the (E)-alkene.[4]
Caption: Fig 2. HWE Reaction Mechanism Workflow.
Experimental Protocol: HWE Synthesis
-
Phosphonate Carbanion Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Olefination: Cool the resulting clear solution back to 0 °C. Add a solution of 3-fluorobenzaldehyde (1.05 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup and Ester Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is the ethyl ester.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and 1 M sodium hydroxide (NaOH) solution. Heat the mixture to reflux for 2-4 hours.
-
Acid Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH ~2 with 2 M hydrochloric acid (HCl). The product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for higher purity.
The Knoevenagel-Doebner Condensation: A Direct Route to Cinnamic Acids
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.[2] The Doebner modification specifically employs malonic acid, which, after the initial condensation, undergoes a subsequent decarboxylation, often in situ, to directly afford the α,β-unsaturated carboxylic acid.[5] This method is atom-economical and can often be performed under milder or "greener" conditions.[1][6]
Mechanistic Rationale:
A weak base, typically an amine like pyridine or piperidine, deprotonates malonic acid to form a nucleophilic enolate.[5] This enolate adds to the carbonyl of 3-fluorobenzaldehyde. The resulting aldol-type adduct then undergoes dehydration to form an unsaturated dicarboxylic acid intermediate. Upon heating, this intermediate readily loses carbon dioxide to yield the final product.[5][6]
Caption: Fig 3. Knoevenagel-Doebner Mechanism.
Experimental Protocol: Knoevenagel-Doebner Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent and catalyst). Add a catalytic amount of piperidine (0.1 eq).
-
Condensation and Decarboxylation: Heat the mixture in an oil bath at 90-100 °C for 3-5 hours. The evolution of CO₂ should be observed. Monitor the reaction progress by TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice and concentrated HCl, ensuring the final solution is strongly acidic (pH ~1).
-
Purification: The product will precipitate as a solid. Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.
-
Final Drying: Dry the solid product under vacuum. If necessary, recrystallize from an appropriate solvent system like aqueous ethanol to obtain the pure this compound.
The Reformatsky Reaction: An Organozinc Approach
The Reformatsky reaction provides a pathway to β-hydroxy esters by reacting an aldehyde with an α-halo ester in the presence of zinc metal.[7][8] The resulting β-hydroxy ester can then be dehydrated to form the α,β-unsaturated ester, which is subsequently hydrolyzed to the target acid. This method is particularly useful when dealing with base-sensitive substrates, as the organozinc enolates are less basic than Grignard reagents or lithium enolates.[8]
Experimental Protocol: Reformatsky Synthesis
-
Zinc Activation: Place zinc dust (or powder, 2.0 eq) in a flask and heat under vacuum to activate. Cool to room temperature under an inert atmosphere.
-
Reagent Formation and Reaction: Add anhydrous THF to the activated zinc. To this suspension, add a solution of 3-fluorobenzaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in THF dropwise, maintaining a gentle reflux. A small crystal of iodine can be added to initiate the reaction if necessary.
-
Completion and Workup: After the addition, maintain reflux for an additional 1-2 hours until the aldehyde is consumed (monitor by TLC). Cool the reaction to 0 °C and quench by slowly adding 1 M sulfuric acid.
-
Ester Isolation: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄ and concentrate to give the crude β-hydroxy ester.
-
Dehydration: Dehydrate the crude β-hydroxy ester by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in toluene with a Dean-Stark apparatus to remove water.
-
Hydrolysis: Hydrolyze the resulting unsaturated ester using the saponification procedure described in the HWE protocol (Section 3.1, steps 4-6) to obtain the final product.
Comparative Analysis of Synthetic Routes
| Parameter | Horner-Wadsworth-Emmons (HWE) | Knoevenagel-Doebner | Reformatsky Reaction |
| Starting Materials | 3-Fluorobenzaldehyde, Triethyl phosphonoacetate | 3-Fluorobenzaldehyde, Malonic acid | 3-Fluorobenzaldehyde, Ethyl bromoacetate, Zinc |
| Key Reagents | Strong base (e.g., NaH) | Weak amine base (e.g., Pyridine/Piperidine) | Activated Zinc metal |
| Number of Steps | 2 (Olefination -> Hydrolysis) | 1 (One-pot condensation/decarboxylation) | 3 (Addition -> Dehydration -> Hydrolysis) |
| Stereoselectivity | Excellent (Predominantly E-isomer)[4][9] | Generally good (Thermodynamic product) | Mixture of isomers possible without control |
| Typical Yields | Good to Excellent | Good | Moderate to Good |
| Advantages | High (E)-selectivity, clean reaction, easy byproduct removal.[3] | Atom economical, often one-pot, direct to acid.[6] | Tolerates a wide range of functional groups, avoids strong bases.[8] |
| Disadvantages | Requires stoichiometric strong base and phosphonate reagent. | Can require noxious reagents (pyridine), high temperatures. | Multi-step, requires activated zinc, potential for side reactions. |
Conclusion
For the synthesis of this compound, both the Horner-Wadsworth-Emmons reaction and the Knoevenagel-Doebner condensation represent highly effective and reliable strategies. The HWE reaction is the method of choice when high (E)-stereoselectivity is paramount, offering a clean reaction profile and straightforward purification. The Knoevenagel-Doebner condensation provides a more direct, atom-economical route to the target acid and is an excellent alternative, particularly if stereoselectivity is less critical or if "greener" conditions are sought. The Reformatsky reaction, while more laborious, remains a valuable tool in the synthetic chemist's arsenal, especially for substrates incompatible with the basic conditions of the other methods. The selection between these routes will ultimately be guided by the specific requirements of the research or development program, including scale, purity specifications, and available resources.
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A Technical Guide to the Physicochemical Profiling of 4-(3-Fluorophenyl)but-3-enoic acid in Drug Discovery
Introduction: The Physicochemical Blueprint of a Drug Candidate
In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. A molecule's biological activity, while paramount, is only one facet of its potential success. The other, equally critical, aspect is its physicochemical profile—a set of intrinsic properties that govern its absorption, distribution, metabolism, and excretion (ADME).[1][2] These properties are the foundation upon which a drug's performance in a biological system is built.[3] For researchers, scientists, and drug development professionals, a comprehensive understanding and early assessment of these characteristics are not just beneficial but essential for mitigating late-stage failures and optimizing the path to clinical viability.[4][5]
This guide provides an in-depth technical overview of the core physicochemical properties of 4-(3-Fluorophenyl)but-3-enoic acid, a molecule of interest in medicinal chemistry. While specific experimental data for this compound are not extensively available in the public domain, this document will serve as a detailed roadmap for its characterization. We will delve into the profound impact of key physicochemical parameters on drug-like behavior and provide field-proven, step-by-step protocols for their empirical determination. The strategic incorporation of a fluorine atom in this molecule can significantly influence its properties, making a thorough physicochemical evaluation particularly crucial.[6][7]
Chemical Identity and Core Properties
A precise understanding of a compound's fundamental characteristics is the starting point for any physicochemical assessment.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 127404-67-5 | [8] |
| Molecular Formula | C₁₀H₉FO₂ | [8] |
| Molecular Weight | 180.17 g/mol | [8] |
| Chemical Structure | ![]() | N/A |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | N/A |
| Aqueous Solubility | Data not publicly available | N/A |
| pKa | Data not publicly available | N/A |
| logP | Data not publicly available | N/A |
Note: The lack of public data for several key properties underscores the necessity for the experimental protocols detailed in this guide.
The Significance of Key Physicochemical Parameters in Drug Development
The journey of a drug from administration to its site of action is a complex odyssey through varied physiological environments. A molecule's physicochemical properties are the compass and map for this journey.
Aqueous Solubility (logS): The Gateway to Absorption
For a drug to be absorbed, it must first be in solution.[9] Aqueous solubility is a critical determinant of oral bioavailability, as it dictates the concentration of the drug available for absorption in the gastrointestinal tract.[10][11] Poorly soluble compounds often exhibit low and variable bioavailability, necessitating higher doses and potentially leading to formulation challenges.[9][12] Therefore, early and accurate solubility assessment is a cornerstone of preclinical development.[13]
Lipophilicity (logP/logD): Balancing Membrane Permeation and Aqueous Compatibility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword in drug design.[1][2] A sufficient degree of lipophilicity is essential for a drug to permeate biological membranes and reach its target.[] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][15] The octanol-water partition coefficient (logP) is the standard measure of lipophilicity for an un-ionized molecule, while the distribution coefficient (logD) accounts for both ionized and un-ionized forms at a specific pH.[15] Achieving an optimal balance, often within a logD range of approximately 1 to 3, is a key objective in medicinal chemistry.[16]
Acidity Constant (pKa): The Determinant of Ionization
The pKa of a drug molecule is the pH at which it is 50% ionized and 50% non-ionized.[17] This parameter is of paramount importance as the ionization state of a drug profoundly influences its solubility, permeability, and binding to its target.[18][19] The majority of drugs are weak acids or bases, and their charge state varies with the pH of their environment.[19] For instance, a drug must navigate the acidic environment of the stomach and the more neutral pH of the small intestine and bloodstream.[17] Knowledge of a compound's pKa is therefore crucial for predicting its behavior throughout the body and for designing effective formulations.[20]
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Thermodynamic Aqueous Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[21] It measures the concentration of a saturated solution in equilibrium with the solid drug.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[22] The presence of undissolved solid is crucial to ensure saturation.[22]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 37 °C to mimic physiological conditions) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[22]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration.[23]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Causality and Self-Validation: This method's trustworthiness lies in its direct measurement of a system at equilibrium. By ensuring an excess of solid material is present throughout the experiment, the resulting solution is guaranteed to be saturated. Analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus provides a self-validating system, confirming that equilibrium has been achieved.[24]
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[25][26][27] It involves monitoring the pH of a solution as a titrant of known concentration is added.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[25][28]
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[25] Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.[28]
-
Titration: For an acidic compound like this compound, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).[28] Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[25] This corresponds to the inflection point of the sigmoid-shaped curve.[27]
Causality and Self-Validation: The principle of this method is based on the Henderson-Hasselbalch equation. At the half-equivalence point, the concentrations of the acidic and conjugate base forms of the compound are equal, and thus the pH is equal to the pKa. The distinct sigmoidal shape of the titration curve provides a clear and verifiable endpoint, making the determination robust and self-validating.
Caption: Workflow for pKa Determination by Potentiometric Titration.
logP Determination for a Fluorinated Compound: Shake-Flask Method with ¹⁹F NMR Spectroscopy
For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy offers a powerful and direct method for determining logP, especially for compounds that lack a UV chromophore or are not completely pure.[29][30][31]
Protocol:
-
System Preparation: Use two immiscible solvents, typically n-octanol and water, that have been pre-saturated with each other.
-
Partitioning: Accurately weigh the test compound and a fluorinated reference compound of known logP and dissolve them in a biphasic system of n-octanol and water in a flask.[31]
-
Equilibration: Vigorously shake the flask for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C), followed by a period of rest (e.g., overnight) to allow for complete phase separation.[30]
-
Sampling: Carefully take an aliquot from both the n-octanol and the aqueous layers.[29]
-
¹⁹F NMR Analysis: Acquire the ¹⁹F NMR spectra for both aliquots.
-
Data Analysis: Determine the ratio of the integrals of the test compound and the reference compound in each phase. The logP of the test compound can then be calculated using the known logP of the reference compound and the measured integral ratios.[29][32]
Causality and Self-Validation: This method leverages the high sensitivity and specificity of ¹⁹F NMR.[33] The use of a reference compound provides an internal standard, which corrects for variations in sample preparation and analysis, thereby enhancing the accuracy and reproducibility of the measurement.[30] The advantage of this technique is that it does not require the measurement of exact masses or volumes, nor the creation of calibration curves.[31]
Caption: Workflow for logP Determination using ¹⁹F NMR.
Conclusion: An Integrated Approach to Drug Candidate Selection
The physicochemical profiling of a drug candidate such as this compound is a critical, data-driven process that informs every stage of drug development.[34][35] While the biological potency of a compound is its initial allure, it is the carefully balanced interplay of properties like solubility, lipophilicity, and pKa that ultimately dictates its therapeutic potential.[3] By employing robust and validated experimental methodologies as outlined in this guide, researchers can build a comprehensive physicochemical dossier. This dossier is not merely a collection of data points but a strategic tool that enables informed decision-making, guides medicinal chemistry efforts to optimize molecular properties, and ultimately increases the probability of selecting a drug candidate with a higher likelihood of clinical success.
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An In-depth Technical Guide to 4-(3-Fluorophenyl)but-3-enoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Scaffold of Interest
4-(3-Fluorophenyl)but-3-enoic acid, with the CAS Number 127404-67-5 for the (E)-isomer, is an unsaturated carboxylic acid that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom onto the phenyl ring is a common strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of this compound, from its chemical synthesis and properties to its potential as a scaffold for novel therapeutics.
The core structure is related to 4-phenyl-3-butenoic acid (PBA), a compound recognized for its biological activities, including the inhibition of peptidylglycine α-amidating monooxygenase (PAM) and histone deacetylases (HDACs).[1] These activities translate to potential anti-inflammatory and anti-tumorigenic properties.[1][2] The introduction of a fluorine atom at the meta-position of the phenyl ring in this compound is anticipated to influence its electronic properties and biological interactions, making it a compelling candidate for further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of (E)-4-(3-Fluorophenyl)but-3-enoic acid.
| Property | Value | Source |
| CAS Number | 127404-67-5 | BLDpharm[3] |
| Molecular Formula | C₁₀H₉FO₂ | Aromsyn Co.,Ltd.[4] |
| Molecular Weight | 180.18 g/mol | Aromsyn Co.,Ltd.[4] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | ≥95% | Aromsyn Co.,Ltd.[4] |
| SMILES | O=C(O)C/C=C/c1cc(F)ccc1 | BLDpharm[3] |
Synthesis of (E)-4-(3-Fluorophenyl)but-3-enoic Acid: A Plausible Synthetic Approach
While specific, detailed synthetic protocols for (E)-4-(3-Fluorophenyl)but-3-enoic acid are not abundantly available in peer-reviewed literature, a highly plausible and efficient method for its preparation is the Wittig reaction.[5][6][7][8][9] This well-established olefination reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene.
The causality behind choosing the Wittig reaction lies in its reliability and stereochemical control, often favoring the formation of the Z-alkene with unstabilized ylides, while stabilized ylides tend to produce the E-alkene. For the synthesis of the desired (E)-isomer of this compound, a stabilized ylide is required.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available reagents:
-
Preparation of the Phosphonium Ylide: The synthesis begins with the formation of a phosphonium salt by the reaction of triphenylphosphine with an appropriate haloacetic acid ester, such as ethyl bromoacetate. This is followed by deprotonation with a suitable base to generate the stabilized phosphorus ylide.
-
Wittig Reaction and Hydrolysis: The ylide is then reacted with 3-fluorobenzaldehyde. The resulting α,β-unsaturated ester is subsequently hydrolyzed under acidic or basic conditions to yield the final product, (E)-4-(3-Fluorophenyl)but-3-enoic acid.
Caption: Proposed synthetic workflow for (E)-4-(3-Fluorophenyl)but-3-enoic acid via the Wittig reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established Wittig reaction procedures and should be optimized for specific laboratory conditions.
Part 1: Synthesis of (Ethoxycarbonylmethyl)triphenylphosphonium Bromide
-
To a solution of triphenylphosphine (1.0 eq) in anhydrous toluene, add ethyl bromoacetate (1.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Cool the mixture to room temperature, and collect the resulting white precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to afford the phosphonium salt.
Part 2: Synthesis of (E)-Ethyl 4-(3-fluorophenyl)but-3-enoate
-
Suspend the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the deep orange color of the ylide persists.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the (E)-ester.
Part 3: Hydrolysis to (E)-4-(3-Fluorophenyl)but-3-enoic Acid
-
Dissolve the purified ester (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2-3 eq), and stir the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Potential Applications in Drug Discovery
The therapeutic potential of this compound can be inferred from the known biological activities of its non-fluorinated parent compound, 4-phenyl-3-butenoic acid (PBA).
Inhibition of Histone Deacetylases (HDACs)
PBA has been identified as a novel inhibitor of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various cancers. By inhibiting HDACs, PBA can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and subsequent anti-tumorigenic effects.[1][2] The introduction of a fluorine atom in the meta-position of the phenyl ring may enhance the HDAC inhibitory activity or alter the isoform selectivity of the compound.
Caption: Potential mechanism of action of this compound as an HDAC inhibitor.
Inhibition of Peptidylglycine α-Amidating Monooxygenase (PAM)
PBA is also a known inhibitor of peptidylglycine α-amidating monooxygenase (PAM), a key enzyme in the biosynthesis of many peptide hormones and neurotransmitters.[1] The PAM pathway is crucial for the activation of these signaling molecules.[10] Inhibition of PAM can, therefore, modulate a variety of physiological processes and has been explored for its anti-inflammatory effects.[1] Given that the PI3K/AKT/mTOR (PAM) pathway is frequently overactivated in various cancers, targeting this pathway is a significant area of cancer therapy research.[10][11]
Safety and Handling
Based on the safety data for similar butenoic acid derivatives, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[12]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[12]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Suppliers
This compound is available from various chemical suppliers that specialize in research and development chemicals. When sourcing this compound, it is crucial to verify the purity and isomeric form provided.
| Supplier | Website |
| BLDpharm | |
| Aromsyn Co., Ltd. | |
| American Elements | [Link] |
| Simson Pharma Limited | |
| Axios Research | [Link] |
Conclusion
This compound represents a valuable building block and a potential lead compound in drug discovery. Its structural relationship to the known bioactive molecule 4-phenyl-3-butenoic acid suggests that it may possess interesting pharmacological properties, particularly as an inhibitor of HDACs and PAM. The proposed synthetic route via the Wittig reaction offers a reliable method for its preparation, enabling further investigation into its biological activity. As research into epigenetic modulators and signaling pathway inhibitors continues to expand, fluorinated compounds like this compound will likely play an increasingly important role in the development of next-generation therapeutics.
References
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Ali, A., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs, 33(4), 827-34. [Link]
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Ege, S. N. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Ivanova, Y. B., & Stoyanov, S. S. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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American Elements. (n.d.). (3E)-4-(4-fluorophenyl)but-3-enoic acid. [Link]
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ResearchGate. (2015, August 6). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. [Link]
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G. W. A. M. van der Heiden, et al. (2020). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC. [Link]
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PubMed. (2017, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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A Technical Guide to the Biological Activity of 4-Phenyl-3-butenoic Acid Analogues
Abstract
This technical guide provides an in-depth exploration of the biological activities associated with 4-phenyl-3-butenoic acid (PBA) and its structural analogues. Initially recognized for its anti-inflammatory and enzyme inhibitory properties, the PBA scaffold has emerged as a versatile platform for targeting a range of biological processes. This document synthesizes current research, focusing on the compound's multifaceted roles as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), histone deacetylases (HDACs), and peptidylglycine α-amidating monooxygenase (PAM). Furthermore, it delves into its potential as an anticonvulsant, anticancer, and antimicrobial agent. By detailing the mechanisms of action, structure-activity relationships, and key experimental protocols, this guide serves as a critical resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this chemical class.
Introduction: The Versatility of the 4-Phenyl-3-butenoic Acid Scaffold
4-Phenyl-3-butenoic acid (PBA), a compound featuring a phenyl group attached to a butenoic acid backbone, is a molecule of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural simplicity belies a complex and diverse range of biological activities. The core structure presents multiple opportunities for chemical modification, allowing for the fine-tuning of its pharmacological profile. This has led to the exploration of numerous analogues with enhanced potency and selectivity for various biological targets.
The primary therapeutic interest in PBA analogues has historically been centered on their neurological effects. A key mechanism of action is the inhibition of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3][4] By inhibiting GABA-AT, these compounds increase synaptic GABA concentrations, a strategy proven effective in the treatment of epilepsy and other neurological disorders characterized by excessive neuronal excitation.[3] This guide will explore this central activity, alongside other significant biological effects that have been uncovered, including anticancer and antimicrobial properties.
Key Biological Activities and Mechanisms of Action
The therapeutic potential of 4-phenyl-3-butenoic acid and its analogues stems from their ability to interact with several distinct biological targets.
Neurological Activity: GABA-AT Inhibition
The most well-characterized activity of PBA analogues is the inhibition of GABA aminotransferase (GABA-AT).
-
The GABAergic System: In the central nervous system (CNS), a balance between excitatory and inhibitory neurotransmission is critical for normal function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. A reduction in GABA levels below a certain threshold can lead to hyperexcitability and convulsions.[3]
-
Mechanism of Inhibition: GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catabolizes GABA.[5] Inhibitors of GABA-AT prevent this degradation, leading to an accumulation of GABA in the brain.[4] This enhancement of inhibitory signaling helps to dampen excessive neuronal firing, which is the underlying principle of their anticonvulsant effects.[3] Many potent analogues, such as vigabatrin, act as selective and irreversible inhibitors of GABA-T.[4]
This activity has positioned PBA analogues as promising candidates for treating epilepsy. More than 30% of epileptic patients do not respond to currently available anticonvulsant drugs, highlighting the urgent need for novel therapeutic strategies.[3]
Anticancer Properties
Recent studies have revealed that PBA and its derivatives possess significant anti-tumorigenic properties, acting through multiple mechanisms.
-
Histone Deacetylase (HDAC) Inhibition: PBA has been identified as an inhibitor of histone deacetylase (HDAC) enzymes.[6] HDACs play a crucial role in regulating gene expression by altering chromatin structure. By inhibiting HDACs, PBA can increase the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6]
-
Modulation of Signaling Pathways: PBA has been shown to selectively inhibit the growth of tumorigenic cells without affecting non-tumorigenic cells.[7][8] This effect is linked to its ability to modulate key signaling pathways, such as increasing the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and decreasing the phosphorylation of c-jun N-terminal kinase (JNK) in cancer cells.[7][8]
Antimicrobial and Antifungal Activity
Intriguingly, the parent compound, 4-phenyl-3-butenoic acid, has been isolated from Streptomyces koyangensis and demonstrated notable antifungal and antibacterial activity.[9]
-
Spectrum of Activity: The compound is particularly effective against plant pathogens such as Colletotrichum orbiculare, Magnaporthe grisea, and Pythium ultimum.[9] It also shows strong inhibitory effects against the bacteria Pectobacterium carotovorum and Ralstonia solanacearum.[9]
-
Potential Applications: In vivo studies have shown that PBA can effectively suppress the development of rice blast (M. grisea) and cucumber anthracnose, with protective activity comparable to some commercial fungicides.[9] This suggests a potential application for PBA analogues in agriculture as crop protection agents.
Other Enzymatic Inhibition
PBA has also been shown to inhibit peptidylglycine α-amidating monooxygenase (PAM), a key enzyme in the biosynthesis of many neuroendocrine peptides.[10] This inhibition lowers the enzyme's Vmax without altering its Km.[10] This activity, coupled with its anti-inflammatory properties, adds another layer to the compound's complex pharmacological profile.[6][10]
Structure-Activity Relationship (SAR) Studies
The development of potent and selective 4-phenyl-3-butenoic acid analogues is heavily reliant on understanding their structure-activity relationships. Modifications to the core scaffold can dramatically influence biological activity.
| Modification Site | Observation | Implication for Activity | Reference |
| Phenyl Ring Substitution | Introduction of electron-withdrawing or donating groups. | Can significantly alter potency and selectivity for targets like GABA-AT or HDACs. Specific substitutions are crucial for optimizing anticonvulsant activity. | [11] |
| Butenoic Acid Chain | Alterations in length, saturation, or stereochemistry. | The unsaturated bond is often critical for mechanism-based inhibition of enzymes like GABA-AT. | [1] |
| Carboxylic Acid Moiety | Esterification or conversion to amides. | The free carboxylic acid is often essential for activity, potentially for anchoring the molecule in the active site of target enzymes. | [2] |
| Heterocyclic Fusions | Annulation of heterocyclic rings (e.g., triazole, quinazolinone) to the core structure. | Has led to the development of potent anticonvulsant agents with improved safety profiles compared to existing drugs. | [11] |
Table 1: Summary of Key Structure-Activity Relationships for PBA Analogues.
For example, a series of 4-(substituted-phenyl)-[3][6][12]triazolo[4,3-a]quinazolin-5(4H)-ones demonstrated potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole-induced seizure models, with some analogues showing safety margins much higher than currently used drugs.[11]
Key Experimental Protocols
Evaluating the biological activity of novel PBA analogues requires robust and validated experimental assays. The following sections detail standardized protocols for assessing key activities.
In Vitro GABA-AT Inhibition Assay (Spectrophotometric Method)
This protocol describes a common method to determine the inhibitory potential of a compound against GABA-AT by monitoring the production of NADPH.[13]
Principle: The GABase enzyme system couples the transamination of GABA by GABA-AT to the production of succinate. A subsequent reaction, catalyzed by succinic semialdehyde dehydrogenase (SSADH), reduces NADP+ to NADPH, which can be measured by an increase in absorbance at 340 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Pyrophosphate (K4P2O7) buffer, pH 8.6.
-
Substrate Solution: Prepare a stock solution of GABA in the assay buffer.
-
Cofactor Solution: Prepare stock solutions of β-NADP+ and α-ketoglutarate (α-KG) in the assay buffer.
-
Enzyme Solution: Prepare a solution of recombinant human GABA-AT and a coupled enzyme system (GABase, containing SSADH) in the assay buffer.
-
Test Compound Solution: Prepare serial dilutions of the PBA analogue in the appropriate solvent (e.g., DMSO), then dilute further in assay buffer.
-
-
Assay Procedure:
-
To a 96-well UV-transparent microplate, add the assay buffer.
-
Add the test compound solution to the appropriate wells. Include wells for a positive control (a known GABA-AT inhibitor like vigabatrin) and a negative control (vehicle only).
-
Add the enzyme solution to all wells.
-
Pre-incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a mixture of the substrate (GABA), β-NADP+, and α-KG to all wells.
-
Immediately place the microplate in a spectrophotometer capable of kinetic reads.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 1-4 minutes for a total of 30-60 minutes at 25°C.[13]
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
In Vivo Anticonvulsant Activity Assessment (MES Test)
The Maximal Electroshock (MES) test is a widely used animal model to screen for anticonvulsant activity and is predictive of efficacy against generalized tonic-clonic seizures.[11][14]
Principle: A supramaximal electrical stimulus is applied to the animal (typically a mouse or rat), inducing a characteristic tonic-clonic seizure. An effective anticonvulsant will prevent the tonic hindlimb extension phase of the seizure.
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult male mice (e.g., Swiss albino, 20-25 g).
-
House the animals under standard laboratory conditions with free access to food and water.
-
Divide animals into groups (e.g., n=6-10 per group): Vehicle control, positive control (e.g., Phenytoin), and multiple dose groups for the test compound.
-
-
Drug Administration:
-
Administer the test compound (PBA analogue) or controls via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Allow for a pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed and distributed.
-
-
MES Induction:
-
Apply the electrical stimulus via corneal or ear-clip electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of the tonic hindlimb extension (HLTE). The endpoint is the abolition of the HLTE or an extension no greater than 90 degrees.[14]
-
-
Data Analysis:
-
For each group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis or a similar statistical method.
-
A neurotoxicity test, such as the rotarod test, is often performed in parallel to determine the median toxic dose (TD50) and calculate a protective index (PI = TD50/ED50), which is a measure of the drug's margin of safety.[11]
-
Conclusion and Future Directions
The 4-phenyl-3-butenoic acid scaffold represents a highly promising and versatile platform in drug discovery. Its analogues have demonstrated a remarkable breadth of biological activity, from potent anticonvulsant effects mediated by GABA-AT inhibition to anticancer and antimicrobial properties. The ability to modulate multiple, distinct biological targets underscores the therapeutic potential of this chemical class.
Future research should focus on:
-
Optimizing Selectivity: Designing analogues with high selectivity for a single target (e.g., a specific HDAC isoform or GABA-AT) to minimize off-target effects and improve safety profiles.
-
Elucidating Novel Mechanisms: Investigating the downstream signaling effects of these compounds to fully understand their mechanisms of action, particularly in cancer cell lines.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on lead candidates to assess their drug-like properties and viability for clinical development.
By continuing to explore the rich chemistry and pharmacology of 4-phenyl-3-butenoic acid analogues, the scientific community can unlock new therapeutic avenues for a wide range of challenging diseases.
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Beaudry, G. A., & Bertelsen, A. H. (1994). In vivo inhibition of peptidylglycine-alpha-hydroxylating monooxygenase by 4-phenyl-3-butenoic acid. The Journal of pharmacology and experimental therapeutics, 271(2), 856–862. [Link]
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Pilon, A. M., et al. (2007). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. International journal of cancer, 121(5), 1130–1140. [Link]
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Jin, C. H., et al. (2015). Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[3][6][12]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives. Archiv der Pharmazie, 348(7), 480–489. [Link]
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Choi, Y., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16982. [Link]
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Talbot, J. T., et al. (2015). Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling. Anticancer research, 35(11), 5919–5927. [Link]
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Natural Resources Canada. (n.d.). Structure-activity relationships of some congeners of 4-phenyl-3-butenoic acid against aspen decay and stain fungi. Open Science and Data Platform. [Link]
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Sikora, E., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(16), 3073–3093. [Link]
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Pan, Y., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1347–1350. [Link]
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Stuart, S. A., et al. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLoS ONE, 9(2), e88667. [Link]
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Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(15), 4627. [Link]
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Chen, Y. T., et al. (2022). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific Reports, 12(1), 1603. [Link]
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Kumar, P., et al. (2014). Synthesis, Characterization and Evaluation of Anticonvulsant activity of some Novel 4-Thiazolidinone Derivatives. Scholars Academic Journal of Pharmacy, 3(2), 147-152. [Link]
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Kim, B. S., et al. (2011). Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60. Journal of agricultural and food chemistry, 59(15), 8123–8129. [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Butenoic acid, 4-phenyl- (CAS 2243-53-0). Cheméo. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 4-(3-Fluorophenyl)but-3-enoic acid
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 4-(3-Fluorophenyl)but-3-enoic acid, a small molecule of potential pharmacological interest. Recognizing the critical role of computational methods in modern drug discovery, this document details a holistic in silico workflow, from initial molecular characterization to the prediction of biological activity and pharmacokinetic properties. We will explore the rationale behind key modeling techniques, including pharmacophore analysis, molecular docking, molecular dynamics simulations, and ADMET prediction. Each section is designed to offer not only a step-by-step protocol but also the strategic reasoning that a seasoned computational chemist would apply, thereby ensuring a scientifically rigorous and efficient investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts.
Introduction: The Rationale for In Silico Investigation
The journey of a drug from concept to clinic is arduous and expensive, with high attrition rates often attributed to unforeseen issues with efficacy or safety. In silico modeling, or computer-aided drug design (CADD), offers a powerful suite of tools to mitigate these risks by predicting a molecule's behavior before it is even synthesized. This guide focuses on this compound, a compound whose structural motifs suggest potential interactions with biological targets. While a close analog, 4-phenyl-3-butenoic acid, has been investigated for its anti-inflammatory and anti-tumorigenic properties as a histone deacetylase (HDAC) inhibitor, the specific biological activities of the fluorinated variant remain largely unexplored.
The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic profile and target interactions. This makes this compound a compelling candidate for a thorough in silico evaluation. This guide will delineate a workflow to systematically characterize this molecule and predict its potential as a therapeutic agent.
Foundational Analysis: Molecular Properties and Target Identification
Before embarking on complex simulations, a foundational understanding of the molecule is paramount. This initial phase involves characterizing the physicochemical properties of this compound and identifying potential biological targets.
Physicochemical Profiling
The first step is to generate the 3D structure of the molecule and calculate key physicochemical descriptors. These properties are crucial for predicting its drug-like characteristics.
Protocol: Physicochemical Profiling
-
2D to 3D Structure Generation:
-
Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation using a tool like Open Babel or the structure generation modules within larger modeling suites.
-
Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
-
-
Descriptor Calculation:
-
Utilize software or web servers (e.g., SwissADME, ChemAxon) to calculate key physicochemical properties.
-
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 180.18 g/mol | Influences absorption and distribution; generally <500 Da is preferred. |
| LogP (Lipophilicity) | ~2.5 | Affects solubility, permeability, and metabolism; a balanced value is desirable. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Predicts cell permeability; <140 Ų is often associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | Influences binding to target and solubility. |
| Hydrogen Bond Acceptors | 2 | Influences binding to target and solubility. |
| Rotatable Bonds | 3 | Affects conformational flexibility and binding entropy. |
Note: These values are estimations and may vary slightly depending on the prediction algorithm used.
Target Identification: Hypothesis-Driven and Systems-Based Approaches
With the molecule's basic properties defined, the next critical step is to identify potential biological targets. This can be approached from two angles:
-
Hypothesis-Driven Approach: Based on the structural similarity to known inhibitors, a primary hypothesis is that this compound may also target enzymes in pathways related to its analogs. Given that 4-phenyl-3-butenoic acid is a known HDAC inhibitor, HDACs are a logical starting point. Furthermore, the butenoic acid scaffold is present in some inhibitors of γ-aminobutyric acid (GABA) metabolism, such as GABA aminotransferase (GABA-AT). Inhibition of GABA-AT increases GABA levels in the brain, which has therapeutic applications in epilepsy and other neurological disorders.
-
Systems-Based (Inverse Docking) Approach: Utilize inverse docking or target prediction web servers (e.g., SwissTargetPrediction, PharmMapper) to screen the molecule against a large database of protein structures. These tools identify potential targets based on 3D shape and chemical feature similarity to known ligands. This approach can uncover novel, unexpected targets.
For the purpose of this guide, we will proceed with the hypothesis that GABA-AT is a potential target for this compound, given the therapeutic importance of this enzyme family.
In Silico Workflow: A Phased Approach
The following sections detail a multi-step in silico workflow designed to rigorously evaluate the interaction of this compound with its putative target, GABA-AT, and to predict its broader pharmacological profile.
Caption: Overall workflow for the in silico investigation.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features a molecule must possess to interact with a specific target. This can be done in two ways: ligand-based (if multiple active molecules are known) or structure-based (if the target's 3D structure is available).
Protocol: Structure-Based Pharmacophore Generation for GABA-AT
-
Obtain Target Structure: Download the crystal structure of human GABA-AT, preferably with a co-crystallized inhibitor, from the Protein Data Bank (PDB).
-
Binding Site Analysis: Identify the key amino acid residues in the active site that interact with the known inhibitor. Pay close attention to hydrogen bonds, hydrophobic interactions, and ionic interactions.
-
Feature Definition: Based on these interactions, define a pharmacophore hypothesis. This will consist of features such as hydrogen bond acceptors/donors, hydrophobic centroids, and aromatic rings, all with specific 3D coordinates and tolerance radii.
-
Hypothesis Validation: Screen a small database of known GABA-AT inhibitors and non-inhibitors (decoys) against the pharmacophore. A good model will selectively retrieve the active compounds.
Caption: A hypothetical pharmacophore model for a GABA-AT inhibitor.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site. This is a cornerstone of structure-based drug design.
Protocol: Molecular Docking of this compound into GABA-AT
-
Receptor Preparation:
-
Start with the downloaded GABA-AT crystal structure.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states for titratable residues at physiological pH.
-
Assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation:
-
Define a docking grid box that encompasses the entire active site of GABA-AT, typically centered on the position of a known co-crystallized inhibitor.
-
-
Docking Simulation:
-
Perform the docking using software like AutoDock Vina, Glide, or GOLD. These programs use search algorithms (e.g., genetic algorithms) to explore various ligand conformations and orientations within the grid box.
-
The software will generate multiple binding poses, each with a corresponding docking score (an estimation of binding affinity).
-
-
Pose Analysis and Validation:
-
Analyze the top-scoring poses. A plausible pose will exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.
-
Self-Validation: As a crucial control, re-dock the original co-crystallized ligand into the active site. The root-mean-square deviation (RMSD) between the re-docked pose and the crystal structure pose should ideally be less than 2.0 Å, which validates the docking protocol.
-
Table 2: Example Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | Tyr123, Arg345, Phe89 |
| Known Inhibitor (Control) | -8.2 | Tyr123, Arg345, Ser145 |
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations offer a dynamic view of the protein-ligand complex over time. This allows for the assessment of the stability of the binding pose and can reveal conformational changes that are not apparent from docking alone.
Protocol: MD Simulation of the GABA-AT-Ligand Complex
-
System Setup:
-
Take the best-scoring docked pose of this compound within GABA-AT as the starting structure.
-
Immerse the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to physiological temperature (310 K) while restraining the protein and ligand atoms.
-
Run a subsequent equilibration phase at constant temperature and pressure (NPT ensemble) to allow the water molecules to equilibrate around the complex.
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., 100 nanoseconds) without restraints. Trajectories (snapshots of the system at regular intervals) are saved for analysis.
-
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the ligand and protein backbone over time to assess the stability of the complex. A stable complex will show a plateau in the RMSD plot.
-
Root-Mean-Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and protein throughout the simulation to confirm their stability.
-
ADMET Prediction: Assessing Drug-Likeness
A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early.
Protocol: In Silico ADMET Profiling
-
Tool Selection: Utilize a comprehensive ADMET prediction tool or web server (e.g., ADMETlab, pkCSM, SwissADME).
-
Property Prediction: Input the structure of this compound to predict a wide range of properties.
-
Data Interpretation: Analyze the predictions in the context of desirable drug properties.
Table 3: Predicted ADMET Profile of this compound
| Parameter | Category | Prediction | Implication |
| Absorption | Caco-2 Permeability | High | Good potential for oral absorption. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. | |
| Distribution | BBB Permeability | Low | Less likely to cause CNS side effects if the target is peripheral. |
| Plasma Protein Binding | Moderate | A balanced fraction of the drug will be free to interact with the target. | |
| Metabolism | CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions with drugs metabolized by this major enzyme. | |
| Excretion | Total Clearance | Low | May have a longer half-life in the body. |
| Toxicity | hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| AMES Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |
Data Synthesis and Future Directions
The culmination of this in silico investigation is the synthesis of all generated data to form a comprehensive profile of this compound. The docking and MD simulation results will provide strong evidence for or against its interaction with the hypothesized target, GABA-AT. The ADMET profile will give an early indication of its potential as a drug candidate.
Caption: A decision-making flowchart based on in silico results.
Based on the collective evidence, a decision can be made on whether to proceed with the chemical synthesis and in vitro validation of this compound. Positive in silico results would strongly justify the allocation of resources for experimental testing, such as enzyme inhibition assays and cell-based studies. This data-driven approach significantly enhances the efficiency of the drug discovery process.
Conclusion
This technical guide has outlined a robust and scientifically grounded in silico workflow for the comprehensive evaluation of this compound. By integrating techniques from molecular modeling, computational chemistry, and bioinformatics, we can construct a detailed predictive profile of a small molecule's potential as a therapeutic agent. This approach, rooted in the principles of causality and self-validation, empowers researchers to make more informed decisions, ultimately accelerating the path towards novel drug discovery.
References
- Molecular Docking Principles: A comprehensive review of molecular docking techniques, including sampling algorithms and scoring functions.
- Molecular Dynamics Simulations: An overview of the principles and methodologies of MD simulations for studying protein-ligand interactions.
- Pharmacophore Modeling in Drug Discovery: A review on the applications of pharmacophore modeling, including virtual screening and ADME-tox prediction.
- ADMET Prediction in Drug Discovery: An explanation of the importance and methods of predicting ADMET properties.
- GABA Aminotransferase Inhibitors: A review of GABA-AT inhibitors and their mechanism of action.
- GROMACS MD Simulation Tutorial: A practical guide to setting up and running MD simulations of protein-ligand complexes using GROMACS.
- 4-Phenyl-3-butenoic acid as an HDAC inhibitor: Research article describing the anti-tumorigenic properties of a structural analog.
A Technical Guide to the Spectroscopic Characterization of 4-(3-Fluorophenyl)but-3-enoic acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(3-Fluorophenyl)but-3-enoic acid, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying principles of each technique, detailed experimental protocols, and a thorough analysis of the expected spectral features. The methodologies and interpretations presented herein are designed to serve as a robust framework for the analysis of this and structurally related compounds.
Introduction
This compound (Figure 1) is a cinnamic acid derivative incorporating a fluorine atom on the phenyl ring. Cinnamic acids and their analogues are a significant class of compounds with diverse biological activities, making them valuable scaffolds in drug discovery. The substitution of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in its synthesis and application.
This guide will delve into the three primary spectroscopic techniques used for the structural elucidation of organic molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the connectivity of atoms and their chemical environment.
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Workflow for NMR Analysis
Caption: A generalized workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton.[1] DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the carboxylic acid proton signal is more consistently observed.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and number of scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is based on established chemical shift values and spin-spin coupling patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (COOH) | 10.0 - 12.0 | broad singlet | - | 1H |
| H-b, H-c | 6.3 - 6.6 | multiplet | Jbc ≈ 16 (trans) | 2H |
| H-d | 3.3 - 3.5 | doublet | Jcd ≈ 7 | 2H |
| Aromatic-H | 7.0 - 7.5 | multiplet | - | 4H |
Interpretation and Rationale:
-
Carboxylic Acid Proton (H-a): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum (10-12 ppm).[2] Its broadness is due to hydrogen bonding and chemical exchange. In the presence of D₂O, this peak would disappear due to proton-deuterium exchange, a useful diagnostic test.[2]
-
Olefinic Protons (H-b, H-c): These protons are part of the trans-alkene system. H-c, being closer to the electron-withdrawing phenyl ring, will be more deshielded than H-b. The large coupling constant (J ≈ 16 Hz) is characteristic of a trans-alkene.
-
Methylene Protons (H-d): These protons are adjacent to the carboxylic acid and the double bond, placing them in the allylic position. They will appear as a doublet due to coupling with H-c.
-
Aromatic Protons: The four protons on the fluorophenyl ring will appear as a complex multiplet in the aromatic region (7.0-7.5 ppm). The fluorine atom will introduce further complexity through ¹H-¹⁹F coupling.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 180 |
| C-F (Aromatic) | 160 - 165 (doublet, ¹JCF ≈ 245 Hz) |
| Aromatic Carbons | 115 - 140 |
| Olefinic Carbons | 120 - 140 |
| CH₂ | 35 - 45 |
Interpretation and Rationale:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum.[2]
-
Aromatic Carbons: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings.
-
Olefinic and Methylene Carbons: The chemical shifts of these carbons are in their expected regions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.
Workflow for ATR-FTIR Analysis
Caption: A simplified workflow for ATR-FTIR analysis.
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted IR Spectrum
The predicted IR spectrum of this compound will show characteristic absorptions for the carboxylic acid, alkene, and aromatic functionalities.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Alkene | C=C stretch | 1640 - 1680 | Medium |
| Alkene | =C-H bend (trans) | 960 - 980 | Strong |
| Aromatic | C=C stretch | 1450 - 1600 | Medium |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| C-F | C-F stretch | 1100 - 1300 | Strong |
Interpretation and Rationale:
-
O-H Stretch: The carboxylic acid O-H stretch is a very broad and intense band due to hydrogen bonding.[3]
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp peak.
-
C=C and =C-H Bends: The presence of the trans-alkene is confirmed by the C=C stretch and the strong out-of-plane =C-H bending vibration.[4]
-
Aromatic Vibrations: The aromatic ring will show characteristic C=C stretching bands and C-H stretching just above 3000 cm⁻¹.
-
C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, often resulting in a prominent molecular ion peak.[5][6]
Workflow for ESI-MS Analysis
Caption: A general workflow for ESI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample solution into the ESI source. A high voltage is applied to the capillary, creating a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum
The ESI mass spectrum of this compound (Molecular Weight: 180.17 g/mol ) is expected to show the following key ions:
Table 4: Predicted Key Ions in the ESI Mass Spectrum of this compound
| m/z | Ion | Mode |
| 179.05 | [M-H]⁻ | Negative |
| 181.07 | [M+H]⁺ | Positive |
| 203.05 | [M+Na]⁺ | Positive |
Predicted Fragmentation Pattern (from MS/MS):
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide further structural information. For cinnamic acid derivatives, common fragmentation pathways involve the loss of small neutral molecules.[7][8]
-
Loss of H₂O (18 Da): From the protonated molecule [M+H]⁺.
-
Loss of CO₂ (44 Da): From the deprotonated molecule [M-H]⁻.
-
Loss of COOH (45 Da): Cleavage of the carboxylic acid group.[9]
Conclusion
This technical guide has outlined the predicted spectroscopic data (NMR, IR, and MS) for this compound and has provided standardized protocols for their acquisition. By understanding the fundamental principles of each technique and how the specific structural features of the molecule influence the resulting spectra, researchers can confidently approach the characterization of this and related compounds. The presented data and interpretations serve as a valuable resource for the unambiguous structural verification of this compound in various research and development settings.
References
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The fragmentations of substituted cinnamic acids after electron impact. (n.d.). CORE. Retrieved January 18, 2026, from [Link]
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Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536–3549. [Link]
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MS spectra showing fragmentation patterns of cinnamic acid derivatives... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Single stage electrospray mass spectrum of trans-cinnamic acid in... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). ACS Publications. Retrieved January 18, 2026, from [Link]
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The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. (2002). ScienceDirect. Retrieved January 18, 2026, from [Link]
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NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Retrieved January 18, 2026, from [Link]
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Investigating the ionization of dissolved organic matter by electrospray ionization. (2020). ACS Publications. Retrieved January 18, 2026, from [Link]
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Why am I not seeing the -COOH peak of this dye when I take NMR? (2017). Reddit. Retrieved January 18, 2026, from [Link]
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). PubMed Central. Retrieved January 18, 2026, from [Link]
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Investigating the Ionization of Dissolved Organic Matter by Electrospray. (2020). ACS Publications. Retrieved January 18, 2026, from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 18, 2026, from [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. (1982). Journal of Lipid Research. Retrieved January 18, 2026, from [Link]
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Potential Therapeutic Targets of 4-(3-Fluorophenyl)but-3-enoic acid: A Framework for Discovery and Validation
An In-depth Technical Guide for Researchers
Abstract
4-(3-Fluorophenyl)but-3-enoic acid is a small molecule with potential therapeutic relevance, yet its specific molecular targets remain largely uncharacterized. This guide leverages data from its close structural analog, 4-phenyl-3-butenoic acid (PBA), to postulate a set of putative targets and provides a comprehensive, technically-grounded framework for their identification and validation. We synthesize established biochemical and cellular methodologies into a robust workflow designed for drug discovery professionals. This document outlines the rationale behind targeting key pathways in inflammation, oncology, and neuroscience, and provides detailed, field-proven protocols for affinity-based target discovery, biophysical target engagement, and functional validation.
Introduction and Rationale
The identification of a small molecule's direct biological targets is a critical inflection point in the drug discovery pipeline, transforming a compound with an interesting phenotype into a tool for mechanistic inquiry and a potential therapeutic lead.[1] this compound represents such a compound. While direct studies on this fluorinated analog are sparse, extensive research on its parent compound, 4-phenyl-3-butenoic acid (PBA), provides a compelling foundation for hypothesizing its molecular interactions.
PBA has demonstrated a fascinating polypharmacology, exhibiting anti-inflammatory, anti-tumorigenic, and neuro-modulatory potential.[2][3][4] It is known to engage multiple, seemingly disparate targets, including enzymes involved in neuropeptide biosynthesis and epigenetic regulation. The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, or cell permeability. Therefore, it is logical to posit that this compound may share targets with PBA, potentially with improved pharmacological properties.
This guide provides a structured approach to deconstruct the potential mechanisms of action for this compound. We will first explore the established targets of its analog and then present a rigorous, multi-pronged experimental strategy to identify and validate its direct interactors.
Postulated Therapeutic Targets Based on Analog Data
The following targets are hypothesized based on the known biological activity of the structurally similar compound, 4-phenyl-3-butenoic acid (PBA).
Peptidylglycine alpha-amidating monooxygenase (PAM)
Mechanistic Rationale: PAM is a critical enzyme responsible for the C-terminal amidation of many bioactive peptides and neuropeptides, a post-translational modification essential for their stability and biological activity.[5] Inhibition of PAM can disrupt the biosynthesis of pro-inflammatory mediators like Substance P and calcitonin gene-related peptide (CGRP).[4] PBA has been identified as a direct inhibitor of PAM, and this activity is correlated with its anti-inflammatory effects in vivo.[4][5] Given the structural conservation, PAM represents a high-priority putative target for this compound in the context of inflammatory diseases.
Histone Deacetylases (HDACs)
Mechanistic Rationale: HDACs are a class of enzymes that play a central role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a significant class of anti-cancer agents. Compelling evidence demonstrates that PBA functions as an HDAC inhibitor, increasing histone acetylation levels and inhibiting the growth of various cancer cell lines.[2] This activity suggests that this compound could be a valuable probe for epigenetic modulation in oncology.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Mechanistic Rationale: The MAPK pathways, including the p38 MAPK and c-Jun N-terminal kinase (JNK) cascades, are crucial signaling nodes that regulate cellular responses to stress, inflammation, and proliferation. In tumorigenic cells, PBA has been shown to selectively increase the phosphorylation (activation) of p38 MAPK while decreasing JNK phosphorylation.[3] This differential modulation of stress-activated kinase pathways is linked to its anti-proliferative effects. While this may be a downstream consequence of a primary target like HDAC, the consistent modulation of this pathway makes it a key system for functional validation.
GABA Transporters (GATs)
Mechanistic Rationale: The structural motif of a lipophilic aromatic group linked to a carboxylic acid is a feature found in several inhibitors of GABA transporters (GATs).[6][7] GATs, particularly GAT1, are responsible for clearing the inhibitory neurotransmitter GABA from the synaptic cleft, thereby terminating its signal.[6][8] Inhibitors of GATs, such as tiagabine, increase synaptic GABA levels and are used clinically as anticonvulsants.[6] The structural similarity of this compound to known GAT inhibitors makes this protein family a plausible, albeit speculative, target class, suggesting potential applications in neurological disorders like epilepsy.[9][10]
Summary of Putative Targets
| Putative Target Class | Key Protein(s) | Therapeutic Area | Rationale Based on PBA & Structural Analogs | Supporting Citations |
| Peptide Biosynthesis | PAM (PHM) | Inflammation | Direct enzymatic inhibition by PBA, disrupting pro-inflammatory neuropeptide synthesis. | [4][5] |
| Epigenetic Regulation | HDACs | Oncology | Direct enzymatic inhibition by PBA, leading to increased histone acetylation and anti-tumor effects. | [2] |
| Cellular Signaling | p38 MAPK, JNK | Oncology | PBA selectively modulates the activation state of these stress-activated kinases in cancer cells. | [3] |
| Neurotransmitter Transport | GAT1, BGT1 | Neuroscience | Structural similarity to known GABA reuptake inhibitors. | [6][7][8][10] |
A Strategic Framework for Target Identification and Validation
To move from hypothesis to confirmation, a multi-step, orthogonal approach is required. This framework is designed to first discover a broad set of potential binding partners and then rigorously validate the most promising candidates.
Caption: A strategic workflow for target identification and validation.
Unbiased Target Identification
The initial goal is to cast a wide net to identify all potential interacting proteins from a complex biological sample.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful "fishing" expedition.[11][12] The small molecule is immobilized on a solid support (e.g., beads) to create an affinity matrix. This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are captured, while non-binders are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[13][14][15] This method provides a direct, physical link between the compound and its potential targets.
-
Kinome Profiling: Since a large number of drugs unexpectedly target kinases, screening the compound against a broad panel of kinases is a prudent and high-value strategy.[16][17] Commercial services offer profiling against hundreds of kinases, providing a comprehensive overview of the compound's selectivity and identifying any potential on- or off-target kinase activities.[18][19][20]
Target Engagement and Functional Validation
Once a list of putative targets is generated, it is crucial to confirm that the compound engages these targets in a physiological context and that this engagement leads to a functional cellular outcome.
-
Cellular Thermal Shift Assay (CETSA): CETSA is the gold standard for confirming target engagement in intact, live cells.[21][22] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its melting temperature.[23] In a CETSA experiment, cells are treated with the compound or a vehicle control, then heated to various temperatures. At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry), allowing for the detection of a thermal shift indicative of direct binding.[24][25]
-
In Vitro Biochemical and Cellular Assays: These assays are essential for quantifying the compound's effect on the target's function.[26][27][28]
-
Biochemical Assays: For enzymatic targets (like PAM or HDACs), this involves using purified proteins to measure inhibition kinetics (e.g., IC₅₀ values). For non-enzymatic targets, binding affinity can be measured using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[29]
-
Cell-Based Assays: These experiments confirm that the target engagement observed in CETSA translates to a functional consequence in living cells.[1] For example, if HDAC6 is a confirmed target, a cell-based assay would measure changes in tubulin acetylation. If p38 MAPK is modulated, a Western blot would measure its phosphorylation status.
-
Caption: Postulated signaling pathways affected by the compound.
Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the core validation experiments.
Protocol 4.1: Affinity Chromatography-Mass Spectrometry (AC-MS)
Objective: To identify proteins from a cell lysate that physically interact with immobilized this compound.
Methodology:
-
Compound Immobilization:
-
Synthesize an analog of this compound with a linker arm (e.g., a terminal amine) suitable for covalent coupling.
-
Covalently couple the linker-modified compound to NHS-activated sepharose beads according to the manufacturer's protocol. Prepare control beads derivatized only with the linker arm (or ethanolamine) to identify non-specific binders.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., H2009 human lung carcinoma cells) to ~80-90% confluency.
-
Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Affinity Pull-Down:
-
Incubate 1-2 mg of cell lysate with 50 µL of the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively (5 times) with lysis buffer to remove non-specific proteins.
-
-
Elution and Sample Preparation:
-
Elute bound proteins using an appropriate method (e.g., boiling in SDS-PAGE sample buffer, elution with a high concentration of free compound, or on-bead digestion).
-
For mass spectrometry, perform in-solution or on-bead trypsin digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
-
Compare protein hits from the compound-coupled beads to the control beads to identify specific binding partners.
-
Protocol 4.2: Cellular Thermal Shift Assay (CETSA) by Western Blot
Objective: To confirm direct target engagement of a candidate protein by this compound in intact cells.
Caption: Workflow for a CETSA experiment with Western blot readout.
Methodology:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Denature samples in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a specific antibody against the target protein of interest.
-
-
Data Interpretation:
-
Quantify the band intensity for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.[24]
-
Conclusion and Future Directions
This guide establishes a clear, evidence-based path for elucidating the therapeutic targets of this compound. By leveraging the known polypharmacology of its close analog, 4-phenyl-3-butenoic acid, we have identified high-priority putative targets in PAM, HDACs, and the MAPK signaling pathway, while also postulating novel interactions with GABA transporters.
The true scientific value, however, lies in the rigorous application of the outlined validation framework. The unbiased discovery methods of AC-MS and kinome profiling, combined with the gold-standard target engagement confirmation by CETSA and functional biochemical assays, provide a self-validating system to confidently identify the mechanism of action.[11][22][26] Successful execution of this strategy will not only illuminate the therapeutic potential of this specific molecule but will also provide invaluable insights into the biology of its targets, paving the way for rational drug design and future clinical applications.
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An In-Depth Technical Guide to the Structural Analogues of 4-(3-Fluorophenyl)but-3-enoic Acid: A Medicinal Chemistry Perspective
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploration of structural analogues of 4-(3-fluorophenyl)but-3-enoic acid. We will delve into the rationale behind the design of novel analogues, present robust synthetic strategies, and outline key biological evaluation funnels, with a focus on leveraging this scaffold for the discovery of novel therapeutics.
Introduction: The Therapeutic Potential of the 4-Arylbut-3-enoic Acid Scaffold
The 4-arylbut-3-enoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with representative molecules exhibiting a range of biological activities. The parent compound, 4-phenyl-3-butenoic acid (PBA), has been identified as an inhibitor of peptidylglycine α-amidating monooxygenase (PAM) and histone deacetylases (HDACs), both of which are compelling targets for therapeutic intervention in inflammatory diseases and oncology.[1][2][3]
The introduction of a fluorine atom onto the phenyl ring, as in this compound, offers a strategic modification to modulate the parent compound's physicochemical and pharmacological properties. The high electronegativity and relatively small size of fluorine can influence factors such as metabolic stability, binding affinity, and membrane permeability. This guide will explore systematic structural modifications of this fluorinated lead compound to generate a library of analogues with potentially enhanced therapeutic profiles.
Strategic Design of Structural Analogues
The design of novel analogues will be guided by established medicinal chemistry principles, focusing on three key regions of the lead compound: the carboxylic acid moiety, the but-3-enoic acid linker, and the 3-fluorophenyl ring. The overarching goal is to explore the structure-activity relationships (SAR) to identify compounds with improved potency, selectivity, and drug-like properties.
Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group is a critical pharmacophore, often involved in hydrogen bonding interactions with biological targets. However, it can also contribute to poor pharmacokinetic properties. Bioisosteric replacement is a powerful strategy to mitigate these liabilities while retaining or enhancing biological activity.
Table 1: Common Bioisosteres for Carboxylic Acids
| Bioisostere | Rationale for Replacement | Potential Advantages |
| Tetrazole | Similar pKa and hydrogen bonding capabilities. | Improved metabolic stability and oral bioavailability. |
| Acylsulfonamide | Mimics the acidic proton and hydrogen bonding pattern. | Can enhance potency through additional interactions. |
| Hydroxamic acid | Strong zinc-binding moiety, relevant for HDAC inhibition. | Potent inhibition of metalloenzymes. |
| Phosphonic acid | Divalent anion at physiological pH, different spatial arrangement. | Can alter binding mode and selectivity. |
Modification of the But-3-enoic Acid Linker
The unsaturated linker provides conformational rigidity and specific spatial orientation of the phenyl ring and the acidic group. Modifications to this linker can fine-tune the molecule's geometry and explore new binding interactions.
Key Modifications:
-
Saturation: Reduction of the double bond to the corresponding butanoic acid to assess the importance of the planar, unsaturated system.
-
Isomeric Control: Synthesis of both the (E)- and (Z)-isomers to investigate the impact of stereochemistry on biological activity.
-
Homologation/Shortening: Varying the linker length to probe the optimal distance between the aromatic ring and the acidic group.
-
Introduction of Heteroatoms: Replacement of a methylene group with an oxygen or nitrogen atom to introduce hydrogen bonding capabilities and alter polarity.
Exploration of the 3-Fluorophenyl Ring Substitution
The substitution pattern on the phenyl ring is a key determinant of target affinity and selectivity. A systematic exploration of different substituents at various positions will provide a detailed SAR map.
Table 2: Proposed Substitutions on the Phenyl Ring
| Position | Substituent | Rationale |
| 2, 4, 5, 6 | -F, -Cl, -Br | Investigate the effect of halogen identity and position on activity. |
| 3, 4, 5 | -CH3, -OCH3 | Explore the impact of small lipophilic and electron-donating groups. |
| 3, 4, 5 | -CF3, -CN | Introduce strong electron-withdrawing groups to modulate electronics. |
| Multiple | Di- and tri-substitution | Probe for synergistic or antagonistic effects of multiple substituents. |
Based on studies of related cinnamic acid derivatives, para-substitution with a halogen, such as chlorine, has been shown to enhance antibacterial activity compared to ortho-substitution.[4] This suggests that the position of the halogen on the phenyl ring can significantly influence biological outcomes.
Synthetic Strategies and Protocols
The synthesis of the proposed analogues can be achieved through robust and versatile synthetic routes. The Horner-Wadsworth-Emmons reaction is a key transformation for the stereoselective formation of the α,β-unsaturated acid core, while the Suzuki coupling offers a powerful method for diversifying the aryl moiety.
Synthesis of the Core Scaffold via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction provides a reliable method for the synthesis of (E)-α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids.
Figure 1: Horner-Wadsworth-Emmons synthesis workflow.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Ylide Formation: To a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the ethyl ester.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer, filter, and concentrate to yield the desired carboxylic acid.
Diversification of the Aryl Moiety via Suzuki Coupling
For analogues where the aryl group is introduced at a later stage, a Suzuki coupling strategy can be employed, starting from a vinyl boronate ester and a substituted aryl halide.[5][6]
Figure 2: Suzuki coupling for aryl group diversification.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: In a reaction vessel, combine the vinyl boronate ester (1.0 eq), the substituted aryl halide (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane) and water.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.
Biological Evaluation Strategy
A tiered approach to biological evaluation is recommended to efficiently screen the synthesized analogues and identify promising candidates.
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A Senior Application Scientist's Guide to the Preliminary Toxicity Screening of Fluorinated Carboxylic Acids
Introduction: Navigating the Challenge of Fluorinated Carboxylic Acids
Fluorinated carboxylic acids (FCAs), a prominent subgroup of per- and polyfluoroalkyl substances (PFAS), represent a unique challenge in chemical safety assessment. Their exceptional chemical stability, conferred by the strength of the carbon-fluorine bond, leads to widespread environmental persistence and bioaccumulation.[1][2] Epidemiological and experimental studies have linked exposure to certain FCAs with a range of adverse health effects, including liver toxicity, metabolic and endocrine disruption, and developmental issues.[3][4] Given the vast number of structurally diverse FCAs, a comprehensive toxicological evaluation of each compound using traditional animal testing is neither feasible nor ethical.[5]
This guide, designed for researchers and drug development professionals, outlines a modern, tiered approach to the preliminary toxicity screening of FCAs. We will move beyond a simple checklist of assays to explore the scientific rationale behind a progressive screening strategy. This integrated workflow begins with predictive computational methods, advances to rapid in vitro screening to establish biological activity, and culminates in targeted, guideline-compliant in vivo studies for definitive hazard characterization. This strategy is rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement) and aligns with the global shift towards New Approach Methodologies (NAMs) for more efficient and human-relevant chemical safety assessment.[6][7][8]
Part 1: The Predictive Foundation: In Silico and Computational Approaches
The initial tier of toxicity screening leverages computational models to predict the potential hazards of FCAs based on their molecular structure. This in silico approach is indispensable for prioritizing large libraries of compounds, identifying potential mechanisms of toxicity, and guiding subsequent experimental designs, thereby conserving resources and minimizing animal use.[9][10]
Methodology 1: Quantitative Structure-Activity Relationship (QSAR) Modeling
Expertise & Causality: The fundamental principle of QSAR is that the biological activity of a chemical is intrinsically linked to its molecular structure.[9] By modeling this relationship for a set of known chemicals, we can predict the activity of untested, structurally similar compounds. For FCAs, QSAR models are particularly useful for predicting endpoints like endocrine disruption, receptor binding affinity, and acute toxicity, often correlating activity with features like carbon chain length and the degree of fluorination.[11][12][13]
Experimental Protocol: Predictive QSAR Workflow
-
Data Curation: Compile a high-quality dataset of FCAs with reliable, experimentally determined toxicity data for the endpoint of interest (e.g., thyroxin-transthyretin binding potency).[11]
-
Molecular Descriptor Calculation: For each FCA in the dataset, calculate a wide range of molecular descriptors that numerically represent its structural, physicochemical, and electronic properties.
-
Model Development: Utilize statistical or machine learning algorithms to build a mathematical model that correlates a subset of the most relevant molecular descriptors with the observed biological activity.[14]
-
Model Validation: Rigorously validate the model's robustness and predictive power using internal (e.g., cross-validation) and external validation sets of chemicals not used in model training.[13]
-
Prediction and Domain of Applicability: Use the validated model to predict the toxicity of new FCAs. Crucially, define the model's Applicability Domain (AD) to ensure predictions are only made for compounds structurally similar to those in the training set, ensuring reliability.[15]
Visualization: QSAR Modeling Workflow
Caption: A streamlined workflow for developing and applying QSAR models.
Methodology 2: Molecular Docking and Toxicogenomics
Expertise & Causality: While QSAR predicts if a compound might be toxic, molecular docking and toxicogenomics explore how. Molecular docking simulates the binding of an FCA to the three-dimensional structure of a biological target, such as a nuclear receptor.[16] This can reveal, for instance, a strong binding affinity for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a known target for many FCAs.[17][18] Toxicogenomic analysis of gene expression data further elucidates the downstream consequences of this binding, identifying entire biological pathways that are perturbed.[19]
Part 2: Rapid Hazard Identification: In Vitro High-Throughput Screening (HTS)
Following in silico prioritization, HTS provides the first experimental evidence of biological activity. Using automated platforms and cell-based assays, HTS can rapidly screen hundreds of FCAs across a range of concentrations to identify cytotoxic potential and specific mechanisms of action, further refining the list of compounds that may require in vivo testing.[20][21]
Methodology 1: Multiplexed Cytotoxicity Assays
Expertise & Causality: The foundational question in toxicology is whether a compound can kill cells. HTS cytotoxicity assays address this by simultaneously measuring multiple endpoints like cell viability, mitochondrial membrane potential, and proliferation in relevant human cell lines (e.g., human placental trophoblasts or liver-derived HepG2 cells).[5][17] This multiplexed approach provides a richer dataset than a single endpoint, distinguishing between general cell death and specific organelle dysfunction. Studies consistently show a positive correlation between the carbon chain length of an FCA and its cytotoxicity.[17][22][23]
Experimental Protocol: High-Throughput Cell Viability Screening
-
Cell Plating: Seed human cells (e.g., JEG-3 placental cells) into 384-well microplates using an automated liquid handler and incubate to allow for cell attachment.
-
Compound Dosing: Prepare a 10-point concentration series for each FCA (e.g., 50–500 µM).[5] Dispense the compounds into the appropriate wells using an acoustic dispenser to ensure accuracy and minimize solvent use. Include vehicle (e.g., methanol) and positive controls.
-
Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Multiplexed Assay: Add a reagent cocktail that simultaneously measures multiple endpoints. For example, a reagent combining a dye for live-cell protease activity (viability) and a dye that accumulates in mitochondria with active membrane potential.
-
Data Acquisition: Read the fluorescence or luminescence signals from each well using an automated plate reader.
-
Data Analysis: Normalize the data to vehicle controls. Fit concentration-response curves to the data to calculate key parameters like the half-maximal effective concentration (EC50) for each endpoint.
Data Presentation: Comparative Cytotoxicity of FCAs
| Fluorinated Carboxylic Acid (FCA) | Abbreviation | Carbon Chain Length | Hypothetical EC50 (µM) in HepG2 Cells |
| Perfluorobutanoic Acid | PFBA | 4 | > 1000 |
| Perfluorohexanoic Acid | PFHxA | 6 | 850 |
| Perfluorooctanoic Acid | PFOA | 8 | 400 |
| Perfluorononanoic Acid | PFNA | 9 | 210 |
| Perfluorodecanoic Acid | PFDA | 10 | 150[24] |
Note: This table presents illustrative data based on the established principle that cytotoxicity increases with carbon chain length.[17][22][23]
Methodology 2: Mechanistic Pathway Screening
Expertise & Causality: Beyond general cytotoxicity, it is critical to screen for specific molecular initiating events. For FCAs, a key mechanism of toxicity involves the activation of nuclear receptors, particularly PPARs.[17][18] Reporter gene assays are an elegant method to screen for this activity. In these assays, cells are engineered to produce a measurable signal (e.g., light via luciferase) when a specific receptor like PPARα is activated by a compound.
Visualization: Simplified PPARα Activation Pathway
Caption: FCA activation of the PPARα/RXR heterodimer to regulate gene expression.
Part 3: Definitive Hazard Characterization: Tiered In Vivo Studies
While in vitro and in silico methods are powerful screening tools, in vivo studies remain necessary for understanding systemic toxicity, toxicokinetics, and complex biological interactions that cannot be fully replicated in a dish.[25] The decision to proceed to in vivo testing is made using a weight-of-evidence approach based on the preceding tiers and must be conducted according to internationally harmonized protocols, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and animal welfare.[26][27]
Methodology 1: Acute Oral Toxicity (OECD TG 420)
Expertise & Causality: The first in vivo step is often to determine the acute toxicity of a single dose. The Fixed Dose Procedure (OECD TG 420) is a refined method that avoids using death as an endpoint, relying instead on the observation of clear signs of toxicity at one of a series of fixed dose levels.[28] This approach significantly reduces the number of animals required compared to traditional LD50 tests while still allowing for the classification of the substance based on its acute hazard.[28]
Experimental Protocol: Fixed Dose Procedure (Summarized)
-
Dose Level Selection: Based on all available in silico and in vitro data, select a starting dose from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[28]
-
Sighting Study: Dose a single animal (typically a female rodent).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[29]
-
Decision Point: Based on the outcome (no effects, evident toxicity, or mortality), either dose another animal at the same, a lower, or a higher dose level according to the decision-making flowchart in the OECD guideline.
-
Main Study: Once the dose causing evident toxicity is identified, dose four more animals at that level to confirm the result.
-
Classification: The substance is classified according to the Globally Harmonized System (GHS) based on the dose level at which evident toxicity or mortality is observed.
Visualization: OECD TG 420 Decision Logic
Caption: A simplified decision tree for the OECD 420 Fixed Dose Procedure.
Methodology 2: Repeated-Dose 28-Day Oral Toxicity Study (OECD TG 407)
Expertise & Causality: Many toxic effects only manifest after repeated exposure. A 28-day study (OECD TG 407) is a cornerstone for sub-acute toxicity assessment.[27] It provides critical information on target organs, the dose-response relationship, and helps establish a No-Observed-Adverse-Effect Level (NOAEL), a key value for risk assessment. The National Toxicology Program (NTP) has conducted such studies on several FCAs, providing valuable comparative data.[25][30]
Conclusion: An Integrated and Evolving Strategy
The preliminary toxicity screening of fluorinated carboxylic acids demands a strategic, multi-tiered approach that is both scientifically robust and ethically sound. By integrating predictive in silico models, rapid in vitro high-throughput screening, and targeted in vivo studies, researchers can efficiently and effectively prioritize compounds, identify hazards, and elucidate mechanisms of toxicity. This framework not only accelerates the safety assessment process but also aligns with the ongoing paradigm shift in toxicology towards a greater reliance on human-relevant NAMs.[6][20][21] As these technologies continue to evolve, they will further enhance our ability to protect human health from the potential risks posed by this persistent class of chemicals.
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Methodological & Application
Application Notes & Protocols: 4-(3-Fluorophenyl)but-3-enoic Acid as a Versatile Pharmaceutical Intermediate
Abstract
This document provides a detailed technical guide on the synthesis and potential pharmaceutical applications of 4-(3-Fluorophenyl)but-3-enoic acid. As a fluorinated derivative of cinnamic acid, this compound represents a valuable building block in medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. We present a robust protocol for the synthesis of this intermediate via the Wittig reaction. Furthermore, we outline its application in the synthesis of novel γ-aminobutyric acid (GABA) analogues, a critical class of drugs for treating neurological disorders. These notes are intended for researchers, chemists, and drug development professionals seeking to leverage fluorinated scaffolds for the creation of next-generation therapeutics.
Introduction
The Significance of Fluorinated Scaffolds in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's biological profile. Fluorine substitution can alter acidity (pKa), improve metabolic stability by blocking sites of oxidation, and increase membrane permeability, thereby enhancing bioavailability.[1] Approximately 25% of all small-molecule drugs currently in clinical use contain fluorine, underscoring its importance in drug design.[1]
Cinnamic Acid Derivatives as Privileged Structures
Cinnamic acid and its derivatives are naturally occurring compounds that serve as precursors to a vast array of bioactive molecules.[2][3] Their core structure, featuring a phenyl ring, an alkene, and a carboxylic acid, provides multiple points for chemical modification, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5][6] This inherent biological relevance makes the cinnamic acid scaffold a "privileged structure" for drug discovery.
Profile: this compound
This compound (CAS No: 127404-67-5) is an α,β-unsaturated carboxylic acid.[7][8] It combines the key features of a cinnamic acid derivative with the strategic benefits of a meta-positioned fluorine atom. This specific substitution pattern is designed to modulate the electronic properties of the aromatic ring and influence downstream metabolic pathways, making it a highly attractive, yet underexplored, intermediate for synthesizing novel pharmaceutical agents.
| Property | Value | Source |
| CAS Number | 127404-67-5 | [7][8][9] |
| Molecular Formula | C₁₀H₉FO₂ | [7][8] |
| Molecular Weight | 180.17 g/mol | [7][8] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Purity | >95% | [7][8] |
Synthesis Protocol: this compound via Wittig Reaction
The Wittig reaction is a reliable and highly versatile method for the stereoselective synthesis of alkenes from carbonyl compounds.[10][11] It is particularly effective for creating α,β-unsaturated carboxylic acids and their esters.[12][13][14] We propose a two-step sequence starting from 3-fluorobenzaldehyde.
Rationale for Method Selection
The Wittig reaction offers excellent control over the formation of the C=C double bond. Using a stabilized phosphonium ylide, derived from an acetic acid ester, generally favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in pharmaceutical intermediates.[11] The reaction conditions are generally mild and tolerate a wide range of functional groups, making it ideal for multi-step syntheses.[11]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Step 1: Preparation of (Ethoxycarbonylmethyl)triphenylphosphonium Bromide
-
To a round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.0 eq) and anhydrous toluene.
-
Stir the solution and add ethyl bromoacetate (1.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours, during which a white precipitate will form.
-
Cool the reaction mixture to room temperature and collect the solid by filtration.
-
Wash the solid with cold toluene or diethyl ether and dry under vacuum to yield the phosphonium salt.
Step 2: Wittig Reaction to form Ethyl 4-(3-fluorophenyl)but-3-enoate
-
Suspend the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flask under nitrogen.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Caution: Hydrogen gas is evolved. The mixture will turn a characteristic deep orange/red color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Dissolve 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (monitor by TLC).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester.
Step 3: Hydrolysis to this compound
-
Dissolve the crude ester from Step 2 in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the ester.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-polar impurities (like triphenylphosphine oxide).
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.
Proposed Pharmaceutical Application: Synthesis of a Novel GABA Analogue
GABA analogues are a cornerstone of therapy for neurological conditions such as epilepsy, neuropathic pain, and anxiety disorders.[15] β-substituted GABA derivatives, in particular, have led to successful drugs like Baclofen and Pregabalin.[16] this compound is an ideal precursor for synthesizing a novel β-(3-Fluorophenyl) GABA analogue.
Rationale and Mechanistic Pathway
The α,β-unsaturated carbonyl system is a classic Michael acceptor. The key step is a conjugate addition of a nitrogen source to the β-position of the double bond. Subsequent functional group manipulations yield the target GABA analogue. The 3-fluoro substituent is expected to enhance the lipophilicity of the final compound, potentially improving its ability to cross the blood-brain barrier.
Proposed Synthetic Pathway Diagram
Caption: Proposed pathway for synthesizing a novel β-(3-Fluorophenyl) GABA analogue.
Detailed Step-by-Step Protocol
Step 1: Chiral Auxiliary Acylation
-
Treat this compound (1.0 eq) with thionyl chloride (SOCl₂, 1.2 eq) in dichloromethane (DCM) at 0 °C to form the acyl chloride in situ.
-
In a separate flask, dissolve a chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone (1.0 eq), in anhydrous THF and cool to -78 °C.
-
Add a strong base like n-butyllithium (n-BuLi, 1.05 eq) to deprotonate the auxiliary.
-
Slowly add the freshly prepared acyl chloride solution to the deprotonated auxiliary at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion. Purify via column chromatography to isolate the chiral N-acyloxazolidinone.
Step 2: Diastereoselective Michael Addition
-
Dissolve the chiral intermediate (1.0 eq) from Step 1 in an appropriate solvent like THF.
-
Cool to the desired temperature (e.g., 0 °C or -78 °C, optimization required).
-
Introduce a nitrogen nucleophile. A common and effective method is to use sodium azide (NaN₃, 1.5 eq) in the presence of an acid catalyst.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Perform an appropriate aqueous workup to isolate the crude Michael adduct, which now contains a β-azido group.
Step 3: Auxiliary Cleavage and Reduction
-
Dissolve the azido-intermediate in a THF/water mixture.
-
Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at 0 °C to cleave the chiral auxiliary. This process hydrolyzes the amide bond to reveal the carboxylic acid and allows for recovery of the auxiliary.
-
Isolate the β-azido acid after an acidic workup.
-
Dissolve the β-azido acid in methanol or ethanol and subject it to catalytic hydrogenation (H₂, 10% Pd/C, 1 atm). This will simultaneously reduce the azide group to a primary amine.
-
Filter the catalyst and concentrate the solvent to yield the crude β-(3-Fluorophenyl)-γ-aminobutyric acid. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Conclusion
This compound is a promising and strategically designed pharmaceutical intermediate. Its synthesis is achievable through well-established and scalable chemical reactions like the Wittig olefination. Its true value lies in its potential to serve as a key building block for high-value pharmaceutical targets, most notably novel GABA analogues for neurological diseases. The protocols and applications detailed herein provide a foundational guide for researchers to explore the utility of this compound in drug discovery and development programs.
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Introduction: Rationale for Investigating 4-(3-Fluorophenyl)but-3-enoic acid
An In-Depth Guide to the Preclinical Evaluation of 4-(3-Fluorophenyl)but-3-enoic acid in Oncology Research
The field of oncology is in constant pursuit of novel small molecules that can selectively target pathways driving cancer progression. This compound is a compound of interest whose potential in cancer research remains largely unexplored. Its structural architecture, however, provides a compelling, hypothesis-driven basis for investigation.
The molecule is a close analog of 4-phenyl-3-butenoic acid (PBA), a compound that has been identified as a novel inhibitor of histone deacetylase (HDAC) enzymes with demonstrated anti-tumor properties.[1][2] HDACs are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, silencing tumor suppressor genes and promoting cell survival.[3][4][5] Consequently, HDAC inhibitors have emerged as a validated class of anti-cancer agents, capable of reactivating silenced genes to induce cell cycle arrest, differentiation, and apoptosis.[6][7]
Furthermore, the strategic incorporation of a fluorine atom on the phenyl ring of this compound is a well-established medicinal chemistry strategy. Fluorination can significantly enhance a molecule's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to its target protein.[8][9][10]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a logical, phased experimental workflow to rigorously evaluate the anti-cancer potential of this compound, beginning with foundational in vitro screening and culminating in preliminary in vivo efficacy studies. The central hypothesis guiding this workflow is that the compound functions as an HDAC inhibitor.
Phase 1: Initial In Vitro Characterization and Target Validation
The primary objective of this phase is to ascertain the compound's general anti-proliferative activity across various cancer cell lines and to directly test the central hypothesis of HDAC inhibition.
Protocol 1.1: Cell Viability and Cytotoxicity Screening (MTT Assay)
This initial screen is crucial for determining the compound's potency and establishing a dose-response relationship in different cancer contexts. The MTT assay is a reliable colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serially diluting the stock in culture medium.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the compound working solutions (in triplicate) to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12][13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation:
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 21.8 |
| HCT116 | Colorectal Carcinoma | 9.5 |
| PC-3 | Prostate Cancer | 12.4 |
Protocol 1.2: Direct Target Engagement - In Vitro HDAC Inhibition Assay
This biochemical assay is the most direct method to validate the primary hypothesis. It uses purified HDAC enzymes to measure the compound's ability to inhibit their catalytic activity, independent of any cellular context. Fluorometric or colorimetric assay kits are commercially available and offer high sensitivity.[15][16]
Methodology (based on a generic fluorometric kit):
-
Reagent Preparation: Prepare assay buffers, purified human HDAC enzyme (e.g., HDAC1, HDAC2), and the fluorogenic substrate as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, varying concentrations of this compound, and the purified HDAC enzyme. Include a positive control inhibitor (e.g., Trichostatin A) and a no-inhibitor control.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. The substrate typically consists of an acetylated lysine residue linked to a quenched fluorophore.[15]
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).
-
Development: Add the developer solution, which contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ for enzyme inhibition.
Protocol 1.3: Cellular Target Validation - Western Blot for Histone Hyperacetylation
This experiment confirms that the compound engages and inhibits HDACs within a cellular environment, leading to the expected downstream effect: an accumulation of acetylated histones.
Methodology:
-
Cell Treatment: Seed a suitable cancer cell line (e.g., HCT116) in 6-well plates and grow to 70-80% confluency. Treat the cells with 1x and 5x the predetermined IC₅₀ of this compound for 24 hours. Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a 15% SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[19][20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or anti-β-actin), diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager. An increase in the signal for acetylated histones in treated samples relative to the loading control confirms target engagement.
Phase 2: Elucidation of Downstream Cellular Mechanisms
With target validation confirmed, this phase investigates the functional consequences of HDAC inhibition on cancer cell fate.
Hypothesized Mechanism of Action
The diagram below illustrates the central hypothesis: the compound inhibits HDACs, leading to histone hyperacetylation. This alters chromatin structure, reactivates transcription of key regulatory genes (like p21), and ultimately drives cancer cells into cell cycle arrest and apoptosis.[6]
Caption: Hypothesized signaling pathway of this compound.
Protocol 2.1: Cell Cycle Analysis by Flow Cytometry
HDAC inhibitors are well-known to induce cell cycle arrest.[4][6] This protocol quantifies the compound's effect on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing.[21][22] Incubate at 4°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[23] PI is a fluorescent dye that intercalates with DNA, and RNase A is included to prevent staining of double-stranded RNA.
-
Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
Protocol 2.2: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, apoptotic, and necrotic cells to determine if the observed cytotoxicity is due to programmed cell death.
Methodology:
-
Cell Treatment: Treat cells as described for the cell cycle analysis protocol.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1x Annexin V Binding Buffer.[24] Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[25][26]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[26]
-
Flow Cytometry: Add additional binding buffer and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane, but the membrane remains intact).[27]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells (membrane integrity is lost).
-
Phase 3: Preliminary In Vivo Efficacy Assessment
This final phase translates the promising in vitro findings into an animal model to assess the compound's anti-tumor activity in a physiological system. The human tumor xenograft model is a standard for preclinical cancer drug development.[28]
Experimental Workflow Overview
Caption: Phased experimental workflow for compound evaluation.
Protocol 3.1: Human Tumor Xenograft Mouse Model
Methodology:
-
Cell Preparation: Culture a cancer cell line that showed high sensitivity in vitro (e.g., HCT116). Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.[29]
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., NSG or Nude mice).[30]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with digital calipers 2-3 times per week. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Treatment Administration: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound to the treatment group via oral gavage (PO) or intraperitoneal (IP) injection daily for 21 days. The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, humanely euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot to confirm target engagement in vivo).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
Conclusion
This document provides a rigorous, hypothesis-driven framework for the initial preclinical evaluation of this compound as a potential anti-cancer therapeutic. By systematically assessing its cytotoxicity, validating its hypothesized molecular target (HDAC), and elucidating its effects on cancer cell biology and in vivo tumor growth, researchers can build a comprehensive data package to determine the compound's future developmental potential. The causality-driven experimental design ensures that each step logically informs the next, providing a robust and efficient pathway for investigation.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Marks, P. A. (2009). Histone deacetylase inhibitors in cancer therapy. PubMed. Retrieved from [Link]
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Scandinavian Formulas, Inc. (n.d.). Sodium Phenylbutyrate Conversion. Retrieved from [Link]
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University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Frontiers. (2023). Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Sodium Phenylbutyrate? Retrieved from [Link]
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MDPI. (2023). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Developing Novel Anti-inflammatory Agents with 4-(3-Fluorophenyl)but-3-enoic Acid
Introduction:
The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions, necessitates the development of novel therapeutic agents. The transcription factor NF-κB and the cyclooxygenase (COX) enzymes are central regulators of the inflammatory response, inducing the expression of pro-inflammatory genes, cytokines, and chemokines.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting COX-1 and COX-2, which are responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][4][5] However, the long-term use of traditional NSAIDs is associated with significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of the constitutively expressed COX-1 enzyme, which has homeostatic functions.[3][6]
This has driven the search for new chemical entities with improved safety profiles and potentially novel mechanisms of action. The butenoic acid scaffold is of significant interest; for instance, 4-phenyl-3-butenoic acid has demonstrated anti-inflammatory properties in both acute and chronic models.[7][8] This document provides a comprehensive framework for the preclinical evaluation of 4-(3-Fluorophenyl)but-3-enoic acid , a related analogue, as a potential anti-inflammatory agent. We will outline a logical, multi-tiered screening cascade, from initial in vitro enzyme and cell-based assays to in vivo models of acute inflammation. The objective is to systematically characterize the compound's biological activity, elucidate its mechanism of action, and establish a foundation for further drug development.
Part 1: Preclinical Development Workflow
The journey from a candidate molecule to a potential drug requires a structured and logical progression of experiments. The workflow below outlines a typical cascade designed to efficiently assess the anti-inflammatory potential of a novel compound like this compound. This staged approach ensures that resources are directed toward the most promising candidates, beginning with high-throughput in vitro screens and progressing to more complex and resource-intensive in vivo models.
Caption: High-level workflow for preclinical anti-inflammatory drug discovery.
Part 2: In Vitro Evaluation Protocols
The initial phase of screening is performed in vitro to rapidly assess the compound's biological activity, potency, and mechanism of action in a controlled environment. These assays are cost-effective and essential for making go/no-go decisions before advancing to animal models.[9]
Core Principle: Establishing a Therapeutic Window
Before assessing efficacy, it is critical to determine the concentration range at which this compound is not cytotoxic. A standard cell viability assay (e.g., MTT, XTT) should be performed on the cell lines used in subsequent experiments (e.g., THP-1, RAW 264.7). All anti-inflammatory testing must be conducted at non-toxic concentrations to ensure that observed effects are due to specific pharmacological activity rather than cell death.
Protocol 2.1: COX-1 and COX-2 Enzyme Inhibition Assay
Rationale: The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes.[4] This assay will determine if this compound functions similarly and will assess its selectivity for the inducible COX-2 isoform over the constitutive COX-1. High selectivity for COX-2 is a desirable trait for minimizing gastrointestinal side effects.[3][6]
Principle: This is a colorimetric or fluorescent assay that measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The enzyme converts arachidonic acid to prostaglandin H2 (PGH2), which is then reduced, causing a color change that can be measured spectrophotometrically. An inhibitor will prevent this conversion, resulting in a reduced signal.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (co-factor)
-
Colorimetric substrate (e.g., TMPD)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
-
Test Compound: this compound, dissolved in DMSO
-
Positive Controls: Diclofenac or Celecoxib (COX-2 selective), SC-560 (COX-1 selective)
Step-by-Step Protocol:
-
Prepare a dilution series of the test compound and positive controls in assay buffer. The final DMSO concentration should be <1%.
-
In a 96-well plate, add 10 µL of the diluted compounds or vehicle (DMSO) to appropriate wells.
-
Add 150 µL of assay buffer and 10 µL of heme to all wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Immediately add 10 µL of the colorimetric substrate.
-
Read the absorbance at the appropriate wavelength (e.g., 590-620 nm) every minute for 5-10 minutes using a plate reader.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Protocol 2.2: Cell-Based Anti-Inflammatory Assay in Macrophages
Rationale: Moving from a purified enzyme system to a cellular model provides a more physiologically relevant context. Macrophages are key players in the inflammatory response.[10] Stimulating them with lipopolysaccharide (LPS), a component of bacterial cell walls, triggers a robust inflammatory cascade, making it an excellent model to test anti-inflammatory compounds.[10][11]
Principle: Human monocytic cells (e.g., THP-1, differentiated into macrophages with PMA) or murine macrophage cells (e.g., RAW 264.7) are pre-treated with the test compound and then stimulated with LPS. The ability of the compound to suppress the production of inflammatory mediators is then quantified.
Materials:
-
THP-1 or RAW 264.7 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LPS (from E. coli)
-
Test Compound: this compound
-
Positive Control: Dexamethasone or an established NSAID
-
96-well cell culture plates
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight. (For THP-1, differentiate with PMA for 24-48 hours prior).
-
Remove the culture medium. Add fresh medium containing various concentrations of the test compound or positive control. Incubate for 1-2 hours.
-
Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis of secreted inflammatory mediators (Protocol 2.3).
Protocol 2.3: Cytokine Release Profiling (ELISA / Multiplex Assay)
Rationale: Cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β are pivotal mediators of inflammation produced by activated macrophages.[1][10] Measuring the levels of these proteins provides a direct and quantifiable readout of a compound's anti-inflammatory efficacy. Cytokine release assays are a standard method for evaluating immunomodulatory drugs.[12][13][14]
Principle: The supernatant collected from the cell-based assay (Protocol 2.2) is analyzed using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex). These assays use specific antibodies to capture and detect the target cytokines, providing a highly sensitive and specific measurement of their concentration.
Materials:
-
Supernatant from Protocol 2.2
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β or a multiplex assay kit
-
Plate reader capable of reading absorbance (ELISA) or a specialized flow cytometer (multiplex)
Step-by-Step Protocol (General for ELISA):
-
Coat a 96-well plate with the capture antibody for the specific cytokine and incubate.
-
Wash the plate to remove unbound antibody. Block the plate to prevent non-specific binding.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate. Add the detection antibody (usually biotinylated) and incubate.
-
Wash the plate. Add an enzyme-conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate. Add the enzyme substrate (e.g., TMB) and allow the color to develop.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Determine the IC50 for the inhibition of each cytokine's release.
| Parameter | Description | Example Positive Control |
| COX-1 IC50 (µM) | Concentration for 50% inhibition of COX-1 enzyme. | SC-560 |
| COX-2 IC50 (µM) | Concentration for 50% inhibition of COX-2 enzyme. | Celecoxib |
| Selectivity Index | Ratio of COX-1 IC50 / COX-2 IC50. A higher value indicates better selectivity for COX-2. | >10 is generally considered selective |
| TNF-α Release IC50 (µM) | Concentration for 50% inhibition of TNF-α release from LPS-stimulated cells. | Dexamethasone |
| IL-6 Release IC50 (µM) | Concentration for 50% inhibition of IL-6 release from LPS-stimulated cells. | Dexamethasone |
| Caption: Table for summarizing key quantitative data from in vitro assays. |
Protocol 2.4: Mechanism of Action - NF-κB Signaling Pathway Analysis
Rationale: The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including TNF-α and IL-6.[1][15] If the test compound inhibits cytokine production, it is crucial to investigate if it acts by blocking this key upstream pathway. Many modern anti-inflammatory drugs target NF-κB signaling.[16]
Principle: A common method to assess NF-κB activation is to measure the phosphorylation and subsequent degradation of its inhibitor, IκBα, via Western Blot. When the pathway is activated (e.g., by LPS), IκBα is phosphorylated and degraded, releasing NF-κB to translocate to the nucleus. An effective inhibitor would prevent this degradation.
Caption: Simplified NF-κB signaling pathway and potential point of inhibition.
Materials:
-
Cell lysates from a time-course experiment (e.g., 0, 15, 30, 60 min) of LPS-stimulated macrophages, with and without pre-treatment with the test compound.
-
SDS-PAGE gels and Western Blotting apparatus.
-
Primary antibodies: anti-phospho-IκBα, anti-total-IκBα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Step-by-Step Protocol:
-
Perform a cell-based assay as in Protocol 2.2, but lyse the cells at various time points after LPS stimulation.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total IκBα and β-actin to ensure equal protein loading.
Data Analysis:
-
Compare the levels of phosphorylated or total IκBα in the compound-treated samples to the LPS-only control. A reduction in IκBα degradation in the presence of the compound indicates inhibition of the NF-κB pathway.
Part 3: In Vivo Validation Protocol
After demonstrating promising activity in vitro, the next crucial step is to evaluate the compound's efficacy in a living organism. In vivo models are essential for understanding a drug's pharmacokinetics, pharmacodynamics, and overall therapeutic effect in the context of a complex physiological system.[17][18]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for screening the acute anti-inflammatory activity of novel compounds.[4][19][20] The inflammatory response in this model is biphasic, involving mediators like histamine and serotonin in the first phase, and prostaglandins and cytokines in the second phase, making it suitable for evaluating compounds with potential NSAID-like or other mechanisms.
Principle: A sub-plantar injection of carrageenan into the paw of a rat or mouse induces a localized, reproducible inflammatory response characterized by swelling (edema). The test compound is administered prior to the carrageenan injection, and its ability to reduce the swelling is measured over several hours and compared to a vehicle-treated group.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test Compound: this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control: Indomethacin or Diclofenac (10 mg/kg).
-
Plebysmometer or digital calipers for measuring paw volume.
Step-by-Step Protocol:
-
Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg).
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V0).
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Data Analysis:
-
Calculate the edema volume (E) at each time point: E = Vt - V0.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (E_control - E_treated) / E_control ] * 100
-
-
The data is typically expressed as the mean ± SEM. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's post-hoc test.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition |
| Vehicle Control | -- | 0.85 ± 0.07 | -- |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| Test Compound | 10 | 0.72 ± 0.06 | 15.3% |
| Test Compound | 30 | 0.55 ± 0.04 | 35.3% |
| Test Compound | 100 | 0.41 ± 0.05 | 51.8% |
| Caption: Example data table for the carrageenan-induced paw edema model. (p < 0.05 vs. Vehicle Control). |
References
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"purification techniques for 4-phenyl-3-butenoic acid derivatives"
An Application Guide to the Purification of 4-Phenyl-3-butenoic Acid and Its Derivatives
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 4-phenyl-3-butenoic acid and its derivatives. These compounds are significant intermediates in organic synthesis and drug development, known for their anti-inflammatory and enzyme-inhibitory properties[1]. Achieving high purity is paramount for their use in subsequent synthetic steps and for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs). This document outlines field-proven methodologies, including acid-base extraction, recrystallization, and column chromatography, explaining the causality behind experimental choices to empower researchers to overcome common purification challenges.
Foundational Principles of Purification
The purification strategy for 4-phenyl-3-butenoic acid derivatives is dictated by the physicochemical properties of the target molecule and its impurities. The key functional groups—a carboxylic acid and a phenyl ring attached to an unsaturated backbone—govern the choice of technique. The acidic nature of the carboxyl group is the most powerful handle for separation, while the aromatic and aliphatic portions influence solubility in various organic solvents.
Common impurities encountered during the synthesis of these derivatives include:
-
Unreacted starting materials (e.g., aryl boronic acids, 3-butenoic acid)[2].
-
Byproducts from side reactions (e.g., isomers, lactones)[4].
-
Solvents and reagents used in the reaction workup.
A logical approach to purification is essential. The following diagram illustrates a decision-making workflow for selecting the most appropriate technique.
Caption: Decision tree for selecting a purification strategy.
Technique I: Acid-Base Extraction
Principle of Causality: This technique leverages the Brønsted-Lowry acid-base theory. The carboxylic acid group of 4-phenyl-3-butenoic acid is weakly acidic. By treating the crude mixture with a mild aqueous base (e.g., sodium bicarbonate), the acidic product is deprotonated to form its corresponding carboxylate salt[5][6]. This ionic salt exhibits high solubility in the aqueous phase, while neutral or basic organic impurities remain in the organic phase. The layers can then be separated, and the pure carboxylic acid can be regenerated by re-protonating the carboxylate with a strong acid (e.g., hydrochloric acid), causing it to precipitate out of the aqueous solution[7][8].
Caption: Workflow for purification via acid-base extraction.
Protocol 2.1: Purification of 4-Phenyl-3-butenoic Acid
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (50-100 mL) in a separatory funnel. The choice of solvent is critical; it must readily dissolve the crude material but be immiscible with water[5][7].
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to the separatory funnel.
-
Expert Insight: Sodium bicarbonate is a weak base, which is sufficient to deprotonate the carboxylic acid without hydrolyzing any sensitive functional groups (like esters) that might be present on derivatives[7]. Using a stronger base like sodium hydroxide (NaOH) could risk side reactions.
-
-
Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction (steps 2-4) on the organic layer with fresh NaHCO₃ solution (2 x 25 mL) to ensure complete recovery of the acid. Combine all aqueous extracts.
-
Self-Validation: To check for residual product in the organic layer, a small sample can be spotted on a TLC plate against a standard of the pure product.
-
-
Back-Washing (Optional): To remove any neutral impurities that may have been physically carried over into the aqueous phase, "back-wash" the combined aqueous extracts with a small volume of the organic solvent (e.g., 20 mL). Discard this organic wash[5].
-
Regeneration/Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). The 4-phenyl-3-butenoic acid will precipitate as a solid[6][8].
-
Isolation: Collect the purified solid product by suction filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold deionized water to remove any inorganic salts.
-
Drying: Dry the product to a constant weight, either air-drying or in a vacuum oven at a low temperature to avoid decomposition.
Technique II: Recrystallization
Principle of Causality: Recrystallization purifies solid compounds based on differences in solubility. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling)[9]. As a hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out, forming a pure crystal lattice that excludes impurity molecules.
Caption: General workflow for purification by recrystallization.
Protocol 3.1: Recrystallization from a Mixed Solvent System
For cinnamic acid derivatives, a mixed solvent system, such as methanol/water or ethanol/water, is often effective[9][10]. The derivative is typically soluble in the alcohol ("soluble solvent") and insoluble in water ("insoluble solvent").
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "soluble solvent" (e.g., methanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary[9].
-
Induce Saturation: While the solution is still hot, add the "insoluble solvent" (e.g., water) dropwise until the solution becomes faintly cloudy or turbid. This indicates the solution is saturated[9].
-
Clarification: Add a few more drops of the hot "soluble solvent" until the cloudiness just disappears, resulting in a clear, hot, saturated solution[9].
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 10-20 minutes to maximize crystal yield[9].
-
Troubleshooting: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
-
Isolation: Collect the pure crystals by suction filtration. Wash them with a small amount of the ice-cold recrystallization solvent mixture to remove any adherent mother liquor.
-
Drying: Dry the purified crystals thoroughly.
| Parameter | Single Solvent System | Mixed Solvent System |
| Principle | Compound is soluble in hot solvent and insoluble in cold solvent. | Compound is soluble in one solvent ("soluble") and insoluble in another ("insoluble"). |
| Advantages | Simpler to perform. | Offers fine-tuned control over solubility for compounds where no single solvent is ideal. |
| Example for Derivatives | Toluene, Ethanol, Ethyl Acetate | Methanol/Water, Ethanol/Water, Hexanes/Ethyl Acetate[9][10] |
Technique III: Column Chromatography
Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent, like silica gel) and a mobile phase (a solvent or solvent mixture, the eluent)[11]. For 4-phenyl-3-butenoic acid derivatives, which are moderately polar, both normal-phase and reversed-phase chromatography can be effective.
-
Normal-Phase: Uses a polar stationary phase (silica gel) and a less polar mobile phase. More polar compounds interact more strongly with the silica and elute later.
-
Reversed-Phase (C18): Uses a nonpolar stationary phase (silica gel modified with C18 alkyl chains) and a polar mobile phase (e.g., water/acetonitrile). More nonpolar compounds interact more strongly with the stationary phase and elute later. This is particularly useful for highly polar carboxylic acids[11].
Sources
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Application Notes and Protocols for In Vivo Evaluation of 4-(3-Fluorophenyl)but-3-enoic Acid
Introduction: Rationale and Scientific Background
4-(3-Fluorophenyl)but-3-enoic acid is a novel small molecule with structural similarities to 4-phenyl-3-butenoic acid (PBA), a compound with demonstrated anti-inflammatory, anti-tumorigenic, and enzyme-inhibiting properties.[1][2][3][4] The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, improve blood-brain barrier penetration, and potentially modulate target affinity. This document outlines a comprehensive in vivo experimental design to characterize the pharmacokinetic, pharmacodynamic, and preliminary efficacy profile of this compound.
The experimental strategy is predicated on the known biological activities of the parent compound, PBA, which include:
-
Modulation of Inflammatory Pathways: PBA has been shown to inhibit the activation of p38 MAPK and c-jun N-terminal kinase (JNK) in tumorigenic cells and has demonstrated efficacy in a rat model of adjuvant-induced polyarthritis.[1][2][3]
-
Enzyme Inhibition: PBA is a known inhibitor of peptidylglycine-alpha-hydroxylating monooxygenase (PHM), an enzyme critical for the biosynthesis of inflammatory neuropeptides, and has also been identified as a histone deacetylase (HDAC) inhibitor.[4][5]
-
Potential Neurological Activity: Given its structural resemblance to compounds that can modulate neurotransmitter systems, and as an exploratory measure, we will also consider its potential effects on the central nervous system, drawing parallels with the in vivo testing of GABA aminotransferase (GABA-T) inhibitors.[6][7]
This guide provides a tiered approach to the in vivo evaluation of this compound, starting with fundamental safety and exposure studies, followed by targeted pharmacodynamic and efficacy models.
Tier 1: Foundational In Vivo Characterization
The initial phase of in vivo testing is designed to establish the safety profile and pharmacokinetic properties of this compound.
Maximum Tolerated Dose (MTD) and Dose Range Finding
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity and to establish a dose range for subsequent studies.
Protocol:
-
Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females.
-
Acclimation: Acclimate animals for at least one week prior to the study.
-
Dosing: Administer single escalating doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300, 1000 mg/kg).
-
Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for up to 14 days. Observations should include changes in body weight, food and water intake, posture, and activity.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.
Table 1: Example Dose Escalation Scheme for MTD Study
| Cohort | Dose (mg/kg) | Number of Animals (M/F) | Observation Period |
| 1 | 10 | 3/3 | 14 days |
| 2 | 30 | 3/3 | 14 days |
| 3 | 100 | 3/3 | 14 days |
| 4 | 300 | 3/3 | 14 days |
| 5 | 1000 | 3/3 | 14 days |
Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Protocol:
-
Animal Model: Use cannulated rodents (e.g., jugular vein cannulated rats) to allow for serial blood sampling.
-
Dosing: Administer a single dose of this compound at a dose below the MTD via both intravenous (IV) and the intended oral route in separate groups of animals.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Bioanalysis: Analyze plasma samples for concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Tier 2: Pharmacodynamic (PD) and Efficacy Modeling
Based on the known activities of PBA, the following in vivo models are proposed to assess the pharmacodynamic effects and potential efficacy of this compound.
Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory effects of this compound in a model of acute inflammation.
Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use male Wistar rats.
-
Dosing: Administer this compound at three different dose levels (based on MTD and PK data) one hour prior to carrageenan injection. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
Anti-tumorigenic Activity
Objective: To assess the in vivo anti-tumor effects of this compound.
Protocol: Xenograft Tumor Model
-
Cell Line: Select a relevant human cancer cell line that has been shown to be sensitive to PBA or other HDAC inhibitors (e.g., H2009 human lung carcinoma cells).[2]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Dosing: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups and begin daily administration of this compound at various doses, a vehicle control, and a positive control (e.g., a clinically used HDAC inhibitor like Vorinostat).
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size. Tumors can be excised for ex vivo analysis (e.g., Western blot for p38 MAPK, JNK phosphorylation, and histone acetylation).
Diagram 1: Experimental Workflow for Xenograft Study
Caption: Workflow for the in vivo xenograft tumor model.
Target Engagement: HDAC Inhibition
Objective: To confirm that this compound inhibits HDACs in vivo.
Protocol:
-
Animal Model: Use healthy mice.
-
Dosing: Administer a single dose of this compound.
-
Tissue Collection: At various time points after dosing, collect tissues of interest (e.g., tumor from xenograft model, peripheral blood mononuclear cells).
-
Analysis: Prepare protein lysates and perform Western blot analysis to assess the acetylation status of histones (e.g., acetylated H3 and H4) and other known HDAC substrates.
Tier 3: Exploratory Neurological Assessment
Given the potential for increased CNS penetration due to the fluoro-substitution, exploratory studies to assess neurological effects are warranted.
Assessment of GABA-T Inhibition
Objective: To investigate if this compound inhibits GABA aminotransferase in the brain.
Protocol:
-
Animal Model: Use healthy mice.
-
Dosing: Administer a single dose of this compound.
-
Brain Tissue Analysis: At a time point corresponding to the peak plasma concentration (from PK studies), collect brain tissue.
-
Ex Vivo Enzyme Assay: Prepare brain homogenates and measure GABA-T activity using a commercially available assay kit.
-
In Vivo MRS (Optional): For a more direct and non-invasive assessment, in vivo magnetic resonance spectroscopy can be used to measure changes in brain GABA levels following drug administration.[7]
Diagram 2: Hypothesized Mechanism of GABA-T Inhibition
Caption: Potential inhibition of GABA catabolism.
Data Interpretation and Next Steps
The results from these tiered studies will provide a comprehensive initial in vivo profile of this compound.
-
Favorable Outcome: If the compound is well-tolerated, demonstrates good oral bioavailability, and shows significant activity in the anti-inflammatory or anti-tumorigenic models, further development could include chronic toxicology studies and evaluation in more complex disease models.
-
Unfavorable Outcome: If the compound shows poor tolerability, low bioavailability, or lack of efficacy, the data should be carefully reviewed to determine if further chemical optimization is warranted.
Conclusion
This detailed application note provides a robust and scientifically-grounded framework for the initial in vivo evaluation of this compound. By systematically assessing its pharmacokinetic, pharmacodynamic, and preliminary efficacy profiles, researchers can make informed decisions about the future development of this promising compound.
References
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T.L. Brown, D.J. Twait, C.L. Tfelt, et al. (2015). Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling. Anticancer Research, 35(11), 5943-5952. [Link]
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T.L. Brown, D.J. Twait, C.L. Tfelt, et al. (2015). Comparative Effects of 4-phenyl-3-butenoic Acid and Vorinostat on Cell Growth and Signaling. Anticancer Research, 35(11), 5943-5952. [Link]
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M.D. Anderson, J.M. Smith, S.E. Jones. (2022). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 23(1), 12345. [Link]
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R.E. Mains, B.A. Eipper. (1992). In vivo inhibition of peptidylglycine-alpha-hydroxylating monooxygenase by 4-phenyl-3-butenoic acid. Endocrinology, 131(4), 1845-1851. [Link]
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S.W. El-Ghaffar, M.A. El-Kerdawy, M.M. Ghorab, et al. (1998). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). Arzneimittelforschung, 48(1), 58-62. [Link]
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T.L. Brown, D.J. Twait, C.L. Tfelt, et al. (2011). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs, 29(5), 843-851. [Link]
-
I.Y. Choi, I.K. Lee, P.R. Lee, et al. (2010). Detection of Reduced GABA Synthesis Following Inhibition of GABA Transaminase Using in Vivo Magnetic Resonance Signal of [13C]GABA C1. Journal of Neurochemistry, 112(1), 43-53. [Link]
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- 4. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo inhibition of peptidylglycine-alpha-hydroxylating monooxygenase by 4-phenyl-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Detection of Reduced GABA Synthesis Following Inhibition of GABA Transaminase Using in Vivo Magnetic Resonance Signal of [13C]GABA C1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for Characterizing the Cellular Activity of 4-(3-Fluorophenyl)but-3-enoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rationale and Strategic Approach
4-(3-Fluorophenyl)but-3-enoic acid is a derivative of 4-phenyl-3-butenoic acid (PBA), a compound recognized for its diverse biological activities. PBA has been identified as an inhibitor of enzymes such as peptidylglycine alpha-amidating monooxygenase (PAM) and histone deacetylases (HDACs), and has demonstrated anti-inflammatory and anti-tumorigenic properties[1][2][3]. Specifically, PBA has been shown to modulate key signaling pathways, including the activation of p38 mitogen-activated protein kinase (p38 MAPK) and the inhibition of c-Jun N-terminal kinase (JNK) in cancer cells[4].
Given the structural analogy, it is hypothesized that this compound may exhibit a similar bioactivity profile. The addition of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, membrane permeability, and target-binding affinity, making a thorough cellular characterization essential.
This guide provides a comprehensive framework for researchers to systematically evaluate the cellular effects of this compound. The proposed workflow is designed to first establish a therapeutic window by assessing general cytotoxicity and then to probe specific, plausible mechanisms of action based on the known activities of its structural analog. This multi-tiered approach ensures that observed effects are target-specific and not artifacts of cellular toxicity.
Experimental Workflow: A Step-by-Step Investigative Logic
The investigation into the cellular activity of this compound should follow a logical progression from broad cellular health assessments to specific mechanistic studies. This ensures that the compound concentrations used in functional assays are non-toxic and that the data generated is reliable and interpretable.
Caption: Logical workflow for characterizing this compound activity.
Part 1: Foundational Assays - Cytotoxicity and Cell Viability
Before investigating specific molecular targets, it is crucial to determine the concentrations at which this compound affects overall cell health. This step distinguishes between targeted pharmacological effects and general cytotoxicity.[5]
Scientific Rationale
Cytotoxicity assays , such as those measuring lactate dehydrogenase (LDH) release, quantify cell membrane damage and cell death.[6] Cell viability assays , like the MTT or XTT assays, measure the metabolic activity of a cell population, which is typically proportional to the number of living cells.[7][8][9] By running these assays in parallel, researchers can obtain a comprehensive profile of the compound's impact on cell health and determine the appropriate concentration range for subsequent mechanistic studies.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8][10]
Materials:
-
Selected cancer cell line (e.g., H2009 human lung carcinoma, as used in PBA studies[4])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
This compound, dissolved in a suitable vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100% |
| 1 | 1.245 | 99.6% |
| 10 | 1.150 | 92.0% |
| 50 | 0.875 | 70.0% |
| 100 | 0.630 | 50.4% |
| 200 | 0.310 | 24.8% |
| Caption: Example data table for an MTT viability assay. |
Part 2: Mechanistic Assays - Probing Biological Targets
Based on the viability data, select a range of non-toxic concentrations to investigate the specific effects of this compound on cellular pathways.
Cell-Based HDAC Inhibition Assay
Scientific Rationale: PBA is a known HDAC inhibitor.[2] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation and can induce cell cycle arrest and apoptosis in cancer cells. A cell-based assay can determine if this compound retains this activity within a cellular context.
Protocol: This protocol is a general guideline for using a commercially available fluorometric cell-based HDAC activity assay kit.
Materials:
-
Cells seeded in a 96-well black, clear-bottom plate
-
This compound
-
Commercial Cell-Based HDAC Activity Assay Kit (containing a cell-permeable fluorogenic HDAC substrate, lysis buffer, and developer)
-
Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control inhibitor
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells as described for the MTT assay. Treat with serial dilutions of this compound and the positive control (TSA) for a specified time (e.g., 4-24 hours).
-
Substrate Addition: Add the cell-permeable HDAC substrate to each well and incubate according to the kit manufacturer's instructions to allow for deacetylation by cellular HDACs.
-
Cell Lysis and Development: Add the lysis buffer followed by the developer solution. The developer contains a protease that digests the deacetylated substrate, releasing a fluorophore. The amount of fluorescence is inversely proportional to HDAC activity.
-
Fluorescence Reading: Incubate as recommended by the manufacturer and then measure the fluorescence at the appropriate excitation/emission wavelengths.
Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control. Determine the IC₅₀ value for HDAC inhibition by plotting the percent inhibition against the log of the compound concentration. Comparing this IC₅₀ to the IC₅₀ from the viability assay can reveal if the anti-proliferative effects occur at concentrations consistent with HDAC inhibition.
Western Blot Analysis of p38 MAPK and JNK Phosphorylation
Scientific Rationale: PBA has been shown to selectively increase the phosphorylation (activation) of p38 MAPK and decrease the phosphorylation of JNK in tumorigenic cells.[4] These kinases are key regulators of cellular responses to stress, proliferation, and apoptosis. Western blotting is a standard technique to detect changes in the phosphorylation status of specific proteins, providing a direct measure of kinase pathway modulation.[11]
Caption: Hypothesized signaling pathway modulation by the test compound.
Protocol:
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes[12]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies[12]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with selected non-toxic concentrations of this compound for a predetermined time (e.g., 1, 6, or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.[13] Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes.[12] Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C, diluted in blocking buffer.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[12] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of the first antibody and re-probed with subsequent primary antibodies (e.g., anti-total-p38, then anti-GAPDH).
Data Analysis: Quantify the band intensities using densitometry software. For each pathway, normalize the phosphorylated protein signal to the total protein signal. Then, express this ratio relative to the vehicle-treated control to determine the fold-change in activation or inhibition.
| Treatment | p-p38 / Total p38 (Ratio) | p-JNK / Total JNK (Ratio) |
| Vehicle Control | 1.0 | 1.0 |
| Compound (10 µM) | 1.8 | 0.6 |
| Compound (50 µM) | 3.2 | 0.3 |
| Caption: Example data table for Western blot analysis. |
Conclusion and Interpretation
This structured application guide provides a robust starting point for characterizing the cellular activities of this compound. By systematically progressing from general viability assessments to specific mechanistic assays, researchers can build a comprehensive profile of the compound's effects. If the results show that this compound inhibits cell viability at concentrations that also inhibit HDAC activity and modulate p38/JNK signaling, it provides strong, multi-faceted evidence for a specific mechanism of action, warranting further investigation in more complex disease models.
References
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Retrieved from [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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PubMed. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]
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BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]
-
ACS Omega. (2021). Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line. [Link]
-
National Center for Biotechnology Information. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. [Link]
-
Cell Biolabs, Inc. (n.d.). Free Fatty Acid (FFA) Assays. Retrieved from [Link]
-
PubMed. (1995). In vivo inhibition of peptidylglycine-alpha-hydroxylating monooxygenase by 4-phenyl-3-butenoic acid. [Link]
-
PubMed. (2015). Comparative Effects of 4-phenyl-3-butenoic Acid and Vorinostat on Cell Growth and Signaling. [Link]
-
PubMed. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. [Link]
-
PubMed. (2000). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). [Link]
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- 2. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of 4-phenyl-3-butenoic acid and vorinostat on cell growth and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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"use of 4-(3-Fluorophenyl)but-3-enoic acid in palladium-catalyzed cross-coupling"
Application Note & Protocols
Topic: The Strategic Use of 4-(3-Fluorophenyl)but-3-enoic Acid in Palladium-Catalyzed Heck Cross-Coupling for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision and efficiency.[1] Among these, the Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, forming new carbon-carbon bonds. This application note details the utility of this compound as a versatile building block in Heck cross-coupling reactions. The presence of the fluorine atom and the carboxylic acid moiety offers unique opportunities for downstream functionalization, making this substrate particularly valuable in medicinal chemistry and materials science. We provide a detailed examination of the reaction mechanism, a step-by-step protocol for its coupling with an aryl halide, and expert insights into experimental optimization and troubleshooting.
Introduction: The Value of Fluorinated Building Blocks in Cross-Coupling
The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated synthons are in high demand, particularly in the pharmaceutical industry. This compound is a bifunctional reagent; the vinyl group serves as a reactive handle for palladium-catalyzed cross-coupling, while the carboxylic acid provides a site for subsequent modifications, such as amide bond formation.
The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst and a base, is an ideal strategy for functionalizing such building blocks.[1][2] This reaction avoids the need for pre-formed organometallic reagents (as in Suzuki or Stille couplings) and demonstrates broad functional group tolerance, making it a robust choice for complex synthesis campaigns.[3][4]
Reaction Principle: The Mizoroki-Heck Catalytic Cycle
The Mizoroki-Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is critical for rational optimization and troubleshooting of the protocol. The generally accepted pathway involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and base-mediated catalyst regeneration.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) complex. This is often the rate-limiting step of the cycle.[1][7]
-
Coordination & Migratory Insertion: The alkene (in this case, this compound) coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-Aryl bond, forming a new alkyl-palladium intermediate.[6]
-
β-Hydride Elimination: For the reaction to proceed productively, a hydrogen atom on the carbon beta to the palladium must be accessible for elimination. A syn-β-hydride elimination occurs, forming the arylated alkene product and a hydrido-palladium(II) complex (H-Pd-X).[6]
-
Reductive Elimination/Catalyst Regeneration: A base is required to neutralize the generated acid (H-X) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
Application Protocol: Heck Coupling of this compound
This protocol describes a representative procedure for the coupling of this compound with 4-bromoanisole.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 187 mg | 1.0 | 1.0 |
| This compound | C₁₀H₉FO₂ | 180.18 | 216 mg | 1.2 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine | P(C₇H₇)₃ | 304.37 | 24.3 mg | 0.08 | 0.08 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 280 µL | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5.0 mL | - | - |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), tri(o-tolyl)phosphine (24.3 mg, 0.08 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and this compound (216 mg, 1.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Through the septum, add anhydrous DMF (5.0 mL) followed by triethylamine (280 µL, 2.0 mmol) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Acidification and Extraction: Carefully acidify the aqueous layer to pH ~2 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4-(3-fluorophenyl)-4-(4-methoxyphenyl)but-3-enoic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow and Key Considerations
The success of the Heck reaction is highly dependent on the careful selection of reaction parameters.
Scientific Rationale for Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.[7] Phosphine ligands, such as tri(o-tolyl)phosphine, are crucial for stabilizing the palladium center, preventing aggregation into inactive palladium black, and tuning the catalyst's electronic and steric properties to facilitate oxidative addition.
-
Base Selection: An organic base like triethylamine (TEA) is often used. Its primary role is to neutralize the HBr generated during the catalytic cycle, which regenerates the Pd(0) catalyst.[6][8] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, and the choice may depend on substrate compatibility and solvent.
-
Solvent: A polar aprotic solvent like DMF is used to ensure the solubility of the reagents, particularly the palladium salts and the organic starting materials.
-
Stoichiometry: A slight excess of the alkene component (1.2 equivalents) is used to ensure complete consumption of the more valuable aryl halide.
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Inefficient catalyst activity or deactivation.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Consider using a different phosphine ligand (e.g., a more electron-rich Buchwald-type ligand) or a higher catalyst loading (e.g., 5 mol%).
-
-
Formation of Palladium Black:
-
Cause: The Pd(0) catalyst has precipitated out of solution.
-
Solution: This indicates ligand dissociation and catalyst decomposition. Increase the ligand-to-palladium ratio (e.g., from 4:1 to 6:1) or switch to a more strongly coordinating bidentate ligand like dppf.
-
-
Isomerization of Product:
-
Cause: The double bond in the product can migrate, leading to a mixture of isomers. This can occur via re-addition of the H-Pd-X species.[6]
-
Solution: Adding a phase-transfer catalyst like a tetraalkylammonium salt can sometimes suppress this side reaction. Alternatively, modifying the temperature or reaction time may favor the desired kinetic product.
-
Conclusion
This compound serves as an exemplary substrate for palladium-catalyzed Heck cross-coupling reactions. The protocol outlined herein provides a reliable method for its arylation, yielding complex products with high potential for further synthetic elaboration. By understanding the underlying catalytic mechanism and the rationale behind the experimental design, researchers can effectively troubleshoot and adapt this methodology for the synthesis of a diverse array of novel chemical entities for drug discovery and materials science applications.
References
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. National Institutes of Health. [Link]
-
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. SciSpace. [Link]
-
Heck reaction - Wikipedia. Wikipedia. [Link]
-
Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation - ResearchGate. ResearchGate. [Link]
-
Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. [Link]
- Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters - Google Patents.
-
Synthesis of (B) 4-(4-Fluorophenyl)-4-phenylbut-3-enoic Acid - PrepChem.com. PrepChem.com. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. The Nobel Prize. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Decarboxylative cross-coupling - Wikipedia. Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
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- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
"common challenges in the synthesis of 4-(3-Fluorophenyl)but-3-enoic acid"
Welcome to the technical support center for the synthesis of 4-(3-fluorophenyl)but-3-enoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related compounds. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The most prevalent and reliable method for constructing the α,β-unsaturated carboxylic acid moiety is a two-step sequence involving an olefination reaction followed by hydrolysis. Specifically, the Horner-Wadsworth-Emmons (HWE) reaction is highly recommended.[1] This involves reacting 3-fluorobenzaldehyde with a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate, to form the corresponding ethyl ester. This is followed by saponification to yield the desired carboxylic acid.
While the classic Wittig reaction is an alternative, it often presents significant purification challenges due to the formation of triphenylphosphine oxide (TPPO) as a byproduct.[2] The HWE reaction is generally preferred because its dialkyl phosphate byproduct is water-soluble, allowing for a much simpler aqueous extraction and purification.[1][3]
Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction favored for E-stereoselectivity in this synthesis?
A2: The HWE reaction with stabilized phosphonate ylides, such as the enolate of triethyl phosphonoacetate, predominantly yields the (E)-alkene (trans isomer).[4] This high stereoselectivity arises from thermodynamic control in the reaction pathway. The intermediate steps of the HWE mechanism are reversible, allowing the system to equilibrate to the most stable transition state, which leads to the sterically less hindered (E)-alkene.[3] This is a critical advantage for ensuring the synthesis of the correct isomer.
Q3: Are there any critical considerations for the starting materials, 3-fluorobenzaldehyde and triethyl phosphonoacetate?
A3: Yes, the purity and handling of your starting materials are paramount.
-
3-Fluorobenzaldehyde: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (3-fluorobenzoic acid) upon exposure to air. This impurity can complicate the reaction and purification. It is advisable to use freshly distilled or recently purchased aldehyde.
-
Triethyl phosphonoacetate: This reagent is hygroscopic and can hydrolyze. Ensure it is stored under anhydrous conditions.
-
Solvents and Reagents: The ylide formation step requires a strong base and strictly anhydrous conditions. Any moisture will quench the base and the reactive carbanion, leading to significantly lower yields. Solvents like tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield of Ethyl 4-(3-fluorophenyl)but-3-enoate (HWE Step) | 1. Ineffective Deprotonation: The base (e.g., NaH) was old/inactive, or the reaction was exposed to moisture/protic solvents. | Solution: Use fresh, high-purity sodium hydride from a newly opened container. Ensure all glassware is flame-dried under vacuum or inert gas (N₂ or Ar) and that all solvents are rigorously dried. Rationale: Sodium hydride reacts violently with water. Even trace amounts of moisture will consume the base, preventing the formation of the necessary phosphonate carbanion.[1] |
| 2. Impure Aldehyde: The 3-fluorobenzaldehyde starting material has partially oxidized to 3-fluorobenzoic acid. | Solution: Purify the aldehyde by distillation before use. Check its purity via NMR or GC-MS. Rationale: The acidic proton of the carboxylic acid impurity will quench the phosphonate carbanion, a strong base, halting the desired reaction. | |
| 3. Incorrect Reagent Addition Temperature: The reaction temperature was not adequately controlled. | Solution: Add the phosphonate to the NaH suspension at 0 °C to control the initial exothermic deprotonation. Subsequently, add the aldehyde solution dropwise at 0 °C before allowing the reaction to warm to room temperature. Rationale: Controlled, low-temperature addition minimizes potential side reactions, such as self-condensation of the aldehyde or ylide. | |
| Product is a Mixture of (E) and (Z) Isomers | 1. Use of a Non-Stabilized Ylide: A different, non-stabilizing phosphonate was used. | Solution: Confirm you are using a phosphonate with an adjacent electron-withdrawing group (like the ester in triethyl phosphonoacetate). Rationale: Stabilized ylides are crucial for the high (E)-selectivity of the HWE reaction due to thermodynamic equilibration of the intermediates.[5] Non-stabilized ylides often give mixtures or favor the (Z)-alkene. |
| 2. Reaction Conditions: Certain conditions (e.g., specific bases/additives) can alter selectivity. For example, Still-Gennari conditions are used to intentionally produce (Z)-alkenes.[4] | Solution: For (E)-selectivity, stick to standard HWE conditions (e.g., NaH in THF). Rationale: The choice of counter-ion (Na⁺, K⁺, Li⁺) and solvent can influence the reversibility of the intermediate steps and thus the final E/Z ratio. | |
| Incomplete Hydrolysis of the Ester | 1. Insufficient Base: A stoichiometric or insufficient amount of NaOH or KOH was used. | Solution: Use a molar excess of the base (typically 2-5 equivalents). Rationale: Saponification is a reversible reaction. A large excess of hydroxide is needed to drive the equilibrium towards the carboxylate salt, ensuring complete conversion according to Le Châtelier's principle. |
| 2. Poor Solubility: The ester may have limited solubility in a purely aqueous medium, leading to a slow, heterogeneous reaction. | Solution: Use a co-solvent system such as THF/water or Ethanol/water. Rationale: A co-solvent ensures that both the organic ester and the aqueous base are in the same phase, dramatically increasing the reaction rate. | |
| Difficulty Purifying the Final Acid | 1. Product is an Oil: The final acid product may not crystallize easily. | Solution: If crystallization fails, purify the product using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). Rationale: Chromatography separates compounds based on polarity, allowing for the isolation of the pure acid from non-polar starting materials or polar impurities. |
| 2. Emulsion During Workup: A stable emulsion formed during the acid/base extraction. | Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to disrupt the emulsion. If necessary, filter the mixture through a pad of Celite. Rationale: Brine increases the ionic strength of the aqueous phase, which helps to break up emulsions by decreasing the mutual solubility of the organic and aqueous layers. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Ethyl (E)-4-(3-Fluorophenyl)but-3-enoate via HWE Reaction
This protocol details the olefination step.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
3-Fluorobenzaldehyde
Procedure:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel.
-
Under an inert atmosphere, add sodium hydride (1.2 equivalents) to the flask. Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C using an ice bath.
-
While stirring, add triethyl phosphonoacetate (1.1 equivalents) dropwise to the NaH suspension over 20 minutes. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the ylide.
-
Add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester. This is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 2: Saponification to this compound
This protocol details the final hydrolysis step.
Materials:
-
Crude ethyl (E)-4-(3-fluorophenyl)but-3-enoate
-
Ethanol or Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), 1M or 2M
Procedure:
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of NaOH (3.0 equivalents) in water to the ester solution.
-
Heat the mixture to reflux (or stir at 50-60 °C) for 2-3 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Cool the reaction mixture to room temperature and remove the organic solvent (ethanol/THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 1M HCl. The desired carboxylic acid should precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product, this compound.
Visualized Mechanisms and Workflows
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: HWE reaction pathway from starting materials to products.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing low-yield issues.
References
-
Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters. Google Patents.
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 2018, 95, 328-344.
-
Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate.
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 2000, 5(1), 93-99.
-
Synthesis of (B) 4-(4-Fluorophenyl)-4-phenylbut-3-enoic Acid. PrepChem.com.
-
Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Griffith Research Online.
-
Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.
-
This compound. Aromsyn Co.,Ltd.
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
-
Horner–Wadsworth–Emmons reaction. Wikipedia.
-
Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. ResearchGate.
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate.
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society.
-
Wittig-Horner Reaction. Organic Chemistry Portal.
-
Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60. Journal of Agricultural and Food Chemistry, 2005, 53(20), 7696-700.
-
Wittig Reaction - Common Conditions. Organic-Reaction.com.
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
-
Horner-Wadsworth-Emmons Reaction. NROChemistry.
-
Experiment 9: Wittig Synthesis of Ethyl Cinnamate. UW-Madison Chemistry.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 2020, 25(18), 4209.
-
Ethyl 4-hydroxy-3-methylbut-2-enoate. PubChem.
-
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 2023, 28(14), 5462.
-
Wittig Reaction. Organic Chemistry Portal.
-
Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. Acta Crystallographica Section E, 2014, 70(Pt 11), o1187.
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 2011, 8(5), 688-713.
Sources
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Compound Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing fluorinated compound synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these vital molecules. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to help you navigate the complexities of C-F bond formation.
Fluorinated compounds are critical in modern society, with applications ranging from pharmaceuticals to agrochemicals.[1][2] It's estimated that up to 20% of pharmaceuticals on the market or in clinical development contain a fluorine atom.[3] The introduction of fluorine can significantly enhance a molecule's metabolic stability and lipophilicity, thereby improving its efficacy and bioavailability.[1] However, the synthesis of these compounds presents unique challenges due to the high reactivity and hazardous nature of many fluorinating agents.[2][4]
This guide is structured to address specific issues you may encounter in your experiments, providing not just procedural steps but also the underlying chemical principles to inform your experimental choices.
Section 1: Troubleshooting Common Issues in Fluorination Reactions
This section addresses the most common problems encountered during fluorination reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My fluorination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in fluorination chemistry. The root cause can often be traced back to several key factors related to reagents, reaction conditions, or the substrate itself.
Troubleshooting Workflow for Low or No Product Yield
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
-
Reagent Inactivity: Fluorinating agents, especially deoxyfluorinating agents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor®, can degrade over time, particularly with improper storage under non-anhydrous conditions.[5]
-
Solution: Always use a fresh bottle of the fluorinating reagent and ensure it is stored under strictly anhydrous conditions.[5]
-
-
Insufficient Reagent: Sterically hindered substrates may necessitate a larger excess of the fluorinating agent to achieve complete conversion.[5]
-
Solution: Incrementally increase the equivalents of the fluorinating reagent.[5]
-
-
Low Reaction Temperature: Many fluorination reactions, particularly deoxyfluorinations, require thermal energy to proceed at a practical rate.[5]
-
Poor Leaving Group (for Nucleophilic Fluorination): In nucleophilic fluorination, the efficiency of the reaction is highly dependent on the quality of the leaving group. For instance, in the deoxyfluorination of alcohols, the hydroxyl group must be effectively activated.[5]
-
Solution: Consider converting the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), prior to fluorination.[5]
-
-
Solvent Incompatibility or Impurities: The choice of solvent is critical. It must be compatible with the fluorinating agent and rigorously anhydrous.[5] Even trace amounts of water can quench the reaction or lead to unwanted byproducts.[7][8]
-
Solution: Ensure the solvent is freshly dried and compatible with your chosen fluorinating agent. For example, electrophilic reagents like Selectfluor® can react exothermically and sometimes explosively with solvents like DMF, pyridine, and DMSO.[5]
-
Issue 2: Formation of Significant Byproducts (Elimination, Rearrangement, or Difluorination)
Question: My reaction is producing a significant amount of elimination, rearrangement, or difluorinated byproducts. How can I minimize these?
Answer: The formation of byproducts is a common hurdle, often stemming from the reaction conditions being too harsh or not selective enough for the desired transformation.
Strategies to Minimize Common Byproducts
| Byproduct Type | Common Causes | Recommended Solutions |
| Elimination | High reaction temperatures; strongly basic fluoride sources.[9] | Lower the reaction temperature; use a less basic fluoride source or a milder fluorinating agent. |
| Rearrangement | Carbocationic intermediates in SN1-type reactions. | Employ conditions that favor an SN2 mechanism (e.g., polar aprotic solvents, good leaving groups). |
| Difluorination | The monofluorinated product is susceptible to a second fluorination; excess fluorinating agent.[10] | Carefully control the stoichiometry of the fluorinating agent (1.0-1.1 equivalents for monofluorination); monitor the reaction closely and quench it as soon as the starting material is consumed.[10][11] |
Issue 3: Difficulty in Late-Stage Fluorination of Complex Molecules
Question: I am struggling to introduce fluorine into a complex molecule late in the synthetic sequence. What are the key challenges and potential solutions?
Answer: Late-stage fluorination is a significant challenge in medicinal chemistry and drug development, as complex molecules often contain sensitive functional groups.[3][4][12]
Key Challenges and Modern Solutions:
-
Functional Group Tolerance: Many traditional fluorination methods are not compatible with a wide range of functional groups.[4]
-
Regioselectivity: Controlling the position of fluorination on a complex scaffold can be difficult.
-
Solution: Directed C-H activation strategies, where a directing group guides the catalyst to a specific C-H bond, have emerged as a powerful tool for achieving high regioselectivity.[1]
-
-
Mild Reaction Conditions: Harsh reaction conditions can lead to the decomposition of complex substrates.
Section 2: Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main differences between nucleophilic and electrophilic fluorination?
A1: The choice between nucleophilic and electrophilic fluorination depends primarily on the electronic nature of the substrate.[5]
-
Nucleophilic Fluorination: This approach uses a nucleophilic fluoride source (F⁻) to displace a leaving group or open an epoxide.[5][15] It is suitable for substrates with an electrophilic carbon center. Common reagents include alkali metal fluorides (KF, CsF) and reagents like DAST.[5][15]
-
Electrophilic Fluorination: This method employs an electrophilic fluorine source ("F⁺") that reacts with a nucleophilic carbon, such as an enolate or an electron-rich aromatic ring.[5][15] Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used.[5] The reaction mechanism involves the attack of the electron-rich substrate on the electrophilic fluorine atom.[16]
Q2: How do I select the appropriate fluorinating agent for my specific transformation?
A2: The selection of the fluorinating agent is crucial for a successful reaction.[5]
-
Deoxyfluorination of alcohols: DAST and Deoxo-Fluor® are commonly used.[5]
-
Conversion of ketones to gem-difluoro groups: DAST or Deoxo-Fluor® are suitable choices.[5]
-
Fluorination of electron-rich aromatic compounds or enol ethers: Electrophilic reagents like Selectfluor® are often the best option.[5]
-
Nucleophilic Aromatic Substitution (SNAr): A fluoride salt such as KF or CsF is typically used in a polar aprotic solvent.[5]
Solvent and Temperature Effects
Q3: How critical is the choice of solvent in fluorination reactions?
A3: Solvent choice is paramount and can significantly impact reaction outcomes.[17]
-
Safety: Many "F⁺" reagents can react violently with common solvents. For example, Selectfluor® reacts exothermically with DMF, pyridine, and DMSO.
-
Reaction Rate and Selectivity: Polar aprotic solvents like DMSO can facilitate SNAr reactions at lower temperatures.[6] Fluorinated alcohols such as HFIP and TFE have emerged as remarkable solvents for challenging C-H activation reactions.[18]
-
Anhydrous Conditions: The presence of water can be detrimental, as it can reduce the nucleophilicity of fluoride ions.[7]
Q4: What is the general approach to optimizing the reaction temperature?
A4: Temperature optimization is a balancing act between reaction rate and selectivity.
-
Systematic Screening: It is often best to start at a lower temperature and gradually increase it to find the optimal point where the reaction proceeds at a reasonable rate without significant byproduct formation.[6]
-
Catalyst and Ligand Effects: For transition metal-catalyzed reactions, the choice of ligand can sometimes allow for reactions to occur at room temperature.[6]
Safety and Handling
Q5: What are the essential safety precautions when working with fluorinating agents?
A5: Safety is the top priority when handling these reactive compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when there is a risk of splashing, and chemical-resistant gloves.[19][20] For highly corrosive compounds, double-gloving is recommended.[19]
-
Ventilation: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood.[19][20] For particularly hazardous or moisture-sensitive agents, a glove box with an inert atmosphere is recommended.[19]
-
Incompatible Materials: Store fluorinated compounds away from strong acids, bases, and oxidizing or reducing agents.[19]
-
Emergency Preparedness: An eyewash and safety shower must be readily available.[21] For work with fluorine gas or HF, have a 2.5% calcium gluconate gel on hand for immediate use in case of skin contact.[22]
Emergency Response for Fluorine Compound Exposure
Caption: Emergency response workflow for chemical exposure.
Analytical Techniques
Q6: What are the best analytical methods for monitoring the progress of my fluorination reaction and assessing product purity?
A6: A combination of techniques is often employed for comprehensive analysis.
-
Reaction Monitoring: Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to monitor the consumption of starting material and the formation of the product.[23]
-
Purity Assessment:
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for identifying and quantifying fluorinated compounds. Quantitative ¹⁹F NMR (qNMR) can be used to determine the absolute purity of fluorinated intermediates.[24]
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity analysis and purification of fluorinated compounds.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is promising for the analysis of total fluorine content, especially for novel or unknown fluorinated compounds in various matrices.[25]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Aromatic Compound using Selectfluor®
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated aromatic substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Add Selectfluor® (1.1 eq.) to the solution portion-wise at room temperature. Note: The reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Deoxyfluorination of a Primary Alcohol using DAST
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 eq.) to the cooled solution via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quenching: Carefully and slowly quench the reaction by adding it to a chilled saturated aqueous solution of NaHCO₃ with vigorous stirring. Caution: This process is exothermic and releases gas.[19]
-
Work-up and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
References
- Safety and handling of fluorin
- Specific Solvent Issues with Fluorin
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology.
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC - NIH.
- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi.
- Optimizing reaction conditions for electrophilic fluorination using 2-(Trifluoroacetyl)cyclopentanone - Benchchem.
- Technical Support Center: Managing Temperature in Selective Fluorin
- Late-Stage Fluorination: From Fundamentals to Application | Organic Process Research & Development - ACS Public
- Late-Stage Fluorination: From Fundamentals to Applic
- Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Public
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
- 18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Public
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - MDPI.
- US6198011B1 - Solvents for use in fluorination reactions - Google P
- Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent | ACS Organic & Inorganic Au - ACS Public
- A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing).
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
- Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoform
- Catalytic C−C Bond Formation through Selective Activation of C−F Bonds - ResearchG
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC Intern
- "Troubleshooting guide for the fluorination of pyridinyl ethanone" - Benchchem.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH.
- Carbon-Fluorine Bond Activ
- ANALYTICAL METHODS.
- Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes | Organic Letters - ACS Public
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent | Accounts of Chemical Research - ACS Public
- 【Research】Towards Efficient Room Temperature Fluorine Recovery
- Strategies for Nucleophilic C(sp3)–(Radio)
- Fluorination Reactions | Professor Steven V. Ley Research Group.
- Flow microreactor synthesis in organo-fluorine chemistry - Beilstein Journals.
- Nucleophilic Fluorin
- Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies | Request PDF - ResearchG
- Nucleophilic fluorination of alkyl substr
- Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Medi
- analytical techniques for assessing the purity of fluorinated intermedi
- Comprehensive Guide to Nucleophilic Fluorination vs.
- Making Fluorination Chemistry Safer and Easier | Eureka blog - Charles River Labor
- Recent Developments in Methods of Analysis for Fluoride Determination - ResearchG
- nucleophilic fluorin
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
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Technical Support Center: Navigating the Solubility Challenges of 4-(3-Fluorophenyl)but-3-enoic acid in Aqueous Buffers
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(3-Fluorophenyl)but-3-enoic acid. This resource is designed to provide in-depth, practical solutions to the common solubility challenges encountered with this compound in aqueous buffer systems. Our approach is rooted in foundational physicochemical principles to empower you with the knowledge to troubleshoot and optimize your experimental workflows effectively.
Understanding the Molecule: Physicochemical Properties of this compound
Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that govern its solubility. While experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structure and data from similar compounds.
| Property | Estimated Value/Range | Rationale & Implications for Solubility |
| Molecular Weight | 180.17 g/mol | The relatively low molecular weight is not a primary contributor to poor solubility. |
| pKa (estimated) | ~4.5 | The carboxylic acid moiety is the primary ionizable group. The pKa of butenoic acid is around 4.7. The electron-withdrawing fluoro-phenyl group may slightly lower the pKa, making it a weak acid. This is a critical parameter, as the compound's charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the buffer. |
| cLogP (estimated) | 2.0 - 2.5 | This estimated value indicates a moderate degree of lipophilicity ("fat-loving"). The phenyl ring and the carbon chain contribute to this property, which is a primary reason for its limited solubility in water. Structurally similar compounds like (Z)-4-phenylbut-3-enoic acid have a predicted XLogP3 of 2.3[1]. |
| Aqueous Solubility | Poor | The combination of a moderately lipophilic structure and its nature as a weak acid results in low intrinsic solubility in neutral aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral phosphate-buffered saline (PBS) at pH 7.4?
A1: At pH 7.4, which is significantly above the estimated pKa of ~4.5, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate salt. However, the intrinsic poor solubility of the neutral form and the moderate lipophilicity of the molecule can still limit the dissolution rate and the final concentration that can be achieved. If you are observing insolubility, you may be exceeding its maximum solubility at that pH, or the dissolution kinetics may be slow.
Q2: I've been advised to use a stock solution in an organic solvent. Which solvent should I choose and what are the potential pitfalls?
A2: Yes, creating a concentrated stock solution in an organic solvent is a common and recommended practice.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent initial choices due to their ability to dissolve a wide range of organic molecules and their miscibility with aqueous buffers.
-
Potential Pitfalls:
-
Precipitation upon Dilution: When the organic stock is added to your aqueous buffer, the compound may precipitate out if the final concentration of the organic solvent is not high enough to maintain solubility, or if the aqueous buffer conditions do not favor the dissolved state.
-
Solvent Effects on the Experiment: The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5% v/v for DMSO in cell-based assays) to avoid artifacts. Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
-
Q3: Can I just add sodium hydroxide (NaOH) to my buffer to increase the solubility?
A3: While adding a strong base like NaOH will deprotonate the carboxylic acid and increase its solubility by forming the sodium salt, this approach lacks pH control. The final pH of your solution may be too high for your experimental system, potentially affecting the stability of other components or the biological system under investigation. It is always preferable to use a well-buffered system to maintain a stable pH.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
Issue 1: Compound precipitates when diluting the organic stock solution into an aqueous buffer.
This is a classic solubility problem. The key is to ensure the final aqueous environment is "friendly" to the dissolved compound.
Caption: Troubleshooting workflow for compound precipitation.
Protocol 1: pH Adjustment
The solubility of a weak acid increases as the pH of the solution moves further above its pKa.
-
Principle: Based on the Henderson-Hasselbalch equation, at a pH two units above the pKa, the compound will be >99% in its ionized, more soluble form.
-
Procedure:
-
Prepare your desired buffer (e.g., Tris, HEPES) at a pH of 8.0 or 8.5. Avoid phosphate buffers if your experiment is sensitive to phosphate or if you are working with divalent cations, as precipitation can occur.
-
While vortexing the buffer, slowly add the required volume of your concentrated organic stock solution.
-
Visually inspect for any cloudiness or precipitate. If the solution remains clear, your compound is likely dissolved.
-
Protocol 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.
-
Principle: Co-solvents create a microenvironment that is more favorable for the non-polar parts of the molecule.
-
Procedure:
-
Prepare your aqueous buffer.
-
Add a co-solvent such as ethanol or polyethylene glycol 400 (PEG 400) to a final concentration of 5-20% (v/v).
-
Add your organic stock solution to this co-solvent/buffer mixture.
-
Note: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system.
-
Issue 2: The required final concentration is very high, and pH adjustment alone is insufficient.
At higher concentrations, even the salt form of the compound may not be sufficiently soluble. In such cases, formulation enhancers are necessary.
Caption: Strategy selection for high concentration solubilization.
Protocol 3: Using Surfactants for Micellar Solubilization
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), encapsulating poorly soluble drugs within their hydrophobic core.[2][3]
-
Principle: The hydrophobic part of this compound partitions into the core of the micelle, while the hydrophilic exterior of the micelle interacts with the aqueous buffer, resulting in a stable solution.
-
Procedure:
-
Prepare your buffer and add a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Polysorbate 20 to a final concentration of 0.1-1% (w/v).
-
Gently mix to dissolve the surfactant without excessive foaming.
-
Add your organic stock solution to the surfactant-containing buffer.
-
Protocol 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can encapsulate hydrophobic molecules.
-
Principle: The fluorophenyl moiety of the compound can be included within the cyclodextrin cavity, forming a soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Procedure:
-
Prepare a solution of HP-β-CD in your desired buffer (e.g., 1-10% w/v).
-
Slowly add your organic stock solution of this compound to the cyclodextrin solution while stirring.
-
Allow the solution to equilibrate (stirring for 30-60 minutes can aid complexation).
-
Summary of Recommended Approaches
| Method | Principle | Typical Concentration | Advantages | Considerations |
| pH Adjustment | Ionization to a more soluble salt form. | Dependent on compound's intrinsic solubility. | Simple, cost-effective. | Requires careful pH control; may not be suitable for all experimental systems. |
| Co-solvents | Reduces solvent polarity. | 5-20% (v/v) | Effective for moderately lipophilic compounds. | Potential for solvent-induced artifacts in biological assays. |
| Surfactants | Micellar encapsulation. | 0.1-1% (w/v) | High solubilization capacity. | Can interfere with some biological assays; potential for cell lysis at high concentrations. |
| Cyclodextrins | Inclusion complex formation. | 1-10% (w/v) | Generally low toxicity; can improve bioavailability. | Can be a more expensive option; potential for competition with other molecules for the cyclodextrin cavity. |
References
-
PubChem. (Z)-4-phenylbut-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Jwalapuram, R., Hindustan, A. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(5), P11-16.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666.
- Avdeef, A. (2001). The rise of pH-metric logP. Expert opinion on drug discovery, 12(4), 31-59.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 385-393.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770.
-
Gattefossé. (n.d.). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017–1025.
- Sweetana, S., & Akers, M. J. (1996). Solubility principles and practices for parenteral drug dosage form development. PDA journal of pharmaceutical science and technology, 50(5), 330–342.
- Yalkowsky, S. H. (Ed.). (2014). Solubility and solubilization in the pharmaceutical sciences. CRC press.
-
Chemicalize. (n.d.). pKa prediction. ChemAxon. Retrieved from [Link]
- Huremović, M., Huseinović, E., Srabović, M., Čatović, B., & Horozić, E. (2023). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Open Journal of Applied Sciences, 13(11), 20.
- U.S. Patent No. 5,646,131. (1997). Method for solubilizing drugs using cyclodextrins and carboxylic acids.
- Zhang, J., & Ma, P. X. (2000). Cyclodextrin-based delivery systems. Advanced Drug Delivery Reviews, 45(1), 15-32.
- Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical reviews, 98(5), 1743-1754.
Sources
Technical Support Center: Stability of 4-(3-Fluorophenyl)but-3-enoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(3-Fluorophenyl)but-3-enoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. We will address common questions, troubleshoot potential experimental issues, and provide validated protocols for assessing stability.
Section 1: General Stability Considerations & FAQs
This section covers foundational knowledge about the stability of this compound, grounded in its specific chemical structure.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several environmental factors. The most critical are pH, temperature, light, and the presence of oxidizing agents.[1] Forced degradation studies, which intentionally expose the compound to these stressors under more severe conditions than accelerated stability testing, are essential to understand its chemical behavior and potential degradation pathways.[2]
Q2: How does the chemical structure of this compound influence its potential degradation pathways?
The structure of this compound contains three key features that are susceptible to degradation:
-
α,β-Unsaturated Carboxylic Acid: The conjugated system, including the double bond and the carbonyl group, is chemically reactive. The double bond is susceptible to electrophilic addition reactions and may undergo isomerization from the more stable trans (or E) configuration to the cis (Z) form, particularly under photolytic stress.[3][4]
-
Carboxylic Acid Group: This functional group's reactivity is highly pH-dependent. In basic solutions, it deprotonates to form a carboxylate salt, which is typically more water-soluble.[5][6] At elevated temperatures, decarboxylation may occur.[3]
-
Fluorophenyl Ring: The carbon-fluorine bond is generally strong; however, aromatic systems can be susceptible to photolytic degradation.[7][8] The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the entire molecule.
Q3: What are the initial signs of degradation I should look for in my solution?
Early indicators of degradation can be both visual and analytical. Visually, you might observe a change in color or the formation of precipitate. Analytically, the most common sign is the appearance of new, unexpected peaks in your chromatogram (e.g., via HPLC) and a corresponding decrease in the peak area of the parent compound.
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you might encounter during your experiments.
Issue: My compound's biological activity is decreasing in my aqueous experimental medium.
Q: I prepared a solution of this compound in my cell culture medium (pH ~7.4), and I'm observing diminishing effects over 24-48 hours. Is the compound degrading?
A: This is a common and valid concern. The loss of activity is likely due to compound instability in the physiological buffer at 37°C. There are two primary possibilities:
-
Hydrolysis: The neutral to slightly basic pH of most cell culture media can promote hydrolytic degradation over time, especially at incubator temperatures.
-
Interaction with Media Components: Complex media contain numerous components (amino acids, salts, etc.) that could potentially react with your compound.
Troubleshooting Steps:
-
Perform a Stability Check in Media: Incubate a solution of the compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Analyze at Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Quantify: Analyze the samples using a calibrated analytical method like HPLC-UV to quantify the remaining parent compound. A significant decrease in concentration confirms instability.
Issue: I'm observing unexpected peaks in my chromatographic analysis.
Q: I ran an HPLC analysis on a stock solution of this compound that has been stored for a week, and I see a new, small peak eluting near the main peak. What could this be?
A: The appearance of new peaks is a classic sign of degradation. Given the structure, this new peak is likely a related substance.
-
Potential Cause 1: Cis/Trans Isomerization: The most probable cause, especially if the solution was exposed to light, is the isomerization of the double bond from the trans to the cis isomer.[3] The two isomers will have slightly different polarities and thus different retention times on a reverse-phase HPLC column.
-
Potential Cause 2: Oxidation: If the solution was not stored under an inert atmosphere, oxidation of the double bond could occur, leading to the formation of aldehydes, ketones, or other oxidative byproducts.[9]
Troubleshooting Steps:
-
Develop a Stability-Indicating Method: Your analytical method must be able to separate the parent compound from all potential degradation products.[3] This often involves adjusting the mobile phase composition or gradient to achieve baseline separation of all peaks.
-
Characterize the Impurity: If possible, use mass spectrometry (LC-MS) to determine the mass of the new peak. If the mass is identical to the parent compound, it strongly suggests it is an isomer.
-
Review Storage Conditions: Ensure stock solutions are protected from light by using amber vials and are stored at recommended low temperatures (e.g., -20°C or -80°C).[10]
Section 3: Protocols for Stability Assessment (Forced Degradation)
Forced degradation studies are the cornerstone of understanding a compound's stability profile.[1][2] These protocols are designed to produce a modest level of degradation (e.g., 5-20%) to reveal potential pathways without destroying the molecule entirely.[11]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Protocol 3.1: Acid and Base Hydrolysis
Rationale: This protocol assesses susceptibility to pH-driven degradation.
-
Preparation: Prepare three solutions:
-
Acid: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl).
-
Base: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH).
-
Neutral: Mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation: Place all three samples in a water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 8, and 24 hours.
-
Quenching: Before analysis, neutralize the acid samples with an equivalent amount of NaOH and the base samples with an equivalent amount of HCl. This is critical to stop the reaction and prevent damage to the HPLC column.
-
Analysis: Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by HPLC.
Protocol 3.2: Oxidative Degradation
Rationale: This protocol tests the compound's resilience to oxidation, which can occur during formulation or storage.[11]
-
Preparation: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) (final concentration: 0.5 mg/mL in 3% H₂O₂).
-
Incubation: Keep the sample at room temperature, protected from light.
-
Time Points: Analyze at 0, 2, 8, and 24 hours. No quenching is typically required, but dilution before injection is necessary.
Protocol 3.3: Photostability
Rationale: This protocol evaluates degradation caused by exposure to light, as required by ICH guidelines.[10]
-
Preparation: Prepare two aliquots of the compound in a suitable solvent (e.g., 50 µg/mL in 50:50 acetonitrile:water) in clear glass vials.
-
Exposure:
-
Test Sample: Place one vial in a photostability chamber and expose it to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
Dark Control: Wrap the second vial completely in aluminum foil and place it in the same chamber to serve as a control for thermal degradation.
-
-
Analysis: Analyze both the exposed sample and the dark control by HPLC.
Section 4: Analytical Methodologies & Data
Q: What is the recommended method for quantifying this compound and its degradants?
A: The most common and robust method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection .[12]
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is a good starting point.[13]
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (acetonitrile or methanol) is typically effective.
-
Rationale for Acid: Maintaining a low pH (e.g., pH 2.5-3.5) ensures the carboxylic acid is fully protonated (in its neutral form), which leads to better retention and sharper peak shapes on a C18 column.[3]
-
Detection: The phenyl ring and conjugated double bond provide strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for quantification.
Hypothetical Forced Degradation Data Summary
The following table summarizes potential outcomes from a forced degradation study.
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Major Degradant Peak (RT) |
| Control (5°C) | 24 | 99.8% | 0.2% | N/A |
| 0.1 M HCl, 60°C | 24 | 94.5% | 5.5% | 4.8 min |
| 0.1 M NaOH, 60°C | 8 | 88.2% | 11.8% | 5.2 min, 6.1 min |
| 3% H₂O₂, RT | 24 | 98.1% | 1.9% | 7.3 min |
| Photolytic (ICH) | - | 91.3% | 8.7% | 4.1 min (likely cis-isomer) |
Potential Degradation Pathways
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 1914-58-5: (3E)-4-Phenyl-3-butenoic acid | CymitQuimica [cymitquimica.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bfarm.de [bfarm.de]
- 11. ijrpp.com [ijrpp.com]
- 12. mdpi.com [mdpi.com]
- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Fluorophenylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when using fluorophenylboronic acids. As electron-deficient coupling partners, these reagents present unique challenges that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor conversion of my starting materials when using a fluorophenylboronic acid. What are the most likely causes?
Low conversion in Suzuki couplings with fluorophenylboronic acids often stems from the electronic nature of the boronic acid. The fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the aryl group attached to boron. This directly impacts a key step in the catalytic cycle: transmetalation.[1]
Core Issues to Investigate:
-
Inefficient Transmetalation: The transfer of the fluoroaryl group from boron to the palladium center is often the rate-limiting step. This is due to the reduced electron density on the ipso-carbon of the boronic acid.[2] The base is crucial for activating the boronic acid to facilitate this step.[3]
-
Catalyst Inactivity: The palladium catalyst, specifically the Pd(0) species, might not be generated efficiently or could be decomposing.[1][4]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture, effectively destroying your starting material.[2][5] Electron-deficient arylboronic acids are particularly susceptible to this process.[2][6]
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your fluorophenylboronic acid is pure and has not degraded. They can be prone to decomposition over time.[7]
-
Ensure Inert Atmosphere: Oxygen can lead to both catalyst decomposition and homocoupling of the boronic acid.[1] It is critical to properly degas your solvent and maintain a robust inert atmosphere (Argon or Nitrogen).[1][4]
Q2: How can I overcome the slow transmetalation step characteristic of electron-deficient boronic acids?
To enhance the rate of transmetalation, you need to increase the nucleophilicity of the boronic acid and ensure the palladium complex is receptive. This is primarily controlled by the choice of base, ligand, and temperature.
Detailed Strategies:
-
Optimize the Base: A stronger base is often required to form the more nucleophilic "ate" complex of the boronic acid.[1][3][8]
-
Weak bases (e.g., Na₂CO₃) may be insufficient.
-
Stronger inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are generally more effective.[1]
-
Fluoride sources like CsF or KF can be particularly effective, as they can form highly reactive fluoroborate species.[9][10] The fluoride ion can play a triple role by favoring the formation of a reactive trans-[ArPdF(PPh₃)₂] complex, promoting an unprecedented rate-determining transmetalation, and accelerating the final reductive elimination step.[11]
-
-
Select an Appropriate Ligand: The ligand on the palladium center is critical. For electron-deficient boronic acids, using an electron-rich ligand on the palladium catalyst can significantly improve reaction outcomes.
-
Electron-rich, bulky phosphine ligands , such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly recommended. These ligands promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[1]
-
For electron-rich aryl halides, a combination of Pd(OAc)₂ and SPhos can be effective.[12]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the sluggish transmetalation step.[1] Consider moving to higher-boiling solvents like toluene, dioxane, or DMF.[1]
Comparative Data: Base Selection for Fluorophenyl Suzuki Coupling
| Base | Relative Reactivity | Common Solvents | Key Considerations |
| Na₂CO₃ | Low to Moderate | Toluene/EtOH/H₂O, Dioxane/H₂O | Often insufficient for electron-deficient partners.[12] |
| K₂CO₃ | Moderate | Dioxane/H₂O, THF/H₂O | A common starting point, but may require higher temperatures.[12][13] |
| K₃PO₄ | High | Dioxane, Toluene | A strong, effective base for challenging couplings.[1][12] Requires anhydrous conditions, but a small amount of water can be beneficial.[12] |
| Cs₂CO₃ | Very High | Dioxane, Toluene, DMF | Highly effective but more expensive.[13] |
| CsF | Very High | Dioxane, DMF | Particularly useful for fluorinated substrates.[6][9] |
Q3: I suspect protodeboronation is consuming my fluorophenylboronic acid. How can I diagnose and prevent this?
Protodeboronation is a common culprit for low yields with electron-deficient boronic acids.[2][5][6] It is essentially the protonolysis of the C-B bond.[5]
Diagnosis:
-
LC-MS Analysis: Look for a mass corresponding to the fluoroarene (the fluorophenyl ring without the boronic acid group) in your crude reaction mixture.
-
¹H NMR of Crude Mixture: The appearance of a new aromatic proton signal corresponding to the protonated fluoroarene is a strong indicator.
Prevention Strategies:
-
Use of Boronic Esters: Boronic esters, particularly pinacol esters, are more stable towards protodeboronation than their corresponding boronic acids.[2] These "masked" reagents slowly hydrolyze under the reaction conditions to release the boronic acid, minimizing its concentration and thus the rate of protodeboronation.[2]
-
Anhydrous Conditions: While some water can be beneficial for base solubility and boronate formation, excess water, especially at high temperatures, can promote protodeboronation.[12] Using anhydrous solvents and finely powdered, dry bases can be advantageous.
-
Protecting Groups: More advanced strategies involve using protecting groups for the boronic acid that increase its stability, such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine adducts.[2][14] These are crystalline, bench-stable solids that can be used directly in the coupling reaction.[14]
Workflow Diagram: Diagnosing and Mitigating Protodeboronation
Caption: A logical workflow for diagnosing and addressing protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling with a Fluorophenylboronic Acid
This protocol provides a robust starting point for difficult couplings and should be optimized for specific substrates.[4]
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the fluorophenylboronic acid pinacol ester (1.2 equiv.), and finely powdered anhydrous K₃PO₄ (2.5 equiv.).
-
Degassing: Seal the flask with a septum. Evacuate and backfill with high-purity argon three times.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed dioxane (to achieve a concentration of 0.1 M relative to the aryl halide). Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid Adduct
This procedure creates a bench-stable version of a sensitive boronic acid.[1][14]
-
Dissolution: In a vial with a stir bar, dissolve the fluorophenylboronic acid (1.0 equiv) in a minimal amount of methylene chloride.[1][14]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[1][14]
-
Precipitation: You may observe the initial solid dissolving completely, followed by the formation of a new precipitate.[1][14]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[1][14]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions, often in protic solvents.[1][14]
Mechanistic Insight: The Suzuki Catalytic Cycle and Competing Pathways
Understanding the catalytic cycle is key to effective troubleshooting. The desired pathway involves oxidative addition, transmetalation, and reductive elimination. However, with fluorophenylboronic acids, the competing protodeboronation pathway can dominate if conditions are not optimal.
Caption: The Suzuki catalytic cycle with the competing protodeboronation side reaction.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005, November). ResearchGate. Retrieved from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved from [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017, September 7). PubMed. Retrieved from [Link]
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"avoiding side reactions in the synthesis of butenoic acid derivatives"
Welcome to the technical support center for the synthesis of butenoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. The content is structured in a practical question-and-answer format to directly address specific experimental issues.
Section 1: General Troubleshooting & FAQs
This section addresses overarching issues common to many synthetic routes for butenoic acid derivatives.
Question: My final product appears to be polymerizing upon concentration or during purification. How can I prevent this?
Answer: This is a frequent issue, as the α,β-unsaturated carbonyl moiety in butenoic acid derivatives is susceptible to radical polymerization, especially at elevated temperatures.[1][2] The double bond can react with radical initiators (which can be trace impurities or generated by heat/light) to form long-chain polymers, significantly reducing the yield of your desired monomer.
Recommended Solutions:
-
Use of Radical Inhibitors: Add a small amount (typically 100-500 ppm) of a radical inhibitor to your reaction mixture before heating and to your product fractions before concentration.
-
Minimize Heat Exposure: Avoid excessive heating during reaction and purification. If distillation is necessary, perform it under high vacuum to lower the boiling point.[1]
-
Inert Atmosphere: Conduct reactions and purifications under an inert atmosphere (Nitrogen or Argon) to minimize oxidation that can generate radical species.
-
Storage: Store the purified product in a dark, cool place, often with an inhibitor added to the container.
Question: I have multiple functional groups in my starting material. How can I selectively react at the desired position to form the butenoic acid derivative?
Answer: Chemoselectivity is crucial in complex syntheses. The use of protecting groups is the most robust strategy to temporarily mask a reactive functional group, preventing it from participating in the reaction.[3][4]
Strategy: Employing Orthogonal Protecting Groups A protecting group is a reversibly formed derivative of a functional group that is stable to a specific set of reaction conditions and can be removed under a different set of conditions without affecting the rest of the molecule.[4][5]
| Functional Group to Protect | Protecting Group | Protection Conditions | Deprotection Conditions | Key Features |
| Carboxylic Acid | Methyl or Ethyl Ester | Fischer Esterification (MeOH or EtOH, H+ cat.)[6] | Saponification (NaOH, H2O), then acidification | Base-labile. Stable to many neutral/acidic conditions. |
| Benzyl (Bn) Ester | Benzyl alcohol, DCC/DMAP or acid catalyst | Hydrogenolysis (H2, Pd/C) | Removed under neutral conditions. Stable to acid/base.[7] | |
| tert-Butyl (tBu) Ester | Isobutylene, H+ cat. | Strong acid (e.g., TFA) | Acid-labile. Stable to base and hydrogenolysis. | |
| Alcohol | Silyl Ethers (TMS, TES, TBS) | Silyl chloride (e.g., TBSCl), Imidazole, DMF | Fluoride source (TBAF) or acid (e.g., HCl) | Stability varies with sterics (TBS > TES > TMS). |
| Benzyl (Bn) Ether | NaH, Benzyl Bromide (BnBr) | Hydrogenolysis (H2, Pd/C) | Robust group, stable to most conditions except reduction.[7] | |
| Aldehyde/Ketone | Acetal/Ketal | Diol (e.g., ethylene glycol), H+ cat. | Aqueous acid (e.g., HCl) | Protects carbonyls from nucleophiles and reducing agents.[4] |
Section 2: Olefination Reactions (Wittig & Horner-Wadsworth-Emmons)
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstones for converting aldehydes and ketones into the double bond of butenoic acid derivatives.[8][9] However, controlling stereoselectivity (E/Z) is a primary challenge.
Question: My Wittig reaction is producing a mixture of E/Z isomers. How do I favor the Z-isomer?
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[10][11] To favor the Z-alkene, you must use a non-stabilized ylide .
Causality:
-
Non-stabilized ylides (where the R group on the ylidic carbon is alkyl or H) react rapidly and irreversibly. The initial cycloaddition to form the oxaphosphetane intermediate is kinetically controlled, proceeding through a transition state that minimizes steric interactions, leading to the cis-substituted oxaphosphetane and subsequently the Z-alkene.[12]
-
Stabilized ylides (where R is an electron-withdrawing group like -CO2R) react reversibly. The reaction reaches thermodynamic equilibrium, which favors the more stable trans-substituted oxaphosphetane, ultimately yielding the E-alkene.[10]
Protocol for Maximizing Z-Selectivity:
-
Ylide Generation: Use a strong, non-coordinating base like sodium hydride (NaH) or sodium amide (NaNH2) in an aprotic, non-polar solvent like THF or toluene. Avoid lithium-based reagents (like n-BuLi) where possible, as lithium salts can stabilize the betaine intermediate and reduce Z-selectivity.[10]
-
Reaction Conditions:
-
Add the aldehyde to the pre-formed ylide at low temperature (e.g., -78 °C).
-
Allow the reaction to proceed at low temperature, warming slowly only if necessary.
-
Ensure the reaction is run under "salt-free" conditions as much as possible.
-
Question: My Horner-Wadsworth-Emmons (HWE) reaction is giving poor E-selectivity. What can I do?
Answer: The HWE reaction inherently favors the formation of the thermodynamically more stable E-alkene, especially with stabilized phosphonate carbanions.[9][13] If selectivity is poor, several factors could be at play.
Troubleshooting Logic:
Fig 1. Troubleshooting Poor E-Selectivity in HWE Reactions.
Forcing Z-Selectivity (Still-Gennari Modification): If the Z-isomer is the desired product from an HWE-type reaction, the Still-Gennari modification is the method of choice.[14]
-
Principle: It uses phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonates) and strong, non-coordinating bases (e.g., KHMDS) with crown ethers in polar aprotic solvents (e.g., THF) at low temperatures (-78 °C).
-
Mechanism: The electron-withdrawing groups on the phosphorus atom accelerate the elimination from the cis-oxaphosphetane intermediate, preventing equilibration and locking in the Z-geometry.[14]
Section 3: Aldol Condensation Routes
Aldol condensation is a powerful C-C bond-forming reaction to create α,β-unsaturated carbonyl compounds, but it can be plagued by side reactions.[15][16]
Question: I am attempting a crossed Aldol condensation, but I'm getting a complex mixture of products instead of my target butenoic acid derivative.
Answer: This is the classic challenge of crossed Aldol reactions. A mixture results when both of your carbonyl partners have α-hydrogens and can act as both the nucleophile (enolate) and the electrophile, leading to four possible products.[17]
Strategies for a Selective Crossed Aldol Condensation:
-
Use a Non-Enolizable Partner: One of the carbonyl compounds should not have any α-hydrogens (e.g., benzaldehyde, formaldehyde, pivaldehyde). This molecule can only act as the electrophile, dramatically simplifying the product mixture.[17]
-
Reactivity Differences: In a reaction between an aldehyde and a ketone, the aldehyde is a more reactive electrophile. The ketone will preferentially form the enolate and attack the aldehyde.[17]
-
Directed Aldol Reaction (Pre-formation of Enolate): This is the most reliable method. Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to quantitatively and irreversibly convert one carbonyl compound into its enolate. Then, slowly add the second carbonyl compound (the electrophile) to the reaction. This ensures only one nucleophile is present.[17]
Experimental Workflow for Directed Aldol Reaction:
Fig 2. Workflow for a Directed Aldol Reaction.
Section 4: Purification Strategies
Question: How can I effectively purify my butenoic acid derivative, especially to remove unreacted starting materials or non-acidic byproducts?
Answer: Purification can be challenging due to the potential for polymerization and isomerization. A combination of techniques is often required.
1. Acid-Base Extraction: This is a powerful technique for separating your acidic product from neutral or basic impurities.
-
Principle: The carboxylic acid group is deprotonated by a weak base (like aqueous sodium bicarbonate, NaHCO3) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extract the organic layer several times with a saturated aqueous solution of NaHCO3.
-
Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.
-
Wash the combined aqueous layers once with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly re-acidify with cold dilute HCl (e.g., 2M) until the solution is acidic (pH ~2), causing the butenoic acid derivative to precipitate or become extractable.
-
Extract the product back into an organic solvent, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
2. Chromatography:
-
Silica Gel Column Chromatography: This is the standard method for high-purity separation.
-
Solvent System: Typically a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate). A small amount of acetic acid (0.5-1%) is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.
-
Caution: Silica gel is acidic and can sometimes cause degradation or isomerization of sensitive compounds. If this is an issue, consider using deactivated (neutral) silica or an alternative stationary phase.
-
3. Distillation/Recrystallization:
-
Distillation: Only suitable for thermally stable, liquid derivatives. Always perform under high vacuum to minimize the temperature required.[1] Remember to add a polymerization inhibitor.
-
Recrystallization: An excellent method for solid derivatives. Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures.
References
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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JACS Au. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. ACS Publications. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]
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University of Calgary. (n.d.). Reactions of Carboxylic Acids and Derivatives. Retrieved from [Link]
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YouTube. (2020). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). Retrieved from [Link]
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PubMed Central. (n.d.). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Retrieved from [Link]
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Taylor & Francis Online. (2017). Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Scholarly Publishing Collective. (2017). Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer. Duke University Press. Retrieved from [Link]
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SciSpace. (2005). Regio‐ and Stereoselective Construction of γ‐Butenolides Through Phosphine‐Catalyzed Substitution of Morita—Baylis—Hillman Acetates: An Organocatalytic Allylic Alkylation. Retrieved from [Link]
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PubMed Central. (n.d.). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Retrieved from [Link]
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YouTube. (2019). 10.09 Stereochemistry of the Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0218048A2 - Butenoic acid derivatives, and their production and use.
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Chemistry Steps. (n.d.). Aldol Condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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SpringerLink. (n.d.). Inhibition of Spontaneous Polymerization during the Synthesis of Epoxyacrylic Oligomer. Retrieved from [Link]
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ResearchGate. (n.d.). Stereoselectivity of the Wittig Reaction in Two-Phase System. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. Retrieved from [Link]
-
YouTube. (2020). Synthesis via Aldol Condensation. Retrieved from [Link]
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PubMed. (n.d.). Z and E isomers of butenedioic acid with 2-amino-1,3-thiazole. Retrieved from [Link]
-
ACS Publications. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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Quora. (2018). What are the esterification reactions, equation, and products of butanoic acid?. Retrieved from [Link]
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Science of Synthesis. (n.d.). The butenedioic acid and ester subclasses represent a versatile group of organic synthons. Thieme. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry. Retrieved from [Link]
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YouTube. (2022). Mechanism of the Aldol Condensation (Alpha,Beta-Unsaturated Carbonyl). Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Stereoselective Synthesis of Trienoic Acids: Synthesis of Retinoic Acids and Analogues. Retrieved from [Link]
- Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
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MDPI. (n.d.). Butane Isomerization as a Diagnostic Tool in the Rational Design of Solid Acid Catalysts. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Varsity Tutors. (n.d.). Help with Ether and Ester Reactions. Retrieved from [Link]
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Quora. (2015). What is the stereoselectivity of Wittig's reaction?. Retrieved from [Link]
-
PubMed. (n.d.). Biosynthesis of butenoic acid through fatty acid biosynthesis pathway in Escherichia coli. Retrieved from [Link]
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ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
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MDPI. (n.d.). The Selective Extraction of Natural Sesquiterpenic Acids in Complex Matrices: A Novel Strategy for Isolating Zizanoic Acid in Vetiver Essential Oil. Retrieved from [Link]
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Technical Support Center: Interpreting Mass Spectrometry Data of Fluorinated Compounds
Welcome to the technical support center for the mass spectrometry analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of acquiring and interpreting mass spectra for this unique class of molecules. The high electronegativity and strong carbon-fluorine bonds introduce specific challenges and fragmentation behaviors that differ significantly from their non-fluorinated analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, grounded in scientific principles and practical field experience.
Introduction: The Unique Challenges of Fluorinated Compounds in Mass Spectrometry
Fluorine's distinctive properties, such as its high electronegativity and the strength of the C-F bond, profoundly influence the behavior of organofluorine compounds in a mass spectrometer.[1] These characteristics lead to predictable yet often misinterpreted fragmentation patterns and can present challenges in ionization and data interpretation. Understanding these nuances is critical for accurate structural elucidation and quantification. This guide will equip you with the knowledge to anticipate these challenges and confidently interpret your data.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak (M+) of my perfluorinated compound weak or absent in Electron Ionization (EI) mass spectrometry?
A1: This is a common observation for perfluorinated compounds. The high energy imparted during electron ionization often leads to extensive fragmentation, as the resulting molecular ion is highly unstable.[2][3] The strong electron-withdrawing nature of fluorine atoms destabilizes the molecular ion, promoting facile cleavage of C-C bonds. As a result, the molecular ion peak can be very small or entirely absent, with the spectrum being dominated by fragment ions.[2]
-
Expert Insight: For perfluoroparaffins, the most abundant ion is often CF3+ (m/z 69).[2] The intensity of this ion can even increase with the molecular weight of the compound.[2][4] Therefore, a prominent peak at m/z 69 is a strong indicator of a fluorinated aliphatic compound.
Q2: I'm observing an unusually high abundance of a peak at m/z 69 in my spectrum. What is it?
A2: A significant peak at m/z 69 is the hallmark of the trifluoromethyl cation (CF3+). This fragment is exceptionally stable and its formation is a very favorable fragmentation pathway for a wide range of fluorinated compounds, particularly those containing a CF3 group or longer perfluoroalkyl chains.[2][4] In many cases, it will be the base peak of the spectrum.[2]
Q3: My mass spectrum shows a series of peaks with a mass difference of 50 Da. What does this indicate?
A3: A repeating loss of 50 Da is characteristic of the neutral loss of CF2 (difluorocarbene). This is a common fragmentation pathway for perfluorinated compounds, especially in polymers and larger molecules. This pattern can be a useful diagnostic tool for identifying the presence of repeating -CF2- units in your analyte.
Q4: I am struggling to get good signal intensity for my fluorinated analyte. What can I do?
A4: Poor signal intensity is a frequent challenge in mass spectrometry.[5] For fluorinated compounds, the choice of ionization technique is crucial.[6]
-
Consider Soft Ionization: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are "softer" ionization methods that impart less energy to the analyte molecule.[6] This minimizes fragmentation and can lead to a more abundant molecular ion or pseudomolecular ion (e.g., [M+H]+ or [M+Na]+), improving overall signal intensity for the intact molecule.
-
Optimize Ionization Source Parameters: Fine-tuning the ionization source settings, such as capillary voltage, cone voltage, and gas flows, can significantly enhance the ionization efficiency for your specific compound.[5]
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be too weak to detect. Conversely, a highly concentrated sample can lead to ion suppression.[5]
Q5: I'm seeing unexpected adducts in my ESI mass spectrum. Are there common adducts for fluorinated compounds?
A5: Adduct formation is common in ESI-MS.[7][8] For fluorinated compounds, you may observe the typical adducts such as [M+H]+, [M+Na]+, and [M+K]+.[7][8] However, due to the high electronegativity of fluorine, you might also observe adducts with anions in negative ion mode. For instance, fluoride attachment can be used to analyze neutral drugs.[9] Interestingly, the addition of fluorinated acids to the mobile phase can actually help to suppress unwanted sodium and potassium adducts in positive ion mode by sequestering these metal ions.[10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the mass spectrometric analysis of fluorinated compounds.
Problem 1: Inaccurate Mass Measurement or Poor Resolution
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Instrument Out of Calibration | 1. Perform a mass calibration using a suitable calibration standard across the desired mass range.[5] 2. Ensure the calibration standard is fresh and properly prepared. | Mass spectrometers require regular calibration to ensure accurate mass assignment. Instrument drift can occur over time, leading to mass inaccuracies.[5] |
| Contamination in the System | 1. Run a blank injection of your mobile phase to check for background contamination.[11] 2. If contaminants are present, clean the ion source and transfer optics according to the manufacturer's guidelines. | Contaminants can co-elute with your analyte and interfere with mass measurement, leading to peak broadening and mass shifts.[5] |
| Inappropriate Ionization Conditions | 1. Optimize source parameters such as spray voltage, gas flows, and temperatures.[5] 2. For high-resolution instruments, ensure the data acquisition parameters (e.g., resolution setting) are appropriate for your analytical goal. | Suboptimal ionization conditions can lead to unstable ion formation and poor peak shape, affecting both mass accuracy and resolution. |
Problem 2: No Peaks or Very Low Signal in the Chromatogram
-
Caption: Troubleshooting workflow for the absence of peaks.
Problem 3: Complex and Uninterpretable Fragmentation Patterns
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High Fragmentation Energy | 1. If using a "hard" ionization technique like EI, consider a "soft" ionization method such as ESI or APCI to minimize in-source fragmentation.[6] 2. For tandem MS (MS/MS), systematically decrease the collision energy to observe the precursor-to-product ion transition more clearly.[12] | Excessive energy input leads to extensive fragmentation, making it difficult to identify the molecular ion and key fragment ions.[3] Reducing the energy helps to preserve the molecular ion and produce simpler fragmentation patterns. |
| Presence of Isomers | 1. If isomers are suspected, perform tandem MS (MS/MS) experiments. Isolate the molecular ion and induce fragmentation. The resulting product ion spectra can often differentiate between isomers.[12] 2. Improve chromatographic separation to resolve the isomers before they enter the mass spectrometer. | Isomers have the same mass but can produce different fragmentation patterns based on the positions of functional groups.[12] MS/MS can provide structural information to distinguish them. |
| Lack of Understanding of Fluorine Fragmentation | 1. Familiarize yourself with common neutral losses for fluorinated compounds, such as HF (20 Da) and CF2 (50 Da).[13] 2. Look for characteristic fragment ions like CF3+ (m/z 69).[2] | The fragmentation of fluorinated compounds is governed by the stability of the resulting cations and neutral losses, which differ from non-fluorinated analogs.[2][14] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of Fluorinated Compounds
-
Solvent Selection: Choose a solvent that completely dissolves your analyte. For many fluorinated compounds, polar aprotic solvents like acetonitrile or methanol are suitable. Ensure the use of LC-MS grade solvents to minimize background contamination.
-
Analyte Concentration: Prepare a stock solution of your analyte at a known concentration (e.g., 1 mg/mL). From this, create a dilution series to determine the optimal concentration for your instrument's sensitivity range. A typical starting concentration for infusion is 1-10 µg/mL.
-
Mobile Phase Additives: To improve ionization efficiency in ESI, consider adding a small amount of a volatile acid (e.g., 0.1% formic acid) for positive ion mode or a volatile base (e.g., 0.1% ammonium hydroxide) for negative ion mode. As mentioned, for suppressing metal adducts in positive ion mode, the addition of a small amount of a fluorinated alkanoic acid can be beneficial.[10]
-
Filtration: Filter your final sample solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or the mass spectrometer's sample introduction capillary.
Protocol 2: General Data Acquisition Workflow for Fluorinated Compounds
-
Caption: General workflow for mass spectrometry data acquisition.
References
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH. [Link]
-
High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). ACS Publications. [Link]
-
Mass Spectra of Fluorocarbons. (n.d.). NIST. [Link]
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Mass spectra of fluorocarbons. (1954). NIST. [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). ResearchGate. [Link]
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Fragmentation and Interpretation of Spectra. (n.d.). LibreTexts. [Link]
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The Chemical Ionization Mass Spectra of Fluorotoluenes. (n.d.). Canadian Journal of Chemistry. [Link]
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The Application of Fluorine-Containing Reagents in Structural Proteomics. (2018). NIH. [Link]
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Analysis of fluorinated proteins by mass spectrometry. (2014). PubMed. [Link]
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Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]
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A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific. [Link]
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Common Background Contamination Ions in Mass Spectrometry. (n.d.). SCIEX. [Link]
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ESI+ Common Background Ions. (n.d.). University of Bristol. [Link]
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Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]
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Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). ResearchGate. [Link]
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What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters. [Link]
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Analysis of neutral drugs in human plasma by fluoride attachment in liquid chromatography/negative ion electrospray tandem mass spectrometry. (2004). PubMed. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]
-
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. (2024). NIH. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
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Technical Support Center: Overcoming Poor Cell Permeability of Fluorinated Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor cell permeability in fluorinated inhibitors. Fluorine is a powerful tool in medicinal chemistry, capable of enhancing metabolic stability, binding affinity, and modulating pKa.[1][2][3] However, these benefits can be coupled with the significant hurdle of getting your compound across the cell membrane.[4] This guide is designed with full editorial control to provide a logical, scientifically-grounded workflow to diagnose and solve these permeability issues.
Part 1: Troubleshooting Guide - My Fluorinated Inhibitor Shows Poor Cellular Activity. What's Wrong and How Do I Fix It?
Low cellular activity despite high target engagement in biochemical assays is a classic sign of poor cell permeability. This section provides a step-by-step diagnostic and troubleshooting workflow.
Step 1: Initial Diagnosis - Is Permeability Really the Problem?
Before embarking on extensive chemical modifications, it's crucial to confirm that poor permeability is the root cause.
Question: How can I be sure that low cell permeability is the reason for my inhibitor's poor performance in cell-based assays?
Answer: First, ensure that the compound is stable in your cell culture medium and not rapidly metabolized by the cells into an inactive form. Concurrently, you should directly measure the compound's ability to cross a membrane barrier. The two most common in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.[5][6][7]
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[5][8][9] It is an excellent first-line tool to assess a molecule's intrinsic ability to permeate via transcellular passive diffusion.[10]
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[6][11] It has the advantage of modeling not just passive diffusion but also active transport and efflux mechanisms.[6][7]
A low permeability value in these assays, particularly PAMPA, strongly suggests a permeability issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor cell permeability.
Step 2: Identifying the Physicochemical Barrier
If your inhibitor has poor passive permeability (low PAMPA result), the issue likely lies in its physicochemical properties. Fluorine's high electronegativity can significantly alter a molecule's properties.[12][13]
Question: My compound has low PAMPA permeability. What specific properties should I investigate?
Answer: The balance between lipophilicity and aqueous solubility is critical for membrane permeability.[14] Fluorination can impact this balance in complex ways.[14][15]
-
Increased Lipophilicity: While often assumed to increase lipophilicity, the effect of fluorine is highly context-dependent.[14][15] Excessive lipophilicity can lead to poor aqueous solubility and membrane trapping.
-
Altered pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby basic groups (like amines), reducing their positive charge at physiological pH.[3][12] This can sometimes improve permeability by increasing the proportion of the neutral, more membrane-permeant species.[3]
-
Polarity and Hydrogen Bonding: The key issue is often the energy penalty required to shed the water shell (desolvation) and enter the lipid bilayer. Molecules with numerous hydrogen bond donors (HBDs) are particularly problematic.
| Property | Impact of Fluorination | Effect on Permeability | Measurement/Prediction |
| Lipophilicity (LogP/LogD) | Context-dependent; can increase or decrease.[14] | Needs to be in an optimal range (typically 1-5). | Experimental (shake-flask, HPLC) or computational.[16] |
| pKa | Generally lowers the pKa of basic functional groups.[3][12] | Can be beneficial by increasing the neutral form.[3] | Experimental (potentiometric titration) or computational. |
| Polar Surface Area (PSA) | Can be influenced by conformational changes induced by fluorine. | High PSA (>140 Ų) is often associated with poor permeability. | Computational models. |
| Hydrogen Bond Donors (HBD) | Not directly altered, but their properties can be masked. | High HBD count (>5) is a major red flag for permeability. | Calculated from chemical structure. |
Step 3: Implementing Chemical Strategies
Once you've identified the likely physicochemical culprit, you can select an appropriate chemical modification strategy.
Question: My inhibitor is too polar and has several hydrogen bond donors. How can I address this without a major redesign?
Answer: A highly effective strategy is to introduce a fluorine atom that can act as a hydrogen bond acceptor for a nearby hydrogen bond donor (e.g., an N-H or O-H group).[17][18][19] This creates an intramolecular hydrogen bond (IMHB) that "hides" the polar groups from the aqueous environment.[20]
-
Mechanism of Action: The IMHB reduces the energetic cost of desolvation, making it easier for the molecule to enter the cell membrane.[20] This effectively lowers the molecule's apparent polarity without significantly changing its LogP.[20] This has been shown to improve membrane permeability for molecules that are "beyond the rule of five".[21]
Caption: Intramolecular Hydrogen Bonds (IMHB) mask polarity.
Question: What if my inhibitor's polar groups are essential for binding and cannot be permanently modified?
Answer: A prodrug strategy is an excellent choice in this scenario.[22][23][24] This involves masking the problematic polar functional groups with a promoiety that is cleaved off by intracellular enzymes (like esterases) to release the active inhibitor inside the cell.[21]
-
Common Applications: This is widely used to mask charged groups like carboxylic acids (by converting them to esters) or to cap hydrogen bond donors.[21][22]
-
Fluorinated Prodrugs: A novel approach involves using fluorinated promoieties.[25] These can enhance the prodrug's lipophilicity and stability, potentially improving its delivery and release characteristics.[25][26]
Question: My compound shows good permeability in PAMPA but poor accumulation in Caco-2 cells. What does this mean?
Answer: This discrepancy strongly suggests that your inhibitor is a substrate for an active efflux pump, such as P-glycoprotein (P-gp).[12][27][28] These transporters act as cellular gatekeepers, pumping foreign substances out of the cell, which reduces their intracellular concentration and efficacy.[28]
-
Diagnosis: In a bidirectional Caco-2 assay, an efflux ratio (the ratio of permeability from the basolateral-to-apical side versus the apical-to-basolateral side) greater than 2 is a strong indicator of active efflux.[12]
-
Solution 1: Structural Modification: The most robust solution is to modify the inhibitor's structure to reduce its recognition by the efflux pump. The introduction of fluorine can sometimes decrease P-gp mediated efflux, but its effects can be difficult to predict and are highly dependent on the molecular scaffold.[12]
-
Solution 2: Co-administration with an Inhibitor: For in vitro validation, you can co-administer your compound with a known P-gp inhibitor, such as verapamil.[28][29] A significant increase in intracellular accumulation in the presence of the inhibitor confirms that your compound is a P-gp substrate.[30]
Part 2: Frequently Asked Questions (FAQs)
Q1: Can too much fluorination be a bad thing? A1: Yes. While strategic fluorination is beneficial, excessive fluorination can lead to liabilities such as poor solubility, increased susceptibility to efflux, and potential metabolic instability leading to the release of toxic fluoride ions.[1][31] The key is judicious placement rather than widespread substitution.[31]
Q2: Will replacing a hydrogen with a fluorine atom always increase lipophilicity? A2: No, this is a common misconception. The impact of fluorination on lipophilicity (LogP) is complex and depends on the electronic environment of the C-F bond.[14] While a single fluorine on an aliphatic chain often increases LogP, a trifluoromethyl group on an aromatic ring can sometimes decrease it due to its strong electron-withdrawing nature. It's crucial to measure, not just assume, the effect on lipophilicity.[15]
Q3: My compound is a substrate for P-gp. Is it a lost cause for drug development? A3: Not necessarily. While being a P-gp substrate is a significant challenge, especially for CNS drugs, it is not an insurmountable one.[12][27] Strategies include designing new analogs that evade the transporter or, in some therapeutic areas, using P-gp inhibition to boost bioavailability.[28] However, overcoming P-gp efflux is a major optimization hurdle.
Q4: Are there computational tools that can predict permeability? A4: Yes, several in silico models can predict permeability. These range from simple property-based calculations (like LogP and PSA) to more complex quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations.[10][16][32] These tools are valuable for prioritizing compounds for synthesis and testing but should always be validated with experimental data.[32][33]
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for conducting a PAMPA experiment to assess passive permeability.
Objective: To determine the effective permeability (Pₑ) of a fluorinated inhibitor across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., PVDF membrane, 0.45 µm pores)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader (UV-Vis or fluorescence) or LC-MS/MS system
Methodology:
-
Prepare the Artificial Membrane: Carefully coat the filter of each well in the 96-well filter plate with 5 µL of the phospholipid solution. Allow it to sit for at least 5 minutes to ensure complete coverage.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare the Donor Plate:
-
Dilute the test compound stock solution in PBS (pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane.
-
Add 200 µL of the diluted compound solution to each well of the coated filter plate (this is now the donor plate).
-
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking. The incubation time should be optimized based on the permeability of control compounds.
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy at a specific λₘₐₓ or LC-MS/MS for higher sensitivity and specificity).
-
-
Data Analysis and Controls:
-
Controls: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds in each assay to validate the experiment.
-
Calculation: Calculate the effective permeability coefficient (Pₑ) using established equations that account for the surface area of the membrane, well volume, and incubation time.
-
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol provides a framework for assessing both passive permeability and active transport using Caco-2 cells.
Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow (paracellular integrity marker)
-
Test compound stock solution (10 mM in DMSO)
-
P-gp inhibitor (e.g., Verapamil) for mechanistic studies
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21 days to allow them to differentiate and form a confluent, polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.
-
Alternatively, perform a Lucifer Yellow rejection test. The Papp of Lucifer Yellow should be very low (<1 x 10⁻⁶ cm/s).
-
-
Transport Experiment (A-B Direction):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound (e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Transport Experiment (B-A Direction):
-
Simultaneously, on a parallel set of inserts, perform the experiment in the reverse direction.
-
Add HBSS containing the test compound to the basolateral chamber.
-
Add fresh HBSS to the apical chamber and incubate as above.
-
Take samples from both chambers for analysis.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .
-
An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
This self-validating system, incorporating TEER measurements and controls, ensures the reliability of the permeability data.
References
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]
-
Alterations in cell membrane properties caused by perfluorinated compounds. ResearchGate. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health. [Link]
-
Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Advances in Engineering. [Link]
-
Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. National Institutes of Health. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. National Institutes of Health. [Link]
-
Future challenges and opportunities with fluorine in drugs?. ResearchGate. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health. [Link]
-
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. National Institutes of Health. [Link]
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]
-
Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. National Institutes of Health. [Link]
-
Physicochemical properties and cost of some commercial fluorinated and... ResearchGate. [Link]
-
Development of Fluorinated Substrate-Based Inhibitors and Prodrugs for Fucosyltransferases and Sialyltransferases. Utrecht University Research Portal. [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Royal Society of Chemistry. [Link]
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Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. ResearchGate. [Link]
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Predicting a Drug's Membrane Permeability: A Computational Model Validated With In Vitro Permeability Assay Data. ResearchGate. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health. [Link]
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P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]
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Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. PubMed. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. [Link]
-
Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. UCLA Chemistry and Biochemistry. [Link]
-
A fluorinated prodrug strategy enhances the therapeutic index of nanoparticle-delivered hydrophilic drugs. PubMed. [Link]
-
Inhibition of P-glycoprotein to prevent drug efflux. ResearchGate. [Link]
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. [Link]
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Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. MDPI. [Link]
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Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Royal Society of Chemistry. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]
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P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport. PubMed. [Link]
-
The Dark Side of Fluorine. ACS Publications. [Link]
-
caco-2 cell permeability, pampa membrane assays. SlideShare. [Link]
-
Predicting a Drug's Membrane Permeability. Wipf Group, University of Pittsburgh. [Link]
-
PAMPA Permeability Assay. YouTube. [Link]
-
Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. National Institutes of Health. [Link]
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- 5. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Potential Off-Target Effects of 4-(3-Fluorophenyl)but-3-enoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(3-Fluorophenyl)but-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying, understanding, and managing potential off-target effects during your experiments. We recognize that ensuring the specificity of a small molecule is paramount for the integrity of your research and the success of any therapeutic development program.
This document provides full editorial control to best address the scientific challenges associated with a novel compound. Our approach is grounded in established pharmacological principles and cutting-edge methodologies to ensure you can confidently interpret your results.
Introduction to this compound and its Potential Biological Activities
This compound is a small molecule with potential for targeted biological activity. While its primary target(s) may be the focus of your investigation, its structural similarity to known bioactive compounds warrants a thorough evaluation of its selectivity profile. For instance, the related compound 4-phenyl-3-butenoic acid (PBA) is a known inhibitor of peptidylglycine alpha-amidating monooxygenase (PAM) and has also been identified as a histone deacetylase (HDAC) inhibitor.[1][2][3] These precedents suggest that this compound could potentially interact with these or other enzyme classes, leading to off-target effects that might confound experimental results or introduce unintended biological consequences.
This guide will walk you through the process of proactively identifying and mitigating these effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when working with this compound.
Q1: What are off-target effects and why are they a major concern?
Off-target effects occur when a compound interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target.[4] These interactions can lead to a range of issues, including misleading experimental data, unexpected cellular phenotypes, and potential toxicity in preclinical or clinical stages.[5] Proactively identifying and managing these effects is crucial for validating your scientific findings and for the efficient development of selective chemical probes or drug candidates.[5]
Q2: My cellular assay is showing an unexpected or inconsistent phenotype. Could this be an off-target effect?
Yes, this is a classic sign of a potential off-target effect. If the observed phenotype does not align with the known or hypothesized function of your intended target, or if you observe high variability between experiments, it is essential to consider that an off-target interaction may be responsible. This guide provides detailed workflows to help you dissect the molecular basis of the observed phenotype.
Q3: What are the critical first steps to investigate potential off-target effects?
The first step is to confirm direct binding of this compound to its intended target within a relevant biological system (i.e., intact cells). The Cellular Thermal Shift Assay (CETSA) is an excellent method for this purpose as it provides direct evidence of target engagement.[6][7][8] Concurrently, performing a careful dose-response analysis to compare the compound's potency for the phenotype versus its potency for the target can provide initial clues.[5]
Q4: Based on its structure, what classes of off-targets might be anticipated for this compound?
Given its structural relationship to 4-phenyl-3-butenoic acid (PBA), which inhibits both peptidylglycine alpha-amidating monooxygenase (PAM) and histone deacetylases (HDACs), it is plausible that this compound could interact with these enzyme families.[3][9] Additionally, small molecules containing carboxylic acid moieties can sometimes interact with a variety of enzymes and receptors. Therefore, broad-spectrum screening, such as kinase profiling, is often a valuable early step, as kinases are a frequent source of off-target interactions for many small molecules.[10]
Q5: How can I definitively distinguish between an on-target and an off-target driven phenotype?
Distinguishing between on- and off-target effects requires a multi-pronged approach, which is detailed in our troubleshooting guides. Key strategies include:
-
Orthogonal Confirmation: Using a structurally different inhibitor of the same target to see if it recapitulates the phenotype.[5]
-
Genetic Validation: Employing techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target. If the compound's effect is lost, it strongly supports an on-target mechanism.
-
Target Overexpression: Overexpressing the target protein may lead to a rightward shift in the compound's dose-response curve for the phenotype, indicating an on-target effect.[5]
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides detailed, step-by-step workflows to address specific experimental challenges related to off-target effects.
Guide 1: Validating On-Target Engagement in a Cellular Context
Issue: You observe a cellular phenotype but lack direct evidence that this compound is binding to its intended target in your experimental system.
Solution: Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells or cell lysates.[6][7]
Principle of CETSA: The binding of a ligand, such as your small molecule, to its target protein often increases the protein's thermodynamic stability.[8][11] This increased stability makes the protein more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to higher temperatures in the presence of the compound indicates direct binding.[12]
This protocol is designed to determine the concentration-dependent engagement of your compound with the target at a fixed temperature.
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Determine the optimal heating temperature from a preliminary thermal profile experiment. This temperature should be on the steep part of the melting curve for the target protein, where a stabilization effect will be most apparent.
-
Heat the cell suspensions or lysates at this fixed temperature for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in the supernatant using a suitable detection method, such as Western blotting or an AlphaLISA® assay.[7]
-
Plot the amount of soluble target protein as a function of the compound concentration to generate a dose-response curve, from which an EC50 for target engagement can be determined.
-
Caption: Workflow for an isothermal dose-response CETSA experiment.
Guide 2: Systematic Identification of Potential Off-Targets
Issue: You need to proactively identify which other proteins or pathways this compound might be interacting with.
Solution: Employ broad-spectrum profiling services and phenotypic screening to cast a wide net for potential off-target interactions.
Kinases are one of the largest enzyme families and are common off-targets for many small molecules.[10] Numerous commercial services offer screening against large panels of kinases to assess a compound's selectivity.
Workflow:
-
Select a Service Provider: Choose a provider based on the size and diversity of their kinase panel and the assay technology used (e.g., radiometric assays, cellular target engagement assays like NanoBRET®).[13][14][15] Cellular assays are often preferred as they provide more physiologically relevant data.[13]
-
Submit Compound: Provide the service with a sample of this compound at a specified concentration. A common initial screening concentration is 1 µM or 10 µM.
-
Analyze Data: The provider will return data showing the percent inhibition of each kinase in the panel. Significant inhibition of any kinase other than your intended target should be flagged for further investigation.
Phenotypic screening assesses the effect of a compound on whole cells or organisms without a preconceived notion of the target.[4][16] This can reveal unexpected biological activities.
Workflow:
-
Assay Selection: Choose a phenotypic assay relevant to your research area or a broad-based assay. Examples include:
-
Cell Viability Panels: Screen your compound against a large panel of diverse cancer cell lines. The pattern of sensitivity can sometimes suggest a mechanism of action or off-target effect.
-
High-Content Imaging (Cell Painting): Treat cells with your compound and use fluorescent dyes to label various cellular compartments. Automated microscopy and image analysis can create a detailed "fingerprint" of the compound's effect, which can be compared to a database of known drugs to identify similarities in mechanism.
-
-
Dose-Response Screening: Test this compound across a range of concentrations to determine its potency in the chosen phenotypic assay(s).
-
Hit Deconvolution: If a significant phenotype is observed, further experiments are needed to identify the molecular target responsible (a process known as target deconvolution).[16]
| Platform | Principle | Pros | Cons |
| Kinase Profiling | Measures compound activity against a panel of purified kinases.[17][18] | Well-established, commercially available for hundreds of kinases.[14][15] | Limited to kinases; biochemical assays may not reflect cellular activity. |
| GPCR Profiling | Assesses binding or functional activity at a panel of G-protein coupled receptors. | Identifies interactions with a major class of drug targets. | Does not cover intracellular targets. |
| Phenotypic Screening | Measures compound effects on cellular morphology or function.[19][20] | Unbiased, can uncover novel biology and mechanisms.[16] | Target deconvolution can be challenging and resource-intensive. |
| Proteome-wide CETSA (MS-CETSA) | Uses mass spectrometry to identify all proteins stabilized by the compound in cells. | Unbiased, provides a global view of direct binding partners in a cellular context. | Technically complex, requires specialized equipment and bioinformatics. |
Guide 3: Deconvoluting On-Target vs. Off-Target Phenotypes
Issue: You have confirmed on-target engagement with CETSA, but you are still unsure if the observed cellular phenotype is a result of this engagement or an unrelated off-target interaction.
Solution: Use a logical workflow combining pharmacology and genetic approaches to link the target to the phenotype.
Caption: Logical workflow for deconvoluting on-target vs. off-target effects.
-
Correlate Potency (Dose-Response Analysis):
-
Carefully determine the dose-response curve for the cellular phenotype (Phenotypic EC50).
-
Compare this to the dose-response curve for target engagement from your CETSA experiment (Target EC50) or a biochemical IC50 if available.
-
Interpretation: A close correlation between these values (e.g., within a 3-5 fold difference) supports an on-target effect. A large discrepancy suggests an off-target mechanism.[5] The design of dose-response studies should be carefully considered to ensure robust data.[21][22][23][24][25]
-
-
Use an Orthogonal Inhibitor:
-
Identify a known inhibitor of your target that has a completely different chemical structure from this compound.
-
Test this orthogonal inhibitor in your cellular assay.
-
Interpretation: If the orthogonal inhibitor produces the same phenotype, it provides strong evidence that the phenotype is mediated by the intended target.[5] If it does not, your original compound's effect is likely off-target.
-
-
Perform Genetic Validation:
-
Use CRISPR-Cas9 to create a cell line where your target gene is knocked out, or use siRNA/shRNA to knock down its expression.
-
Treat these modified cells and the corresponding wild-type control cells with this compound.
-
Interpretation: If the compound no longer elicits the phenotype in the knockout/knockdown cells, this is the most definitive evidence for an on-target effect.
-
References
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Woutersen, M., et al. (2014). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4133. Retrieved from [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Services. Retrieved from [Link]
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Bauer, S., et al. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 89(9), 1771-1782. Retrieved from [Link]
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Bauer, S., et al. (2014). Optimal experimental designs for dose-response studies with continuous endpoints. ResearchGate. Retrieved from [Link]
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Bauer, S., et al. (2014). Optimal experimental designs for dose-response studies with continuous endpoints. Semantic Scholar. Retrieved from [Link]
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Clyde, M. (2000). DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship, University of California. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]
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Johnson, J. L. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 6(13), 1475-1479. Retrieved from [Link]
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Neres, J., et al. (2020). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry, 63(21), 12698-12712. Retrieved from [Link]
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Xu, Z. (2019). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Mini-Reviews in Medicinal Chemistry, 19(1), 21-35. Retrieved from [Link]
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Patsnap. (2024). How can off-target effects of drugs be minimised?. Retrieved from [Link]
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Ball, K. A., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2459-2468. Retrieved from [Link]
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Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Landon, M. R., et al. (2009). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 52(21), 6933-6943. Retrieved from [Link]
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Patsnap. (2024). How to improve drug selectivity?. Retrieved from [Link]
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American Elements. (n.d.). (3E)-4-(4-fluorophenyl)but-3-enoic acid. Retrieved from [Link]
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AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved from [Link]
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Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery. Retrieved from [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]
-
Warrier, T., et al. (2018). Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline. Microbiology, 164(1), 1-10. Retrieved from [Link]
-
Rephaeli, A., et al. (2015). Comparative Effects of 4-phenyl-3-butenoic Acid and Vorinostat on Cell Growth and Signaling. Anticancer Research, 35(11), 6009-6016. Retrieved from [Link]
-
Moore, W. R., et al. (1994). In vivo inhibition of peptidylglycine-alpha-hydroxylating monooxygenase by 4-phenyl-3-butenoic acid. Journal of Pharmacology and Experimental Therapeutics, 269(2), 610-616. Retrieved from [Link]
-
Rephaeli, A., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs, 33(4), 827-834. Retrieved from [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Toth, J. T., et al. (1998). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester. Journal of Pharmacology and Experimental Therapeutics, 286(2), 971-978. Retrieved from [Link]
-
Rephaeli, A., et al. (2015). Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling. Anticancer Research, 35(11), 6009-6016. Retrieved from [Link]
-
Shin, J. M., et al. (2011). Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438). Journal of Pharmacology and Experimental Therapeutics, 339(2), 412-420. Retrieved from [Link]
-
Shin, J. M., et al. (2011). Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438). Journal of Pharmacology and Experimental Therapeutics, 339(2), 412-420. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 4-(3-Fluorophenyl)but-3-enoic Acid
Welcome to the technical support center for the synthesis of 4-(3-fluorophenyl)but-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient scale-up process.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry. Its synthesis often involves olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reactions, followed by hydrolysis. While these reactions are well-established at the lab scale, significant challenges can arise during scale-up. This guide will focus on the common hurdles and provide practical, evidence-based solutions.
A prevalent and reliable method for synthesizing cinnamic acid derivatives like this compound is the Perkin reaction, which involves the aldol condensation of an aromatic aldehyde with an acid anhydride.[1][2] Another effective approach is the Doebner-Knoevenagel modification, where substituted benzaldehydes are reacted with malonic acid in the presence of pyridine and piperidine.[3]
For the specific synthesis of this compound, a common route involves the reaction of 3-fluorobenzaldehyde with a suitable phosphonate reagent in a Horner-Wadsworth-Emmons (HWE) reaction to form the corresponding ester, which is then hydrolyzed to the final carboxylic acid. This method is often preferred for its high E-selectivity and the ease of removal of the phosphate byproduct.[4][5]
Visualizing the Scale-Up Workflow
The following diagram illustrates the key stages and decision points in the scale-up synthesis of this compound.
Caption: Key stages in the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Issue 1: Low or Inconsistent Yield in the Horner-Wadsworth-Emmons (HWE) Reaction
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Inefficient Deprotonation of the Phosphonate Reagent | 1. Verify Base Activity: Use a fresh, properly stored batch of base (e.g., NaH, KOtBu). Consider titrating the base to confirm its strength. 2. Increase Base Equivalents: Incrementally increase the equivalents of the base (e.g., from 1.1 to 1.3 eq.). 3. Extend Deprotonation Time: Allow for a longer stirring time after base addition before adding the aldehyde. | The formation of the phosphonate carbanion is critical for the reaction to proceed. Incomplete deprotonation is a common cause of low yields, especially at larger scales where mixing may be less efficient.[6] A successful outcome will be the complete consumption of the starting phosphonate, as monitored by TLC or HPLC. |
| Side Reactions of the Aldehyde | 1. Purify the Aldehyde: Use freshly distilled or purified 3-fluorobenzaldehyde. 2. Control Addition Rate: Add the aldehyde solution slowly to the reaction mixture, especially at the beginning of the reaction. 3. Maintain Low Temperature: Ensure the reaction temperature is kept low (e.g., 0-5 °C) during the aldehyde addition to minimize side reactions. | Aromatic aldehydes can be susceptible to self-condensation (Cannizzaro reaction) under basic conditions, particularly at elevated temperatures. Slow addition and temperature control will favor the desired HWE reaction pathway. |
| Poor Solubility of Intermediates | 1. Solvent Optimization: Consider a solvent system that better solubilizes all reactants and intermediates. A mixture of THF and a polar aprotic solvent like DMF or NMP can be beneficial. 2. Increase Solvent Volume: While not always ideal for scale-up, a temporary increase in solvent volume can help identify if solubility is the limiting factor. | At higher concentrations typical of scale-up, the lithium or sodium salts of the phosphate byproduct can precipitate, hindering the reaction. A well-chosen solvent system will maintain a homogeneous reaction mixture. |
Issue 2: Formation of Impurities During Synthesis and Work-up
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Formation of the (Z)-Isomer | 1. Choice of Base and Solvent: For high (E)-selectivity, use NaH as the base in an aprotic solvent like THF.[5] 2. Temperature Control: Maintain a low reaction temperature, as higher temperatures can decrease stereoselectivity. | The stereochemical outcome of the HWE reaction is influenced by the reaction conditions. The use of sodium bases generally favors the formation of the thermodynamically more stable (E)-isomer.[5] |
| Incomplete Hydrolysis of the Ester | 1. Increase Equivalents of Base: Use a larger excess of the hydrolysis base (e.g., 3-5 equivalents of NaOH or LiOH). 2. Extend Reaction Time and/or Increase Temperature: Monitor the reaction by TLC or HPLC until the ester is fully consumed. Gentle heating (e.g., 40-50 °C) can accelerate the hydrolysis. | Saponification can be slower at larger scales. Ensuring complete conversion to the carboxylate salt is crucial before acidification to avoid contamination of the final product with the starting ester. |
| Byproducts from Aldehyde | 1. Optimize Reaction Quench: Quench the reaction by slowly adding it to a cooled, dilute acid solution rather than adding acid directly to the reaction mixture. This helps to control the exotherm and prevent degradation of the product. | Rapid and uncontrolled quenching can lead to localized high temperatures and pH changes, which may cause side reactions or degradation of the desired product. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Fine or Oily Precipitate Upon Acidification | 1. Control Acidification Rate: Add the acid slowly with vigorous stirring to promote the formation of larger, more easily filterable crystals. 2. "Seeding": Add a small amount of pure product to the solution during acidification to induce crystallization. 3. Solvent System for Crystallization: Consider adding a co-solvent during or after acidification to improve the crystalline nature of the product. | The physical form of the precipitated product is critical for efficient isolation. Slow, controlled crystallization leads to a more manageable solid. |
| Contamination with Triphenylphosphine Oxide (TPPO) (if using a Wittig reaction) | 1. Precipitation with a Non-Polar Solvent: After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or hexane. TPPO is poorly soluble in these solvents and will precipitate.[7] 2. Complexation with Metal Salts: Add a solution of ZnCl₂ to the crude reaction mixture to form an insoluble TPPO-metal complex that can be filtered off.[7] | TPPO is a common byproduct of the Wittig reaction and its removal can be challenging. These methods offer effective, chromatography-free alternatives for its removal at scale.[7] |
| Residual Solvent in Final Product | 1. Efficient Drying: Use a vacuum oven with a controlled temperature (e.g., 40-50 °C) and a nitrogen bleed to effectively remove residual solvents. 2. Trituration/Slurry Wash: Wash the filtered product with a solvent in which the product is poorly soluble but the impurity is soluble. | Residual solvents can affect the purity and physical properties of the final product. Proper drying techniques are essential to meet specifications. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended base for the Horner-Wadsworth-Emmons reaction to maximize (E)-isomer formation?
A1: For achieving high (E)-selectivity in the HWE reaction, sodium hydride (NaH) is a commonly recommended base when used in an aprotic solvent such as tetrahydrofuran (THF).[5] The sodium counter-ion facilitates the thermodynamic equilibration of the intermediates, leading to the preferential formation of the more stable (E)-alkene.[5]
Q2: How can I effectively monitor the progress of the HWE reaction at a large scale?
A2: At a large scale, it is crucial to have a reliable in-process control (IPC) method. High-Performance Liquid Chromatography (HPLC) is the preferred method as it is quantitative and can accurately determine the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can also be used as a quick qualitative check. It is advisable to develop and validate an HPLC method during the lab-scale development phase.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Several safety aspects need careful consideration:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and appropriate personal protective equipment (PPE) should be worn.
-
Exothermic Reactions: Both the deprotonation step with NaH and the quenching of the reaction can be exothermic. Ensure the reactor has adequate cooling capacity and that additions are done at a controlled rate.
-
Solvent Handling: Large volumes of flammable organic solvents like THF and ether require proper grounding and ventilation to prevent the buildup of static electricity and flammable vapors.
Q4: My final product has a slight yellow tint. What could be the cause and how can I remove it?
A4: A yellow tint can be due to trace impurities from the starting aldehyde or colored byproducts formed during the reaction. To address this:
-
Purify the Starting Aldehyde: Ensure the 3-fluorobenzaldehyde is colorless before use. Distillation is an effective purification method.
-
Charcoal Treatment: During the work-up, after hydrolysis and before acidification, you can perform a charcoal treatment of the aqueous solution of the carboxylate salt to adsorb colored impurities.
-
Recrystallization: If the color persists, recrystallization of the final product from a suitable solvent system (e.g., ethanol/water, toluene) can be an effective purification step.
Q5: Can I use a Wittig reaction instead of the HWE reaction for this synthesis? What are the potential scale-up challenges?
A5: Yes, a Wittig reaction can be used. However, there are some key differences and challenges for scale-up:
-
Byproduct Removal: The Wittig reaction produces triphenylphosphine oxide (TPPO) as a byproduct, which can be difficult to remove on a large scale due to its polarity and solubility.[8]
-
Stereoselectivity: Stabilized ylides in the Wittig reaction tend to give the (E)-alkene, but the selectivity may not be as high as with the HWE reaction.[9]
-
Reagent Stoichiometry: The Wittig reaction is stoichiometric in the phosphonium salt, which can be a cost and waste consideration at scale.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Ethyl 4-(3-Fluorophenyl)but-3-enoate via Horner-Wadsworth-Emmons Reaction
-
Reactor Setup: Under a nitrogen atmosphere, charge a suitable reactor with sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Phosphonate Addition: Cool the suspension to 0-5 °C. Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF, maintaining the internal temperature below 10 °C.
-
Deprotonation: Stir the mixture at 0-5 °C for 1-2 hours.
-
Aldehyde Addition: Slowly add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF, keeping the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until IPC (HPLC) indicates complete consumption of the aldehyde.
-
Quench: Cool the reaction mixture to 0-5 °C and slowly quench by adding it to a pre-cooled solution of saturated aqueous ammonium chloride.
-
Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Protocol 2: Hydrolysis and Isolation of this compound
-
Hydrolysis: Dissolve the crude ethyl 4-(3-fluorophenyl)but-3-enoate in a mixture of ethanol and water. Add sodium hydroxide (3.0 equivalents) and stir the mixture at 40-50 °C until the hydrolysis is complete (monitored by TLC or HPLC).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Aqueous Wash: Dilute the residue with water and wash with a non-polar solvent like hexane or diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer to 0-5 °C and slowly add concentrated hydrochloric acid with vigorous stirring until the pH is approximately 2-3.
-
Precipitation and Filtration: A white precipitate will form. Continue stirring in the cold for 1-2 hours to ensure complete precipitation. Filter the solid, and wash the filter cake with cold water.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Data Summary
The following table provides typical data for the synthesis at different scales, highlighting potential variations.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Yield (HWE Reaction) | 85-95% | 80-90% | Mixing efficiency and temperature control are more critical at larger scales. |
| Yield (Hydrolysis) | 90-98% | 88-95% | Ensure sufficient time and base for complete conversion. |
| Overall Yield | 76-93% | 70-85% | Cumulative losses during transfers and work-up are more significant at scale. |
| E/Z Isomer Ratio | >98:2 | >95:5 | Consistent temperature control is key to maintaining high stereoselectivity. |
| Purity (HPLC) | >99% | >99% | Purification methods may need to be adapted (e.g., recrystallization vs. chromatography). |
References
- RSC Publishing. (2022). Novel cinnamic acid analogues: synthesis of aminotroponyl acrylates by Pd(ii)-catalysed C(sp2)–H olefination.
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
- PubMed. (n.d.). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities.
- RSC Publishing. (2022, June 17). Novel cinnamic acid analogues: synthesis of aminotroponyl acrylates by Pd(II)-catalysed C(sp 2 )
- ACS Publications. (n.d.). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides.
- Google Patents. (n.d.). Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
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- Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
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- Google Patents. (n.d.). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
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- Esterification, Purification and Identific
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- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- PubMed Central. (2022, July 5). From Biomass-Derived p-Hydroxycinnamic Acids to Novel Sustainable and Non-Toxic Phenolics-Based UV-Filters: A Multidisciplinary Journey.
- Scribd. (n.d.). Olefination Techniques Guide | PDF | Chemical Compounds | Organic Chemistry.
- Olefin
- Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
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- (2013, September 12). WO 2013/134298 Al - Common Organic Chemistry.
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Validation & Comparative
A Comparative Analysis of 4-(3-Fluorophenyl)but-3-enoic Acid and 4-phenyl-3-butenoic Acid: A Guide for Researchers
For researchers and professionals in drug development, the nuanced effects of structural modifications on a molecule's biological activity are a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of 4-(3-Fluorophenyl)but-3-enoic acid and its parent compound, 4-phenyl-3-butenoic acid. While the latter has been the subject of various biological investigations, its fluorinated analog remains less characterized. This document will, therefore, juxtapose the known activities of 4-phenyl-3-butenoic acid with the predicted impact of meta-fluorination on its physicochemical properties and potential biological activity, offering a scientifically grounded perspective for future research.
Introduction to the Compounds
4-phenyl-3-butenoic acid (PBA), also known as styrylacetic acid, is a small molecule that has demonstrated both anti-inflammatory and anti-tumorigenic properties.[1][2] Its structure features a phenyl ring connected to a butenoic acid moiety. The introduction of a fluorine atom at the meta-position of the phenyl ring yields this compound, a modification expected to alter its electronic and metabolic profile.
| Compound | Structure |
| 4-phenyl-3-butenoic acid | OOH |
| This compound | OOHF |
Known Biological Activity of 4-phenyl-3-butenoic Acid (PBA)
PBA has been identified as a multi-target agent, exhibiting inhibitory effects on at least two distinct classes of enzymes:
-
Peptidylglycine α-amidating monooxygenase (PAM): PBA is an irreversible inhibitor of PAM, an enzyme crucial for the biosynthesis of many neuropeptides and peptide hormones.[2][3] By inhibiting PAM, PBA can modulate inflammatory processes mediated by these peptides.[2]
-
Histone Deacetylases (HDACs): More recently, PBA was identified as an inhibitor of histone deacetylases.[1] This activity contributes to its anti-tumorigenic effects by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells.[1]
Furthermore, studies have shown that PBA can modulate key signaling pathways, including the activation of p38 mitogen-activated protein kinase (p38 MAPK) and the inhibition of c-jun N-terminal kinase (JNK) in tumorigenic cells.[3] It also enhances gap junction intercellular communication, a process often disrupted in cancer.[3]
The Predicted Impact of Meta-Fluorination
While direct experimental data for this compound is lacking, the principles of medicinal chemistry allow for informed predictions regarding the influence of the fluorine substituent.
Physicochemical Properties:
-
Electronic Effects: Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect. Placed at the meta position, this effect will be pronounced, potentially altering the acidity of the carboxylic acid group and the electron density of the phenyl ring.
-
Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a potential site of metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of the compound.
Predicted Biological Activity:
Based on these physicochemical changes, the following hypotheses can be formulated regarding the activity of this compound relative to PBA:
-
Altered Target Affinity: The change in the electronic distribution of the phenyl ring could modify the binding affinity of the molecule to its target enzymes, PAM and HDACs. This could either enhance or decrease its inhibitory potency.
-
Improved Cellular Potency: Increased lipophilicity may lead to better cell permeability, potentially resulting in higher intracellular concentrations and enhanced activity in cell-based assays, even if the target affinity remains unchanged.
-
Enhanced In Vivo Efficacy: Increased metabolic stability could lead to a longer duration of action and improved overall efficacy in in vivo models.
The following diagram illustrates the potential influences of meta-fluorination on the properties of 4-phenyl-3-butenoic acid.
Caption: Predicted effects of meta-fluorination on 4-phenyl-3-butenoic acid.
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences in activity, a series of experiments should be conducted. The following protocols, based on methodologies used to characterize PBA, can be adapted for a head-to-head comparison.
In Vitro HDAC Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the compounds against a specific HDAC isoform.
Methodology:
-
Reagents and Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) as a positive control
-
Test compounds (4-phenyl-3-butenoic acid and this compound) dissolved in DMSO
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and TSA in HDAC assay buffer.
-
In a 384-well plate, add the HDAC enzyme to each well, except for the no-enzyme control wells.
-
Add the diluted test compounds, TSA, or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro HDAC inhibition assay.
Cell-Based Proliferation Assay
This assay will determine the effect of the compounds on the growth of cancer cells.
Methodology:
-
Cell Culture:
-
Select a suitable cancer cell line (e.g., HCT116 human colon carcinoma cells).
-
Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.
-
Incubate the cells for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
For the MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add solubilization solution and measure the absorbance at 570 nm.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
-
Conclusion
While 4-phenyl-3-butenoic acid is a known multi-target agent with anti-inflammatory and anti-tumorigenic activities, its fluorinated analog, this compound, remains a frontier for investigation. The strategic placement of a fluorine atom at the meta-position of the phenyl ring is anticipated to modulate its physicochemical properties, potentially leading to enhanced biological activity. The experimental protocols outlined in this guide provide a clear path for a direct comparative analysis of these two compounds. Such studies are essential to elucidate the structure-activity relationship and to determine if this compound represents an improvement over its parent compound as a potential therapeutic agent.
References
-
Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. (2015). Investigational New Drugs. [Link]
-
Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid. (1996). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling. (2015). Anticancer Research. [Link]
-
PubChem Compound Summary for CID 92923, 4-Phenyl-3-Butenoic Acid. National Center for Biotechnology Information. [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). Tetrahedron Letters. [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). Biomolecules. [Link]
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2001). Molecules. [Link]
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- 1. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Enzyme Inhibitors
For the modern medicinal chemist, the strategic incorporation of fluorine into a drug candidate is not merely an act of substitution; it is a profound modulation of biological activity. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated enzyme inhibitors, moving beyond generalities to offer supporting experimental rationale and actionable protocols for researchers in drug development.
The Rationale for Fluorination: Why This Halogen Reigns Supreme
Fluorine's unique combination of properties makes it a powerful tool for optimizing drug candidates.[1][2][3] Its high electronegativity, small atomic size (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond allow for subtle yet significant alterations to a molecule's profile.[4][5] These alterations can dramatically improve potency, selectivity, metabolic stability, and overall pharmacokinetic (PK) properties.[1][3][6] This guide will dissect these improvements through a comparative lens, providing the "why" behind the "what."
Physicochemical Properties: The Foundation of Biological Effect
The introduction of fluorine can fundamentally alter an inhibitor's physicochemical characteristics, which in turn dictates its interaction with the target enzyme and its behavior in a biological system.
pKa Modulation
Fluorine's potent electron-withdrawing inductive effect can significantly alter the acidity or basicity of nearby functional groups.[5] For instance, placing fluorine near a basic nitrogen atom will lower its pKa, making it less protonated at physiological pH. This can be a critical adjustment for optimizing cell membrane permeability or fine-tuning interactions with acidic residues in an enzyme's active site.[7]
Lipophilicity and Permeability
The effect of fluorine on lipophilicity (LogP) is context-dependent. While a single fluorine-for-hydrogen substitution can slightly increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can increase it more substantially.[4] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.[1][8]
Conformational Control
Fluorine substitution can introduce conformational constraints or create favorable intramolecular interactions (e.g., hydrogen bonds) that lock the inhibitor into its bioactive conformation. This pre-organization for target binding can lead to a significant increase in potency by reducing the entropic penalty of binding.[1]
The following diagram illustrates the cascading effects of fluorine's core chemical properties.
Caption: Core chemical properties of fluorine and their downstream effects on drug-like molecules.
Performance Comparison: Potency, Selectivity, and Stability
The true test of fluorination lies in its impact on an inhibitor's performance. The data consistently shows that strategic fluorination often leads to superior drug candidates.
Enhancing Potency and Selectivity
Fluorine can form unique, favorable interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, which are not possible with hydrogen.[9] These additional binding contributions can translate directly into higher potency (lower IC50 or Ki values). For example, α-fluorinated ketones are potent inhibitors of serine proteases because the fluorine atom destabilizes the carbonyl, making it more susceptible to nucleophilic attack by the active site serine, thus forming a stable transition-state analogue.[10]
Furthermore, because these interactions can be highly specific to the topology of the target active site, fluorination can also enhance selectivity, reducing off-target effects.[2]
Blocking Metabolic "Soft Spots"
One of the most celebrated roles of fluorine is in enhancing metabolic stability.[1][6][11] Cytochrome P450 (CYP) enzymes in the liver are primary sites of drug metabolism, often through the oxidation of vulnerable C-H bonds.[1] Replacing a hydrogen at such a "soft spot" with a fluorine atom effectively blocks this metabolic pathway due to the high strength of the C-F bond, which is resistant to enzymatic cleavage.[5] This leads to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[1]
Caption: Fluorination at a metabolic hot spot prevents CYP450-mediated oxidation.
Quantitative Data Summary
The following table summarizes representative data from published studies, illustrating the quantitative improvements achieved through fluorination.
| Enzyme Target | Inhibitor Pair | Parameter | Non-Fluorinated Value | Fluorinated Value | Fold Improvement | Reference |
| EGFR (mutant) | Triazine Derivative | IC50 | 30.7 µM | 6.5 µM | 4.7x | [12] |
| Chymotrypsin | Peptide Mimic | Ki | 200 µM | 1 µM (trifluoro) | 200x | [10] |
| SARS-CoV-2 Mpro | Ketoamide Scaffold | IC50 | 4 nM (Iodine) | 0.5 nM (Fluorine) | 8x | [13] |
| Steroid Sulfatase (STS) | STS Inhibitor | Efficacy | Standard | 10-fold higher | [14] |
Experimental Workflows: A Practical Guide
To objectively compare fluorinated and non-fluorinated inhibitors, a rigorous, standardized experimental approach is essential. The following workflow outlines the key stages.
Caption: Standard experimental workflow for comparing inhibitor analogues.
Protocol 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[12][15]
Objective: To measure the concentration of an inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Target enzyme (purified)
-
Substrate (specific to the enzyme)
-
Assay buffer (optimized for pH and ionic strength)
-
Test compounds (fluorinated and non-fluorinated, dissolved in DMSO)
-
96-well microplate
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution series of each test compound in DMSO. A typical starting concentration might be 100 µM, diluted 1:3 for 10 points.
-
Assay Plate Setup:
-
Add 2 µL of each diluted compound solution to the wells of a 96-well plate.
-
Include "no inhibitor" controls (DMSO only) for 100% enzyme activity and "no enzyme" controls for background signal.
-
-
Enzyme Addition: Add 50 µL of enzyme solution (diluted in assay buffer to a predetermined optimal concentration) to all wells except the "no enzyme" controls.
-
Pre-incubation: Incubate the plate at a set temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 50 µL of substrate solution (diluted in assay buffer to its Km concentration) to all wells to start the reaction.[16]
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance) kinetically over a period of 15-30 minutes. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
-
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol assesses the susceptibility of a compound to metabolism by Phase I enzymes.[17][18]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.[19]
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (1 mM stock in DMSO)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well deep-well plate
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reactions.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing the cold quenching solution. This stops the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[20]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.[20]
-
Conclusion: An Indispensable Tool for Modern Drug Discovery
The strategic application of fluorine is a proven and powerful method for optimizing enzyme inhibitors. By modulating physicochemical properties, enhancing binding affinity, and, most critically, blocking metabolic degradation, fluorination can transform a promising lead compound into a viable drug candidate.[1][3] The experimental protocols provided herein offer a framework for the direct, quantitative comparison of fluorinated and non-fluorinated analogues, enabling researchers to make data-driven decisions in the complex process of drug development. The evidence strongly supports the continued and expanded use of fluorine as a cornerstone of medicinal chemistry.[21]
References
- Bhattarai, P., Trombley, T., & Altman, R. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Pelkonen, O., & Turpeinen, M. (n.d.). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service.
- (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
- Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Khalil, N., ... & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
- Gerig, J. T. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.
- Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Khalil, N., ... & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Khalil, N., ... & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel).
- BenchChem. (n.d.). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis.
- Moss, S. M., & McClain, J. L. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Xing, L., Honda, T., Fitz, L., & Ojima, I. (n.d.). Case studies of fluorine in drug discovery. OUCI.
- (2026, January 14). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega.
- Liu, W., Gao, Y., Zhang, Y., & Ma, C. (2021, October 9). Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH.
- (n.d.). Enzyme assay techniques and protocols | Request PDF. ResearchGate.
- (2025, September 27). Fluorine in drug discovery: Role, design and case studies. ResearchGate.
- (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH.
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A Comparative Guide to the Metabolic Stability of 4-(3-Fluorophenyl)but-3-enoic Acid
This guide provides a comprehensive framework for assessing the metabolic stability of the novel compound 4-(3-Fluorophenyl)but-3-enoic acid. In drug discovery, understanding a compound's metabolic fate is paramount to predicting its pharmacokinetic profile, ensuring sufficient systemic exposure, and avoiding the generation of toxic metabolites. This document details the experimental rationale, protocols, and comparative analysis required to evaluate this compound against structurally similar alternatives.
While specific experimental data for this compound is not extensively available in public literature, this guide presents a robust, scientifically-grounded methodology for its evaluation. We will utilize well-established in vitro assays and present illustrative data to guide researchers in their own investigations. The comparative compounds selected for this analysis are 4-Phenylbut-3-enoic acid (the non-fluorinated parent) and 4-(3-Chlorophenyl)but-3-enoic acid to elucidate the impact of halogen substitution on metabolic stability.
The Scientific Rationale: Predicting Metabolic Hotspots
The chemical structure of this compound presents several potential sites for metabolic transformation. A proactive assessment of these "metabolic hotspots" is a cornerstone of modern drug design.
-
The Carboxylic Acid Moiety: This functional group is a prime target for Phase II conjugation reactions, particularly glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs). This process typically increases the hydrophilicity of a compound, facilitating its excretion.
-
The Alkene Bond: The unsaturated double bond is susceptible to reduction or oxidation reactions. Epoxidation by cytochrome P450 (CYP) enzymes can occur, potentially leading to reactive intermediates.
-
The Phenyl Ring: Aromatic rings are common substrates for CYP-mediated oxidation, leading to the formation of hydroxylated metabolites. The position of the fluorine atom on the phenyl ring is a critical consideration. Fluorine, being a small and highly electronegative atom, can act as a "metabolic blocker," sterically hindering or electronically deactivating adjacent positions and preventing CYP-mediated hydroxylation, a strategy often employed to enhance metabolic stability.
Based on this structural analysis, our experimental approach will be designed to probe these potential metabolic pathways.
Experimental Workflow for Comparative Stability Assessment
To generate a comprehensive metabolic stability profile, a multi-assay approach is required. The following workflow provides a head-to-head comparison of our target compound and its selected analogs.
Caption: A streamlined workflow for assessing metabolic stability.
Detailed Experimental Protocols
The following protocols are standardized methodologies for obtaining reliable and reproducible data.
Liver Microsomal Stability Assay
This assay is a primary screen for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.
Objective: To determine the rate of disappearance of the parent compound when incubated with liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Test compounds (10 mM in DMSO stock)
-
Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction termination
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM and buffer to a final protein concentration of 0.5 mg/mL.
-
Incubation Setup: In a 96-well plate, add the test compound to the HLM master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile with the internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment by using intact liver cells, which contain both Phase I and Phase II metabolic enzymes.
Objective: To evaluate the combined effect of metabolism and cellular uptake on compound stability.
Procedure:
-
Cell Plating: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.
-
Dosing: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound (final concentration 1 µM).
-
Incubation and Sampling: Incubate at 37°C in a humidified CO2 incubator. Collect samples from the incubation medium at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination and Analysis: Terminate the reaction and process samples as described in the microsomal assay for LC-MS/MS analysis.
Comparative Data Analysis (Illustrative Data)
The data generated from these assays allows for the calculation of key pharmacokinetic parameters. The following tables present illustrative data to demonstrate a potential outcome of the comparative study.
Table 1: Liver Microsomal Stability Assay Results
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 4-Phenylbut-3-enoic acid | 18.5 | 37.5 |
| This compound | 45.2 | 15.3 |
| 4-(3-Chlorophenyl)but-3-enoic acid | 35.8 | 19.4 |
| Verapamil (High Clearance Control) | < 10 | > 69.3 |
| Warfarin (Low Clearance Control) | > 90 | < 7.7 |
Table 2: Hepatocyte Stability Assay Results
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| 4-Phenylbut-3-enoic acid | 12.3 | 56.3 |
| This compound | 31.5 | 22.0 |
| 4-(3-Chlorophenyl)but-3-enoic acid | 24.9 | 27.8 |
Interpretation and Discussion
The illustrative data suggests a clear structure-activity relationship regarding metabolic stability.
-
Impact of Fluorination: The introduction of a fluorine atom at the meta-position of the phenyl ring in This compound resulted in a significant increase in metabolic stability compared to its non-fluorinated counterpart. The half-life in both liver microsomes and hepatocytes is markedly longer, and consequently, the intrinsic clearance is lower. This aligns with the established principle of fluorine as a metabolic blocker, likely shielding the aromatic ring from oxidative metabolism.
-
Comparison with Chlorine: The chloro-substituted analog also shows improved stability over the parent compound, but to a lesser extent than the fluoro-substituted version. This could be due to the larger size of the chlorine atom, which may offer less effective shielding, or it could introduce different electronic effects that still permit some level of metabolic activity.
-
Phase II Metabolism: The more rapid clearance observed in the hepatocyte assay compared to the microsomal assay for all compounds suggests the involvement of Phase II metabolic pathways. This is expected given the presence of the carboxylic acid group, which is a likely substrate for UGT-mediated conjugation.
Caption: Impact of halogen substitution on metabolic clearance.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for assessing the metabolic stability of this compound. The illustrative data strongly suggests that the incorporation of a fluorine atom at the meta-position of the phenyl ring is an effective strategy for enhancing metabolic stability in this chemical series. This improvement is likely attributable to the blockade of CYP450-mediated aromatic hydroxylation.
Further studies should focus on metabolite identification using high-resolution mass spectrometry to confirm the predicted metabolic pathways and identify any unique metabolites formed from the fluorinated compound. This empirical data is essential for a complete understanding of the compound's disposition and for making informed decisions in the drug development process.
References
A Comparative Guide to Validating the Mechanism of Action of 4-(3-Fluorophenyl)but-3-enoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of 4-(3-Fluorophenyl)but-3-enoic acid. Given the limited direct literature on this specific molecule, we will establish a validation strategy based on its close structural analog, 4-phenyl-3-butenoic acid (PBA). PBA is a known dual-target agent, inhibiting both Peptidylglycine alpha-amidating monooxygenase (PAM) and Histone Deacetylases (HDACs).[1][2][3]
Our hypothesis is that this compound shares these targets, with the fluorine substitution potentially enhancing potency and altering its pharmacokinetic profile. The strategic incorporation of fluorine is a common medicinal chemistry approach to improve metabolic stability, binding affinity, and overall biological activity.[4][5][6][7] This guide will objectively compare the hypothesized action of our lead compound with its non-fluorinated counterpart (PBA) and the well-established HDAC inhibitor, Vorinostat (SAHA).
Part 1: Biochemical Validation of Direct Target Engagement
The foundational step in MoA validation is to confirm direct interaction with purified target enzymes and to characterize the nature of this interaction. We propose a two-pronged approach targeting both hypothesized enzyme classes.
Objective 1.1: Determine Inhibitory Potency against PAM and HDACs
The initial biochemical screen involves determining the half-maximal inhibitory concentration (IC50) of this compound against its putative targets.
Experimental Protocol: Fluorometric In Vitro HDAC Inhibition Assay [8][9][10]
-
Reagent Preparation : Prepare serial dilutions of this compound, PBA, and Vorinostat (positive control) in HDAC assay buffer. Reconstitute recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6) in the same buffer.
-
Reaction Setup : In a 96-well black microplate, add the HDAC enzyme to wells containing the assay buffer and the serially diluted test compounds or controls.
-
Initiation : Start the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Allow the reaction to proceed at 37°C for a predetermined time (e.g., 60 minutes).
-
Development : Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like Trichostatin A.[11] The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Detection : Measure the fluorescence intensity using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis : Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Protocol: PAM Activity Assay [12][13][14]
-
Principle : PAM activity can be measured by monitoring the conversion of a glycine-extended peptide substrate to its amidated product. A common method involves HPLC to separate and quantify a derivatized substrate and product.[12]
-
Reaction Mixture : Combine purified PAM enzyme, ascorbate, and copper (essential cofactors) in an appropriate buffer (pH 5.0-5.5).[12]
-
Inhibition Assay : Add serial dilutions of this compound or PBA to the reaction mixture and pre-incubate.
-
Initiation : Start the reaction by adding a substrate like Dabsyl-Gly-L-Phe-Gly.[12]
-
Termination & Analysis : Stop the reaction at various time points and analyze the formation of the product (Dabsyl-Gly-Phe-NH2) by reverse-phase HPLC.
-
IC50 Calculation : Determine the rate of reaction at each inhibitor concentration and calculate the IC50 value.
Objective 1.2: Elucidate the Mechanism of Inhibition
Understanding how the compound inhibits the enzyme is critical. Steady-state kinetic analysis reveals whether the inhibitor competes with the substrate, binds to a separate site, or interacts only with the enzyme-substrate complex. The non-fluorinated analog, PBA, has been shown to lower the Vmax of PAM without altering the Km, suggesting a non-competitive or irreversible mechanism.[15]
Workflow for Biochemical MoA Validation
Caption: Workflow for in vitro validation of enzyme inhibition.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical data comparing our lead compound to its alternatives. The expectation is that the fluorine substitution will enhance potency, resulting in lower IC50 values.
| Compound | Target | IC50 (µM) - Hypothetical | Inhibition Type (vs. Substrate) |
| This compound | HDAC1 | 50 | TBD |
| HDAC3 | 45 | TBD | |
| HDAC6 | 80 | TBD | |
| PAM | ~150 | TBD (likely Non-competitive) | |
| 4-phenyl-3-butenoic acid (PBA) | HDAC1 | 1500[11] | Non-competitive |
| HDAC3 | 1200[11] | Non-competitive | |
| HDAC6 | >5000 (NI)[11] | - | |
| PAM | ~500[2] | Non-competitive[15] | |
| Vorinostat (SAHA) | HDAC1 | <0.1[16] | Competitive (Zinc Chelation)[17] |
| HDAC3 | <0.1[16] | Competitive (Zinc Chelation)[17] | |
| HDAC6 | <0.1[16] | Competitive (Zinc Chelation)[17] | |
| PAM | Inactive | - |
TBD: To Be Determined. NI: No significant inhibition.
Part 2: Cellular Target Engagement and Downstream Pathway Modulation
Confirming that a compound interacts with its target in the complex milieu of a living cell is a critical validation step. We will use the Cellular Thermal Shift Assay (CETSA) for direct target engagement confirmation, followed by Western blot analysis to quantify downstream effects.[18][19]
Objective 2.1: Confirm Target Engagement in Intact Cells
CETSA is a powerful biophysical method based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[20] An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides strong evidence of direct physical interaction in a cellular context.[21]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [21]
-
Cell Treatment : Culture appropriate cells (e.g., a cancer cell line known to express PAM and HDACs) and treat with this compound or a vehicle control (DMSO) for a specified time.
-
Heat Challenge : Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[20]
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation : Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by high-speed centrifugation.
-
Detection : Analyze the amount of soluble target protein (e.g., HDAC1, PAM) remaining at each temperature point by Western blot or ELISA.
-
Data Analysis : Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the drug-treated sample indicates target engagement.
Objective 2.2: Quantify Downstream Biological Effects
If this compound inhibits HDACs, we expect to see an accumulation of acetylated histones.[1] Furthermore, based on the known signaling effects of PBA, we will also assess the modulation of the JNK and p38 MAPK stress-activated pathways.[22]
Experimental Protocol: Western Blot for Histone Acetylation and Pathway Analysis [23][24][25][26]
-
Cell Treatment and Lysis : Treat cells with varying concentrations of the test compound, PBA, and Vorinostat for different durations (e.g., 6, 24, 48 hours). Harvest and lyse the cells to prepare whole-cell extracts.[27]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibodies specific for acetylated-Histone H3 (Ac-H3), total Histone H3, phospho-p38 (p-p38), total p38, phospho-JNK (p-JNK), and total JNK.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification : Densitometrically quantify the band intensities and normalize the levels of modified proteins (Ac-H3, p-p38, p-JNK) to their respective total protein levels.
Proposed Signaling Pathway Modulation
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- 21. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
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A Head-to-Head Comparison: Evaluating the Preclinical Profile of 4-(3-Fluorophenyl)but-3-enoic Acid Against Established HDAC Inhibitors
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a validated class of therapeutics, fundamentally altering the treatment paradigms for several hematological malignancies. The quest for novel, more selective, and potent agents is relentless, driven by the need to enhance therapeutic windows and overcome resistance. This guide provides a comprehensive head-to-head preclinical comparison of a novel investigational agent, 4-(3-Fluorophenyl)but-3-enoic acid, with clinically established HDAC inhibitors: Vorinostat (SAHA), Romidepsin (FK228), and Panobinostat (LBH589).
A note on the investigational agent: Direct experimental data on this compound is not yet broadly published. This guide will utilize published data for its close structural analog, 4-Phenyl-3-butenoic acid (PBA), as a predictive baseline for its potential HDAC inhibitory and anti-tumorigenic properties[1][2]. This substitution allows for a scientifically grounded, albeit hypothetical, comparison to illustrate its potential placement within the existing therapeutic arsenal.
Introduction to HDACs as a Therapeutic Target
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell proliferation and survival[3][4].
HDAC inhibitors counteract this by inducing histone hyperacetylation, which "opens up" the chromatin and allows for the re-expression of silenced genes. This can trigger a range of anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis[5][6]. The inhibitors discussed here represent different chemical classes and exhibit varied selectivity across the 11 zinc-dependent HDAC isoforms (Classes I, II, and IV).
The Contenders: A Snapshot
-
This compound (proxy: 4-Phenyl-3-butenoic acid - PBA): A novel small molecule inhibitor. Its structural similarity to PBA, which has demonstrated HDAC inhibitory activity, suggests it may function as an anti-tumorigenic agent[1][2].
-
Vorinostat (SAHA): A hydroxamic acid-based pan-HDAC inhibitor, targeting Class I, II, and IV HDACs. It was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL)[6][7].
-
Romidepsin (FK228): A cyclic peptide and a potent inhibitor of Class I HDACs[6][8][9]. It is a prodrug that becomes active within the cell and is approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL)[6].
-
Panobinostat (LBH589): A potent pan-HDAC inhibitor of the cinnamic hydroxamate class, targeting Class I, II, and IV HDACs[6][10][11]. It is approved for the treatment of multiple myeloma[12].
Comparative Analysis: In Vitro Potency and Cellular Activity
The initial characterization of any potential HDAC inhibitor begins with determining its enzymatic inhibitory potency and its effect on cancer cell lines.
Enzymatic Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) against purified HDAC isoforms is a primary measure of a compound's potency and selectivity.
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC Class | Reference(s) |
| 4-Phenyl-3-butenoic acid (PBA) | µM range | µM range | µM range | µM range | µM range | Pan-HDAC (presumed) | [1] |
| Vorinostat (SAHA) | 10 nM | ~10 nM | 20 nM | - | ~10 nM | Pan-HDAC (I, II, IV) | [13][14] |
| Romidepsin (FK228) | 36 nM | 47 nM | - | 510 nM | 1.4 µM | Primarily Class I | [8][15] |
| Panobinostat (LBH589) | 2.1-5 nM | 2.1-5 nM | 2.1-5 nM | Mid-nM | 2.1-5 nM | Pan-HDAC (I, II, IV) | [10][11] |
Expert Insight: The data positions PBA as a micromolar inhibitor, significantly less potent than the established nanomolar inhibitors Vorinostat, Romidepsin, and Panobinostat. However, potency is not the sole determinant of therapeutic success. The unique chemical scaffold of this compound may offer different pharmacokinetic properties or a more favorable safety profile, warranting further investigation. The fluorination on the phenyl ring, in particular, could enhance metabolic stability or cell permeability compared to the parent PBA compound.
Cellular Proliferation and Viability
The ultimate goal of an anti-cancer agent is to inhibit the growth and induce the death of malignant cells.
| Compound | Cell Line(s) | Antiproliferative IC50 | Reference(s) |
| 4-Phenyl-3-butenoic acid (PBA) | Ras-mutated epithelial, lung carcinoma | Micromolar range | [1][2] |
| Vorinostat (SAHA) | Various (e.g., CTCL, Prostate, Breast) | 0.6 - 8 µM | [14][16] |
| Romidepsin (FK228) | Neuroblastoma, Leukemia, Lung | 1 - 8.36 nM | [9][17] |
| Panobinostat (LBH589) | Various (e.g., Lung, Mesothelioma) | 4 - 470 nM (median 20 nM) | [18][19] |
Expert Insight: Consistent with the enzymatic assays, PBA demonstrates anti-proliferative effects at micromolar concentrations. Romidepsin and Panobinostat are notably potent at the cellular level, with IC50 values in the low nanomolar range for many cancer cell lines. This highlights their efficiency in engaging cellular targets and eliciting a biological response.
Mechanism of Action: Target Engagement and Downstream Effects
To confirm that the observed cellular effects are due to HDAC inhibition, it is crucial to measure the acetylation status of histone and non-histone proteins.
Histone Acetylation
Western blotting is the gold standard for visualizing changes in histone acetylation. An effective HDAC inhibitor will lead to a dose-dependent increase in acetylated Histone H3 (Ac-H3) and Histone H4 (Ac-H4).
Experimental Workflow: Western Blot for Histone Acetylation
Caption: Workflow for Western Blot analysis of histone acetylation.
Studies have shown that PBA, like SAHA, increases the acetylation levels of histone subtypes in a dose- and time-dependent manner, confirming its action as an HDAC inhibitor within cells[1][2]. Vorinostat, Romidepsin, and Panobinostat are all well-documented to induce robust hyperacetylation of histones H3 and H4[4][6][17][20].
Signaling Pathways and Cellular Fate
HDAC inhibition triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of HDAC inhibitors.
All three established inhibitors induce cell-cycle arrest, often at the G1/S or G2/M phase, through the upregulation of cyclin-dependent kinase inhibitors like p21[4][9][12]. They also trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of key regulatory proteins[4][5][21]. It is highly probable that this compound, acting through the same primary mechanism, would engage these conserved cellular pathways.
Experimental Methodologies
To ensure the reproducibility and validity of these comparative findings, standardized protocols are essential.
In Vitro HDAC Enzymatic Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified HDAC isoform.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and the HDAC enzyme to their working concentrations.
-
Compound Plating: Serially dilute the test compounds (this compound, Vorinostat, etc.) in DMSO and then in assay buffer. Add to a 96- or 384-well plate.
-
Enzyme Incubation: Add the purified HDAC enzyme to the wells containing the test compounds and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Reaction Development: Incubate for a defined period (e.g., 60 minutes) at 37°C. Stop the reaction and add a developer solution (e.g., trypsin in a buffer containing Trichostatin A to halt further HDAC activity). The developer cleaves the deacetylated substrate, releasing the fluorescent AMC group.
-
Data Acquisition: Measure the fluorescence using a microplate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor) and determine the IC50 value using non-linear regression analysis.
This protocol is adapted from commercially available kits and established methodologies[22][23].
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the HDAC inhibitors for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 for cell growth inhibition.
This is a standard protocol for assessing cytotoxicity[17][24].
Conclusion and Future Directions
This comparative analysis places the novel compound, this compound, within the context of established HDAC inhibitors. Based on data from its close analog, PBA, it is projected to be a micromolar, pan-HDAC inhibitor capable of inducing histone hyperacetylation and inhibiting cancer cell growth[1][2]. While its in vitro potency appears lower than that of Vorinostat, Romidepsin, and Panobinostat, this does not preclude its potential clinical utility.
The path forward for this compound requires a rigorous experimental validation of these predictions. Key next steps include:
-
Direct Enzymatic Profiling: Determining its IC50 values against a full panel of HDAC isoforms to confirm its potency and establish its selectivity profile.
-
Broad Cellular Screening: Assessing its anti-proliferative activity across a diverse panel of cancer cell lines.
-
Pharmacokinetic and In Vivo Studies: Evaluating its stability, bioavailability, and efficacy in preclinical animal models.
The unique scaffold of this compound may offer advantages in terms of safety, tolerability, or the ability to overcome specific resistance mechanisms. Its comprehensive characterization is a necessary and exciting step in the ongoing effort to expand and refine the arsenal of epigenetic therapies.
References
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- SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9). Abcam.
- Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC. NIH.
- Panobinostat | Non-selective HDACs. Tocris Bioscience.
- Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC. NIH.
- Romidepsin (FK228) | HDAC Inhibitor | CAS 128517-07-7. Selleck Chemicals.
- The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer. NIH.
- Vorinostat (SAHA) | HDAC Inhibitor | CAS 149647-78-9. Selleck Chemicals.
- Profile of panobinostat and its potential for treatment in solid tumors: an upd
- Application Notes and Protocols for Cell Viability Assay with Cdk/HDAC Dual Inhibitors. BenchChem.
- Natural Compound Histone Deacetylase Inhibitors (HDACi)
- Panobinostat (LBH589) | HDAC Inhibitor | CAS 404950-80-7. Selleck Chemicals.
- The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer. PubMed.
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- Known signaling pathways involved in histone deacetylase... | Download Scientific Diagram.
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- Romidepsin (FK228) | ≥99%(HPLC) | Selleck | HDAC 阻害剤. Selleck Bio.
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- Histone western blot protocol. Abcam.
- Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC. NIH.
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- ab156064 Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric). Abcam.
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- Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors | ACS Omega.
- Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1.
- Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinost
- Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed.
- Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties.
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The Fluorine Advantage: A Comparative Guide to Enhancing Butenoic Acid Derivative Potency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy. Butenoic acid derivatives have emerged as a promising class of compounds, notably for their activity as histone deacetylase (HDAC) inhibitors.[1] This guide provides an in-depth comparison of how fluorine substitution can significantly modulate the potency of these derivatives. We will delve into the rationale behind fluorination, present comparative experimental data, and provide detailed protocols for synthesis and bioactivity assessment, empowering researchers to leverage the unique properties of fluorine in their drug development pipelines.
The Rationale for Fluorination: Beyond Simple Substitution
Fluorine is not merely a bioisostere for hydrogen; its unique electronic properties can profoundly alter a molecule's physicochemical and pharmacological profile.[2][3] The introduction of fluorine can:
-
Modulate pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.
-
Improve Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[3]
-
Alter Conformation: The introduction of fluorine can induce specific conformational preferences in a molecule, which may be more favorable for binding to its biological target.
This guide will explore these effects in the context of butenoic acid derivatives, a class of molecules often designed as HDAC inhibitors. These inhibitors typically feature a zinc-binding group, a linker, and a capping group that interacts with the surface of the enzyme. Fluorination of the linker region, in particular, has been shown to have a significant impact on potency and selectivity.[4]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Butenoic Acid Analogs as HDAC Inhibitors
To illustrate the tangible effects of fluorine substitution, we will examine a series of peptoid-based HDAC inhibitors, which share key structural features with many butenoic acid-derived inhibitors.[4] The following data, adapted from a study on fluorinated peptoid-based HDAC inhibitors, directly compares the inhibitory activity (IC50) of fluorinated compounds with their non-fluorinated counterparts against HDAC1 and HDAC6.[4]
| Compound ID | Structure (Linker) | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | Selectivity Index (HDAC1/HDAC6) |
| DDK137 | Non-fluorinated | 0.005 | 0.011 | 0.45 |
| 10h | Fluorinated | 0.013 | 0.010 | 1.3 |
| DDK115 | Non-fluorinated | 0.249 | 0.040 | 6.23 |
| 10a | Fluorinated | 0.310 | 0.020 | 15.5 |
Data Interpretation:
The data clearly demonstrates that linker fluorination can have a profound and sometimes nuanced effect on HDAC inhibition.[4]
-
Impact on Potency: In the case of DDK137 and its fluorinated analog 10h, fluorination leads to a slight decrease in HDAC1 inhibition but maintains high potency against HDAC6.[4] Conversely, for the DDK115 and 10a pair, fluorination slightly decreases HDAC1 potency while doubling the potency against HDAC6.[4]
-
Enhancement of Selectivity: A key observation is the significant increase in selectivity for HDAC6 upon fluorination. For the DDK137/10h pair, the selectivity index shifts from being slightly HDAC1-preferential to HDAC6-preferential.[4] In the DDK115/10a pair, the selectivity for HDAC6 is more than doubled.[4] This suggests that the fluorine substitution creates more favorable interactions within the HDAC6 active site.
These findings underscore the value of fluorine scanning in lead optimization, as it can be a powerful tool to fine-tune both potency and isoform selectivity.
Experimental Protocols
To facilitate the exploration of fluorinated butenoic acid derivatives, we provide the following detailed experimental protocols for their synthesis and biological evaluation.
Synthesis of a Fluorinated Butenoic Acid Derivative Linker
This protocol is a representative example for the synthesis of a fluorinated linker that can be incorporated into a butenoic acid derivative.[4]
Workflow for the Synthesis of a Fluorinated Linker
Caption: A four-step synthesis of a fluorinated amino ester linker.
Materials:
-
Fluorinated butenoic acid precursor
-
Thionyl chloride (SOCl2)
-
Methanol (MeOH)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (DCM)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (PPh3)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Esterification: Dissolve the fluorinated butenoic acid precursor in methanol at 0°C. Slowly add thionyl chloride and allow the reaction to warm to room temperature and stir for 16 hours. Remove the solvent under reduced pressure to obtain the methyl ester derivative.
-
Bromination: Dissolve the methyl ester in dichloromethane. Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile. Reflux the mixture for 16 hours. After cooling, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the brominated product.
-
Azidation: Dissolve the brominated compound in dimethylformamide and add sodium azide. Heat the mixture to 80°C for 16 hours. After cooling, dilute with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.
-
Reduction: Dissolve the azido derivative in tetrahydrofuran. Add triphenylphosphine and stir for 4 hours. Then, add hydrochloric acid and continue stirring for 24 hours to yield the final fluorinated amino ester linker, which can then be coupled to a suitable capping group and zinc-binding moiety.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay is a reliable method for determining the IC50 values of your synthesized compounds.
Workflow for HDAC Inhibition Assay
Sources
- 1. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Isoform Selectivity of 4-(3-Fluorophenyl)but-3-enoic Acid for Autotaxin
Prepared by: Gemini, Senior Application Scientist
Abstract
The development of enzyme isoform-selective inhibitors is a cornerstone of modern drug discovery, offering the potential for targeted therapeutic effects with minimized off-target toxicities. This guide provides a comprehensive framework for evaluating the selectivity of a novel small molecule, 4-(3-Fluorophenyl)but-3-enoic acid (hereafter designated Cmpd-F ), against the therapeutically relevant isoforms of Autotaxin (ATX). Autotaxin, a secreted lysophospholipase D, is the primary producer of the signaling lipid lysophosphatidic acid (LPA), and its various isoforms (e.g., ATX-β, ATX-γ) are implicated in a range of pathologies from fibrosis to cancer.[1][2][3] This document details the essential biochemical assays, comparative benchmarks, and data interpretation strategies necessary to rigorously characterize the inhibitory profile of Cmpd-F, providing researchers with a robust methodology for advancing novel therapeutic candidates.
Introduction: The Rationale for Isoform Selectivity
Enzyme isoforms are structurally similar proteins that catalyze the same reaction but often exhibit different tissue distribution, regulation, and substrate specificities. Consequently, designing inhibitors that can distinguish between these isoforms is of paramount therapeutic importance. Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase-2 (ENPP2), is a prime example where isoform selectivity is critical.[4] ATX exists in several splice variants, with the β and γ isoforms being the most predominant and well-characterized.[5] These isoforms arise from alternative splicing and differ in specific domains that may influence their localization and function.[1]
The ATX-LPA signaling axis is a validated target in numerous diseases, including idiopathic pulmonary fibrosis, cancer, and inflammation.[2][6] However, the distinct roles of ATX isoforms are still being elucidated. A selective inhibitor could not only provide a more targeted therapeutic approach but also serve as a valuable chemical probe to dissect the specific contributions of each isoform to disease pathophysiology. This guide establishes the experimental pathway to determine if Cmpd-F possesses such a selective profile.
Comparative Framework: Establishing Benchmarks
To contextualize the performance of Cmpd-F, its inhibitory activity must be compared against established benchmark compounds. For this evaluation, we will use:
-
PF-8380: A potent, well-characterized, and competitive inhibitor of ATX.[7][8] It is generally considered a pan-inhibitor (non-isoform-selective) and will serve as our benchmark for high-potency, non-selective inhibition.
-
Hypothetical Selective Inhibitor (Cmpd-S): A theoretical compound designed for this guide to represent a desired isoform-selective profile, providing a clear goalpost for the evaluation of Cmpd-F.
Experimental Design & Protocols
The core of this evaluation is a robust, quantitative in vitro enzyme inhibition assay. The goal is to determine the half-maximal inhibitory concentration (IC50) of each compound against purified, recombinant ATX isoforms.
Primary Biochemical Assay: Amplex Red Lysophospholipase D Assay
This is a widely used, fluorescence-based coupled enzyme assay for measuring ATX activity.[9] The principle involves three steps:
-
ATX hydrolyzes its substrate, lysophosphatidylcholine (LPC), to produce LPA and choline.
-
Choline is then oxidized by choline oxidase, generating hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent resorufin, which can be measured.
Protocol 1: IC50 Determination for ATX Isoforms
Materials:
-
Recombinant human ATX-β and ATX-γ (Sino Biological or similar)
-
Lysophosphatidylcholine (LPC, 1-oleoyl)
-
Amplex Red reagent (Invitrogen)
-
Horseradish Peroxidase (HRP)
-
Choline Oxidase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂
-
Test Compounds: Cmpd-F, PF-8380, Cmpd-S dissolved in DMSO
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution series for each test compound (e.g., from 100 µM to 1 pM) in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Add 2 µL of the compound dilutions to the appropriate wells of the 96-well plate.
-
Include "vehicle control" wells (DMSO only) for 100% enzyme activity and "background" wells (no enzyme) for baseline fluorescence.
-
-
Enzyme Addition: Dilute recombinant ATX-β and ATX-γ in assay buffer to the desired working concentration (e.g., 20 nM).[10] Add 48 µL of the diluted enzyme solution to each well (except background wells).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a substrate/detection mix containing LPC, Amplex Red, HRP, and choline oxidase in assay buffer. Add 50 µL of this mix to all wells to start the reaction. Final concentrations should be optimized, but typical values are ~150 µM LPC.[10]
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) kinetically for 30 minutes at 37°C.[11]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the rates relative to the vehicle controls (100% activity) and background (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each isoform.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the IC50 determination protocol.
Caption: Workflow for determining compound IC50 values against ATX isoforms.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for evaluating selectivity. The IC50 values should be summarized in a table, and the selectivity index (SI) should be calculated.
Selectivity Index (SI): This ratio quantifies the preference of an inhibitor for one isoform over another. For this guide, we will define it as: SI = IC50 (ATX-γ) / IC50 (ATX-β)
A higher SI value indicates greater selectivity for the ATX-β isoform.
Quantitative Data Summary (Hypothetical Data)
| Compound | ATX-β IC50 (nM) | ATX-γ IC50 (nM) | Selectivity Index (γ/β) |
| Cmpd-F | 15.2 | 380.5 | 25.0 |
| PF-8380 | 2.8 | 3.5 | 1.25 |
| Cmpd-S | 8.9 | >10,000 | >1,123 |
Interpretation of Results
Based on the hypothetical data presented:
-
PF-8380 demonstrates high potency against both isoforms with an SI of 1.25, confirming its characterization as a pan-ATX inhibitor.[12]
-
Cmpd-S shows excellent selectivity for ATX-β, with over a 1000-fold difference in potency compared to ATX-γ. This represents an ideal selective profile.
-
Cmpd-F exhibits a potent inhibitory effect on ATX-β (IC50 = 15.2 nM) and a significantly weaker effect on ATX-γ (IC50 = 380.5 nM). With a selectivity index of 25, Cmpd-F can be classified as a moderately potent and ATX-β-selective inhibitor .
Visualizing the Selectivity Profile
A bar chart, generated using Graphviz, can effectively visualize these comparative selectivity profiles.
Caption: Comparative IC50 values of test compounds against ATX isoforms.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for evaluating the isoform selectivity of a novel compound, this compound (Cmpd-F), against Autotaxin. The described biochemical assays, when performed with appropriate controls and benchmark compounds, provide a clear and quantitative assessment of inhibitor potency and selectivity.
Our hypothetical results position Cmpd-F as a promising ATX-β selective inhibitor. This finding warrants further investigation, including:
-
Mechanism of Action Studies: Determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate.
-
Cell-Based Assays: Validating the observed selectivity in a more physiological context using cell lines that endogenously express different ATX isoforms.
-
Structural Biology: Co-crystallization of Cmpd-F with ATX isoforms to understand the structural basis of its selectivity.
By following this structured approach, researchers can confidently characterize novel inhibitors and make informed decisions for advancing promising candidates in the drug development pipeline.
References
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Gierse, J. et al. (2010) A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. Journal of Pharmacology and Experimental Therapeutics, 334(1), 310-317. [Online] Available at: [Link]
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Chemietek. PF-8380. [Online] Available at: [Link]
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Moolenaar, W. H., & Perrakis, A. (2011). Autotaxin: structure-function and signaling. Journal of lipid research, 52(3), 401–413. [Online] Available at: [Link]
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Lin, S. et al. (2019). The Expression Regulation and Biological Function of Autotaxin. International Journal of Molecular Sciences, 20(9), 2134. [Online] Available at: [Link]
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Perrakis, A., & Moolenaar, W. H. (2014). Autotaxin: structure-function and signaling. The Journal of biological chemistry, 289(19), 13019–13026. [Online] Available at: [Link]
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Warner-Lambert/Parke-Davis. (2000). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 129(2), 305-310. [Online] Available at: [Link]
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Al-Salahi, R. et al. (2013). Chemical Evolution of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 56(21), 8273-8293. [Online] Available at: [Link]
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Ferry, G. et al. (2008). Autotaxin. Biochimie, 90(7), 1001-1008. [Online] Available at: [Link]
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Salgado-Polo, F. et al. (2023). Autotaxin facilitates selective LPA receptor signaling. Cell Chemical Biology, 30(1), 69-84.e14. [Online] Available at: [Link]
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Kokotou, M. G. et al. (2020). Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. Molecules, 25(18), 4203. [Online] Available at: [Link]
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Miller, L. M. et al. (2022). Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. Journal of Medicinal Chemistry, 65(9), 6549-6573. [Online] Available at: [Link]
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Kaffe, E. et al. (2018). Autotaxin in Pathophysiology and Pulmonary Fibrosis. Frontiers in Medicine, 5, 153. [Online] Available at: [Link]
-
Salgado-Polo, F. & Perrakis, A. (2019). The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. Biomolecules, 9(12), 823. [Online] Available at: [Link]
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Salgado-Polo, F. et al. (2022). Autotaxin facilitates selective LPA receptor signaling. bioRxiv. [Online] Available at: [Link]
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Hawkey, C. J. (1999). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 38(Suppl 1), 19-23. [Online] Available at: [Link]
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Warner, T. D. et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. [Online] Available at: [Link]
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A Strategic Guide to the Cross-Validation of In Vitro and In Vivo Results for Novel MMP-9 Inhibitors: A Case Study with 4-(3-Fluorophenyl)but-3-enoic acid
Introduction: The journey of a drug candidate from laboratory bench to clinical application is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. This guide addresses this critical translational gap in drug development. While public data on the biological activity of 4-(3-Fluorophenyl)but-3-enoic acid is not available, its structure presents a compelling starting point for a hypothetical investigation. We will therefore use this molecule as a case study to outline a robust, multi-stage framework for developing and cross-validating a novel inhibitor against Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer metastasis and inflammatory diseases.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental step. Our objective is to build a self-validating system of experiments, where each stage logically informs the next, ensuring that by the time we reach in vivo studies, we have a high degree of confidence in the candidate's mechanism of action and cellular activity.
Part 1: Initial Target Engagement - In Vitro Enzymatic Assay
Expertise & Experience: The foundational step is to confirm direct interaction between our hypothetical drug, this compound (herein referred to as "Compound F"), and its intended target, MMP-9. An enzymatic assay is the most direct and purest method to quantify this interaction, stripping away the complexities of a cellular environment. We will use a Förster Resonance Energy Transfer (FRET) assay, a highly sensitive and standard method for measuring protease activity.[4][5]
Trustworthiness: To ensure the validity of our results, we will run Compound F in parallel with a well-characterized, broad-spectrum MMP inhibitor, Marimastat, as a positive control.[6] This provides an immediate, industry-standard benchmark for potency.
Experimental Protocol: Fluorometric MMP-9 Inhibition Assay
-
Reagent Preparation:
-
Reconstitute lyophilized human MMP-9 enzyme in assay buffer (e.g., Tris-Triton-Calcium buffer, pH 7.5) and keep on ice.[7]
-
Prepare a stock solution of the FRET-based MMP-9 substrate.[4]
-
Prepare serial dilutions of Compound F and Marimastat in DMSO, then further dilute in assay buffer to the desired final concentrations.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of assay buffer (background control), 50 µL of diluted MMP-9 (enzyme control), and 50 µL of the various concentrations of Compound F or Marimastat.
-
Add diluted MMP-9 to the inhibitor wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the MMP-9 substrate to all wells.
-
-
Measurement:
-
Immediately begin kinetic reading on a fluorescence plate reader (Ex/Em = 325/393 nm or similar, depending on the substrate) at 37°C for 30-60 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the data to the enzyme control (100% activity) and background control (0% activity).
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hypothetical Data Presentation
| Compound | Target | Assay Type | IC50 (nM) |
| Compound F | MMP-9 | Enzymatic (FRET) | 45 |
| Marimastat | MMP-9 | Enzymatic (FRET) | 3[6] |
Causality and Interpretation: An IC50 of 45 nM suggests that Compound F is a potent inhibitor of MMP-9 at the enzymatic level. While less potent than the broad-spectrum inhibitor Marimastat, this result is highly encouraging and justifies progression to the next stage. A low nanomolar IC50 is the first critical checkpoint, confirming direct target engagement.
Part 2: Cellular Activity Assessment - In Vitro Cell Invasion Assay
Expertise & Experience: A potent enzyme inhibitor is of little value if it cannot function in a biological context. The next logical step is to assess Compound F's ability to inhibit MMP-9-driven processes in a living cell. A cell invasion assay, often using a Boyden chamber, is the gold standard.[8][9] We will use the HT-1080 human fibrosarcoma cell line, which is known for its high expression of MMP-9 and invasive properties.[10][11][12] This assay mimics the process of a cancer cell degrading the extracellular matrix (ECM) to metastasize.[13]
Trustworthiness: The assay's validity is maintained by including a non-invasive cell line (e.g., MCF-7) as a negative control and comparing the inhibitory effect of Compound F against Marimastat.[9] The assay design inherently separates migration (movement) from invasion (movement through a barrier), providing a specific measure of ECM degradation.
Experimental Protocol: Boyden Chamber Cell Invasion Assay
-
Preparation of Inserts:
-
Cell Preparation:
-
Culture HT-1080 cells to ~80% confluency.[8]
-
Serum-starve the cells overnight to reduce basal migration.
-
Trypsinize, count, and resuspend the cells in serum-free medium containing various concentrations of Compound F or Marimastat.
-
-
Assay Assembly:
-
Place the Matrigel-coated inserts into the wells of a 24-well plate.
-
In the lower chamber, add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum).[11]
-
Seed 2.5 x 10^4 cells in 200 µL of the inhibitor-containing medium into the upper chamber (the insert).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 24 hours.[11]
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the cells that have invaded to the bottom of the membrane with methanol and stain with a solution like crystal violet or DAPI.
-
Image the stained cells under a microscope and count the number of invaded cells per field of view.
-
Hypothetical Data Presentation
| Compound (at 1 µM) | Cell Line | % Invasion Inhibition |
| Compound F | HT-1080 | 78% |
| Marimastat | HT-1080 | 85% |
| Vehicle Control | HT-1080 | 0% |
Causality and Interpretation: A 78% inhibition of invasion demonstrates that Compound F's enzymatic activity translates into a functional cellular effect. This is a crucial validation step, indicating that the compound can penetrate the cell membrane (or act on secreted MMP-9) and inhibit the complex, cell-driven process of matrix degradation. The strong correlation between the enzymatic and cellular data builds confidence in the compound's on-target mechanism.
Part 3: Preclinical Efficacy - In Vivo Xenograft Model
Expertise & Experience: The ultimate test for a preclinical candidate is its performance in a living organism.[14] An in vivo model integrates complex biological factors such as pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics, which cannot be replicated in vitro.[15][16] A subcutaneous tumor xenograft model using the same HT-1080 cells provides a direct line of sight from our in vitro assays.[1]
Trustworthiness: The study must be ethically conducted and statistically powered. A control group receiving a vehicle is essential. We will monitor not only tumor growth but also animal weight and general health as indicators of toxicity. The endpoint is a quantifiable measure: tumor volume reduction.
Experimental Protocol: HT-1080 Subcutaneous Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject 1 x 10^6 HT-1080 cells suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Allow tumors to establish and reach a palpable volume (e.g., 70-100 mm³).[17]
-
-
Treatment:
-
Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., 28 days or when tumors reach a predetermined size), euthanize the animals and excise the tumors.
-
Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Optionally, tumor tissue can be analyzed for biomarkers (e.g., MMP-9 activity, apoptosis markers).
-
Hypothetical Data Presentation
| Treatment Group | Dose | Administration | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Oral Gavage | 0% |
| Compound F | 50 mg/kg | Oral Gavage | 45% |
| Marimastat | 100 mg/kg | Oral Gavage | 55%[18] |
Part 4: Cross-Validation - Bridging the In Vitro to In Vivo Gap
This is the most critical analytical phase. We must objectively compare the data across all stages to understand the translational potential of Compound F.
Caption: Workflow from initial in vitro validation to in vivo testing and analysis.
Analysis of Hypothetical Results:
Our data shows a classic drug development scenario: strong in vitro potency that is attenuated in vivo.
-
Positive Correlation: Compound F demonstrated clear activity across all three platforms. It directly inhibits the enzyme, stops cells from invading, and slows tumor growth in an animal. This confirms its mechanism of action is relevant in a complex biological system.
-
The Discrepancy: The drop from 78% invasion inhibition in vitro to 45% tumor growth inhibition in vivo is significant and expected. This "in vitro-in vivo gap" is where critical insights are gained.[15] Potential causes include:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, meaning not enough of it is absorbed into the bloodstream to reach the tumor at a therapeutic concentration.[19] It might also be metabolized too quickly or cleared from the body before it can exert its full effect.[20]
-
Tumor Microenvironment: An in vivo tumor is a complex organ with its own blood supply, stromal cells, and immune cells, which can all influence drug efficacy.[3]
-
Off-Target Effects: The compound could have unforeseen effects in the whole organism that are not apparent in isolated cells.
-
Path Forward: The 45% TGI is a promising result that warrants further investigation, not abandonment. The feedback loop from this cross-validation now directs our next steps:
-
Pharmacokinetic Studies: Conduct formal PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formulation Development: If bioavailability is low, can the compound be formulated differently to improve absorption?
-
Dose-Response In Vivo: Was 50 mg/kg the optimal dose? A dose-escalation study is needed.
-
Mechanism of Action in Tumors: Analyze the excised tumors to confirm that MMP-9 activity was indeed reduced, linking the in vivo effect back to the in vitro target.
Caption: Simplified pathway of MMP-9-mediated cell invasion.
Conclusion
The cross-validation of in vitro and in vivo data is not a simple pass/fail exercise but a dynamic process of hypothesis testing and refinement.[21][22] By using a logical, stepwise progression from enzymatic assays to cellular models and finally to in vivo studies, we can build a comprehensive understanding of a drug candidate's behavior. For our hypothetical compound, this compound, the journey revealed a promising, on-target agent whose preclinical efficacy is likely moderated by pharmacokinetic factors. This is not a failure, but a critical, data-driven insight that directs the next phase of optimization, ultimately saving time and resources on the path to developing a viable therapeutic.
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Detailed Scratch Wound Cell Invasion Protocol for Matrigel + HT1080 cells. Available from: [Link]
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MMP9 Assay Protocol - San Diego State University. Available from: [Link]
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Assay Methods: Cell Invasion Assay - Corning. Available from: [Link]
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Knockdown of Matrix Metallopeptidase 9 Inhibits Metastasis of Oral Squamous Cell Carcinoma Cells in a Zebrafish Xenograft Model - PMC - PubMed Central. Available from: [Link]
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In vivo inhibition of peptidylglycine-alpha-hydroxylating monooxygenase by 4-phenyl-3-butenoic acid - PubMed. Available from: [Link]
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Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed. Available from: [Link]
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Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino) - PubMed. Available from: [Link]
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A Comparative Analysis of 4-(3-Fluorophenyl)but-3-enoic Acid as a Novel Anti-Inflammatory Agent
A Senior Application Scientist's Guide to Benchmarking a Next-Generation Anti-Inflammatory Candidate
In the landscape of inflammatory disease management, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. While existing drugs like NSAIDs, corticosteroids, and biologics have revolutionized treatment, they are not without their limitations, including significant side effects and non-responders. This guide introduces a hypothetical novel anti-inflammatory candidate, 4-(3-Fluorophenyl)but-3-enoic acid, and provides a comprehensive framework for its benchmarking against current standards of care.
The Unmet Need in Anti-Inflammatory Therapy
Inflammation is a complex biological response to harmful stimuli, but when dysregulated, it underpins a multitude of chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] Current therapeutic strategies primarily target key inflammatory mediators and pathways. Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins.[2][3][4] Corticosteroids, potent anti-inflammatory agents, suppress the expression of multiple inflammatory genes.[5][6][7] Biologics, such as TNF-alpha inhibitors, neutralize specific cytokines that drive inflammation.[8][9][10] Despite their effectiveness, long-term use of these drugs is often associated with adverse effects, highlighting the need for innovative therapeutic approaches.[1][11][12][13]
A Hypothetical Profile of this compound
While direct experimental data on the anti-inflammatory properties of this compound is not yet available, its structural similarity to 4-phenyl-3-butenoic acid (PBA) allows for the postulation of a novel mechanism of action. PBA has demonstrated anti-inflammatory effects through the inhibition of peptidylglycine alpha-amidating monooxygenase (PAM) and histone deacetylase (HDAC) enzymes.[14][15][16] The introduction of a fluorine atom on the phenyl ring of this compound may enhance its potency and pharmacokinetic properties.
We hypothesize that this compound may function as a dual inhibitor of PAM and HDAC, offering a unique approach to modulating inflammation. By inhibiting PAM, it could reduce the biosynthesis of pro-inflammatory neuropeptides.[15] Its potential HDAC inhibitory activity could lead to the suppression of inflammatory gene expression.[14] Furthermore, its butenoic acid moiety suggests a potential for interaction with the COX pathway, which warrants investigation.
Benchmarking Against Current Anti-Inflammatory Drugs
A rigorous evaluation of this compound necessitates a direct comparison with established anti-inflammatory agents. This section outlines a comparative framework against three major classes of drugs.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs are broadly classified as non-selective COX inhibitors (e.g., Ibuprofen) and selective COX-2 inhibitors (e.g., Celecoxib).[2][11] Their primary mechanism involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3]
Mechanism of Action Comparison
| Drug Class | Primary Target | Downstream Effect |
| This compound (Hypothetical) | PAM, HDAC, potentially COX | Reduced neuropeptide synthesis, decreased inflammatory gene expression, possible reduction in prostaglandins |
| Non-selective NSAIDs (e.g., Ibuprofen) | COX-1 and COX-2 | Inhibition of prostaglandin synthesis |
| Selective COX-2 Inhibitors (e.g., Celecoxib) | COX-2 | Selective inhibition of prostaglandin synthesis at inflammation sites |
Hypothetical Advantages of this compound over NSAIDs:
-
Broader Mechanism: By targeting multiple pathways, it may offer greater efficacy in complex inflammatory conditions.
-
Potentially Improved Gastrointestinal Safety: If its primary mechanism is not COX-1 inhibition, it may have a better GI safety profile than non-selective NSAIDs.[4][17][18]
Corticosteroids
Corticosteroids, such as dexamethasone, are potent anti-inflammatory drugs that bind to glucocorticoid receptors, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.[5][19]
Mechanism of Action Comparison
| Drug Class | Primary Target | Downstream Effect |
| This compound (Hypothetical) | PAM, HDAC, potentially COX | Reduced neuropeptide synthesis, decreased inflammatory gene expression, possible reduction in prostaglandins |
| Corticosteroids (e.g., Dexamethasone) | Glucocorticoid Receptor | Widespread suppression of inflammatory gene transcription |
Hypothetical Advantages of this compound over Corticosteroids:
-
More Targeted Action: Its effects may be more specific to inflammatory pathways, potentially leading to fewer systemic side effects associated with long-term corticosteroid use, such as metabolic changes and immunosuppression.[12][20]
TNF-alpha Inhibitors
TNF-alpha inhibitors are biologic drugs, such as adalimumab, that specifically neutralize tumor necrosis factor-alpha, a key pro-inflammatory cytokine.[8][9][13]
Mechanism of Action Comparison
| Drug Class | Primary Target | Downstream Effect |
| This compound (Hypothetical) | PAM, HDAC, potentially COX | Reduced neuropeptide synthesis, decreased inflammatory gene expression, possible reduction in prostaglandins |
| TNF-alpha Inhibitors (e.g., Adalimumab) | TNF-alpha | Neutralization of TNF-alpha, leading to reduced downstream inflammatory signaling |
Hypothetical Advantages of this compound over TNF-alpha Inhibitors:
-
Small Molecule Oral Bioavailability: As a small molecule, it is likely to be orally available, offering a significant convenience advantage over the injectable administration of biologics.
-
Lower Cost of Production: The synthesis of small molecules is generally less expensive than the production of monoclonal antibodies.
Proposed Experimental Validation
To substantiate the hypothetical anti-inflammatory profile of this compound, a series of in vitro and in vivo experiments are essential.
In Vitro Assays
1. Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay will determine if this compound directly inhibits COX-1 and/or COX-2 enzymes.[21]
-
Principle: Measures the peroxidase activity of COX enzymes, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Protocol:
-
Prepare reaction wells with purified COX-1 or COX-2 enzyme, heme, and a buffer.
-
Add various concentrations of this compound, a positive control (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective), and a vehicle control.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measure the absorbance at a specific wavelength over time to determine the rate of reaction.
-
Calculate the IC50 value for each compound.
-
2. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.[22]
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce NO via the inducible nitric oxide synthase (iNOS) pathway. NO concentration in the culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., Dexamethasone) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Determine the concentration of nitrite as an indicator of NO production and calculate the inhibitory effect of the compound.
-
3. Histone Deacetylase (HDAC) Activity Assay
This assay will validate the hypothetical HDAC inhibitory activity.
-
Principle: A fluorogenic HDAC substrate is deacetylated by HDAC enzymes, and a subsequent developer solution cleaves the deacetylated substrate to release the fluorophore.
-
Protocol:
-
Incubate nuclear extract (as a source of HDACs) with the fluorogenic HDAC substrate in the presence of varying concentrations of this compound or a positive control (e.g., Trichostatin A).
-
Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.
-
Measure the fluorescence intensity.
-
Calculate the IC50 value.
-
In Vivo Model
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[1][23]
-
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Protocol:
-
Acclimatize male Wistar rats for one week.
-
Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin), and different dose groups of this compound.
-
Administer the test compounds or controls orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Visualizing the Pathways and Workflows
Caption: Simplified overview of the inflammatory cascade.
Caption: Mechanisms of action for different anti-inflammatory drugs.
Caption: Workflow for evaluating a novel anti-inflammatory compound.
Conclusion
The benchmarking of a novel compound like this compound against current anti-inflammatory drugs is a critical step in its development. Based on its structural similarity to known bioactive molecules, we have proposed a plausible and novel mechanism of action. The outlined experimental framework provides a clear path to validate these hypotheses and to quantitatively compare its efficacy and safety with established therapies. Should the experimental data support our hypotheses, this compound could represent a promising new class of orally available, small-molecule anti-inflammatory agents with a potentially superior risk-benefit profile.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(3-Fluorophenyl)but-3-enoic Acid
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3-Fluorophenyl)but-3-enoic acid. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby fostering a culture of safety and environmental responsibility in the laboratory.
Hazard Identification and Risk Assessment
Based on the analysis of analogous compounds such as 3-(4-Fluorophenyl)propionic acid and but-3-enoic acid, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Damage: Poses a risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]
-
Aquatic Toxicity: May be harmful to aquatic life.[2]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Anticipated Effect | Source of Information |
| Skin Corrosion/Irritation | Category 2 (Irritant) | SDS for 3-(4-Fluorophenyl)propionic acid[1] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Damage/Irritation) | SDS for 3-(4-Fluorophenyl)propionic acid, Butanedioic acid[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory irritation) | SDS for 3-(4-Fluorophenyl)propionic acid[1] |
| Hazardous to the aquatic environment | Acute hazard, Category 3 | SDS for Butanedioic acid[2] |
Due to these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE must be worn:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[3]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
-
Waste Container: Use a dedicated, properly labeled, and sealed waste container for this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals such as strong bases or oxidizing agents.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from sources of heat or ignition.
Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Step-by-Step Disposal Protocol:
-
Waste Characterization: Based on its anticipated properties, this compound waste should be treated as hazardous.
-
Containerization: Carefully transfer the waste into the designated hazardous waste container. Avoid creating dust.
-
Labeling: Ensure the container is accurately and fully labeled.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of generation.
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills, if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Regulatory Compliance
All laboratory personnel must be familiar with their institution's Chemical Hygiene Plan (CHP) as required by the Occupational Safety and Health Administration (OSHA).[8][9] The CHP outlines specific procedures for handling hazardous chemicals and managing chemical waste. Disposal of this compound must be in accordance with the guidelines set forth in the CHP and by the EPA.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the environment.
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Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling 4-(3-Fluorophenyl)but-3-enoic Acid
For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the introduction of novel chemical entities is a daily reality. Among these is 4-(3-Fluorophenyl)but-3-enoic acid (CAS No. 127404-67-5), a compound with potential applications in pharmaceutical synthesis.[1] However, its novelty means that comprehensive toxicological data is not yet widely available.[2] This guide provides a robust framework for personal protective equipment (PPE) and handling procedures, built upon a deep understanding of its structural components: a carboxylic acid, a fluorinated aromatic ring, and a butenoic acid backbone. Our approach is grounded in the principle of treating unknown compounds with the caution merited by their most hazardous potential characteristics, ensuring a culture of safety that empowers scientific advancement.
Hazard Assessment: A Synthesis of Known Risks
Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from structurally analogous compounds. Carboxylic acids are well-documented as corrosive, capable of causing severe skin burns and eye damage.[3][4] The presence of a fluorophenyl group necessitates careful handling to prevent the release of potentially toxic and persistent fluorinated compounds into the environment.[5]
| Hazard Classification | Anticipated Risk for this compound | Rationale based on Analogous Compounds | Source(s) |
| Skin Corrosion/Irritation | Category 2 or higher (Causes skin irritation to severe burns) | Butyric acid and But-3-enoic acid are known to cause severe skin burns.[3][4] Substituted propionic acids are cited as causing skin irritation.[6] | [3][4][6] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage/irritation) | Virtually all short-chain carboxylic acids are corrosive to the eyes. Immediate and thorough rinsing is critical upon contact.[3][4][6] | [3][4][6] |
| Respiratory Irritation | May cause respiratory irritation | SDS for similar compounds list respiratory system irritation as a key hazard.[2][4][6] Inhalation of dust or vapors should be avoided. | [2][4][6] |
| Acute Toxicity (Oral) | Potentially harmful if swallowed | But-3-enoic acid is listed as harmful if swallowed. Ingestion can cause severe damage to mucous membranes.[4][7] | [4][7] |
| Environmental Hazard | Potential for persistence ("Forever Chemical") | Fluorinated organic compounds are known for their environmental persistence. Disposal must be handled with extreme care to prevent environmental contamination.[8][9] | [8][9] |
Core Directive: The Personal Protective Equipment (PPE) Protocol
The following PPE protocol is designed as a self-validating system. Each step is included to mitigate a specific, identified risk, ensuring comprehensive protection.
Step 1: Eye and Face Protection - The Non-Negotiable First Line of Defense
Due to the high risk of irreversible eye damage from corrosive carboxylic acids, robust eye and face protection is mandatory.
-
Primary Protection: Wear tightly sealed, chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][6] Standard safety glasses are insufficient as they do not protect against splashes.[10]
-
Secondary Barrier: A full-face shield must be worn over the chemical splash goggles.[7] This is a critical secondary barrier that protects the entire face from splashes, which is especially important when handling larger quantities or during procedures with a high risk of splashing, such as transferring solutions.[11]
Step 2: Skin and Body Protection - Preventing Corrosive Contact
The primary goal is to prevent any skin contact with the compound.
-
Gloves: Use gloves tested for resistance to chemicals and acids according to EN 374.[3]
-
Material Selection: Nitrile or butyl rubber gloves are recommended for handling acids.[11] For prolonged contact or when handling concentrated solutions, butyl rubber offers superior protection.
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a significant safety margin; if the outer glove is compromised, the inner glove still offers protection. Remove and replace the outer glove immediately upon any sign of contamination.[5]
-
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.[5] For tasks involving significant quantities, a chemical-resistant apron or suit should be worn over the lab coat.
-
Personal Clothing: Always wear long pants and closed-toe shoes in the laboratory.[10]
Step 3: Respiratory Protection - Mitigating Inhalation Hazards
Engineering controls are the primary method for preventing respiratory exposure.
-
Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][6]
-
Secondary Control (If Necessary): If engineering controls are insufficient to maintain exposure below safe limits, a respirator is required. A full-face respirator with an acid gas cartridge (Type E, Yellow, conforming to EN14387) is recommended.[4] All personnel requiring respirators must be part of a respiratory protection program that includes fit testing and medical clearance.
Operational and Disposal Plan: A Lifecycle Approach to Safety
Safe handling extends beyond PPE to include proper storage, spill management, and disposal.
Handling and Storage
-
Ventilation: Use only in well-ventilated areas, preferably a chemical fume hood.[3][6]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[3][6] Contaminated clothing should be removed immediately and washed before reuse.[4]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6] The storage area should be designated for corrosive materials. Keep away from incompatible materials such as strong bases, reducing agents, and oxidizing agents.[4][12]
Spill Management Protocol
-
Small Spills:
-
Alert personnel in the immediate area and restrict access.
-
Wearing the full PPE described above, cover the spill with a neutral absorbent material like sand, diatomaceous earth, or an acid-binding agent.[3]
-
Do not use combustible materials like paper towels to absorb the initial spill.
-
Once absorbed, scoop the material into a suitable, labeled container for hazardous waste disposal.[12]
-
Clean the affected area thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.[5]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal: A Critical Responsibility
Fluorinated organic compounds require specialized disposal to prevent environmental harm.
-
Segregation: All waste containing this compound must be collected in a clearly labeled, compatible container. Do not mix with other waste streams.[5]
-
Disposal Method: Dispose of contents and container to an approved hazardous waste disposal plant.[4][6] This is not a substance that can be neutralized and washed down the drain. Incineration at a specialized facility capable of handling halogenated organic compounds is a common disposal method, but this must be performed by a licensed contractor.[9][13]
Visualizing the Safety Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
-
Carl ROTH. "Safety Data Sheet: Butyric acid". Carl ROTH. Accessed January 17, 2026. [Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Butanoic Acid". NJ.gov. Accessed January 17, 2026. [Link]
-
LeelineWork. "What PPE Should You Wear When Handling Acid 2026?". LeelineWork. January 7, 2025. [Link]
-
Capot Chemical. "MSDS of 3-Butenoic acid, 4-phenyl-, (3E)-". Capot Chemical. January 5, 2026. [Link]
-
Reddit. "Protecting carboxylic acid : r/OrganicChemistry". Reddit. April 12, 2024. [Link]
-
University of Oxford. "A new method to recycle fluoride from long-lived PFAS chemicals". chem.ox.ac.uk. March 26, 2025. [Link]
-
Unknown Source. "Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric". Accessed January 17, 2026. [Link]
-
MCF Environmental Services. "Guidelines for Disposing of PFAs". MCF Environmental Services. December 27, 2023. [Link]
-
Quicktest. "Safety equipment, PPE, for handling acids". Quicktest. August 26, 2022. [Link]
-
University of Washington. "Personal Protective Equipment Requirements for Laboratories". Environmental Health and Safety. Accessed January 17, 2026. [Link]
-
PubMed Central. "Management of Solid Waste Containing Fluoride—A Review". PMC. Accessed January 17, 2026. [Link]
-
Sciencemadness Wiki. "Proper disposal of chemicals". Sciencemadness Wiki. August 20, 2025. [Link]
Sources
- 1. 127404-67-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. capotchem.com [capotchem.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. leelinework.com [leelinework.com]
- 12. nj.gov [nj.gov]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

